molecular formula C15H20N2O5 B111401 Boc-D-4-Carbamoylphe CAS No. 1213639-41-8

Boc-D-4-Carbamoylphe

Cat. No.: B111401
CAS No.: 1213639-41-8
M. Wt: 308.33 g/mol
InChI Key: OJOCXVKXBATIDB-LLVKDONJSA-N
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Description

Boc-D-4-Carbamoylphe is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCXVKXBATIDB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-D-4-Carbamoylphe chemical structure and properties

[1][2][3][4][5][6][7]

Boc-D-4-Carbamoylphenylalanine is the

11
Structural Specifications
PropertySpecification
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-carbamoylphenyl)propanoic acid
Common Synonyms Boc-D-Phe(4-CONH₂); Boc-D-4-carbamoylphe; Boc-D-Cpa
CAS Number 1213639-41-8 (D-isomer)
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
Chirality D-Enantiomer (

-configuration at

-carbon)
Protecting Group Boc (tert-butyloxycarbonyl), acid-labile
Physical Properties
ParameterValue
Appearance White to off-white crystalline powder
Purity

98.0% (HPLC)
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM, Water
Melting Point > 300 °C (Decomposition)
Optical Rotation

(c=1, DMF)
Storage 2–8 °C, Desiccated

Synthesis and Manufacturing

The synthesis of Boc-D-4-Carbamoylphenylalanine typically follows a pathway that ensures the preservation of chiral integrity.[1] A robust industrial route involves the hydration of the corresponding nitrile precursor, Boc-D-4-cyanophenylalanine.[1] This method is preferred over direct amidation of the carboxylic acid to avoid regioselectivity issues with the

1
Synthetic Pathway (Diagram)

SynthesisPathFig 1: Synthetic route from D-Phenylalanine via Cyanation-Hydrolysis strategy.StartD-PhenylalanineStep1Boc-Protection((Boc)2O, NaOH)Start->Step1Inter1Boc-D-Phe-OHStep1->Inter1Step2Iodination(I2, PhI(OAc)2)Inter1->Step2Inter2Boc-D-4-Iodo-Phe-OHStep2->Inter2Step3Cyanation(Zn(CN)2, Pd cat.)Inter2->Step3Inter3Boc-D-4-Cyano-Phe-OHStep3->Inter3Step4Nitrile Hydrolysis(H2O2, K2CO3, DMSO)Inter3->Step4FinalThis compoundStep4->Final

[1][2]

Detailed Protocol: Nitrile Hydrolysis

The conversion of the nitrile group to the primary amide (Step 4) is the critical differentiation step.

  • Reagents: Boc-D-4-cyanophenylalanine (1.0 eq), Hydrogen Peroxide (30%, 5.0 eq), Potassium Carbonate (0.5 eq).

  • Solvent: DMSO (Dimethyl sulfoxide) is used to ensure solubility of the starting material and stability of the intermediate.

  • Procedure:

    • Dissolve Boc-D-4-cyanophenylalanine in DMSO at 0°C.

    • Add

      
       followed by dropwise addition of 
      
      
      .[1]
    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into ice-water and acidify carefully with 1M HCl to pH 3.

    • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.

    • Validation: Confirm structure via

      
      C NMR (appearance of amide carbonyl ~168 ppm) and disappearance of nitrile peak (~119 ppm).
      

Application in Solid Phase Peptide Synthesis (SPPS)[1][10]

This compound is primarily used in Boc/Benzyl chemistry.[1] The carbamoyl side chain is generally stable to TFA (trifluoroacetic acid) used for Boc removal, unlike aliphatic amides (Asn/Gln) which can undergo dehydration to nitriles.[1] However, specific handling is required to prevent aggregation due to intermolecular hydrogen bonding.

Handling and Solubility
  • Solvation: The carbamoyl group increases polarity but decreases solubility in DCM (dichloromethane). It is recommended to dissolve the amino acid in a minimum amount of DMF or NMP before adding to the resin mixture.

  • Coupling Reagents: Use HBTU/HOBt/DIEA or DIC/HOBt .

    • Note: Avoid prolonged exposure to strong carbodiimides without HOBt, as this can theoretically dehydrate the benzamide to a benzonitrile, although this risk is lower than with Asparagine.

SPPS Workflow (Diagram)

SPPS_WorkflowFig 2: Standard Boc-SPPS cycle for incorporating this compound.ResinBoc-AA-Resin(MBHA or PAM)Deprotect1. Boc Removal(50% TFA/DCM)Resin->DeprotectWash12. Wash & Neutralize(DCM, then 10% DIEA/DCM)Deprotect->Wash1Coupling3. Coupling this compound(3 eq AA, 3 eq HBTU, 6 eq DIEA in DMF)Wash1->CouplingCheck4. Kaiser Test(Ninhydrin)Coupling->CheckCheck->CouplingPositive (Blue) -> RecoupleNextStep5. Next CycleCheck->NextStepNegative (No Color)

Cleavage from Resin[1]
  • Reagent: Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid).[1]

  • Scavengers: Use p-Cresol and Dimethyl sulfide (DMS) .[1]

  • Precaution: The benzamide bond is robust, but high temperature during HF cleavage should be avoided to prevent hydrolysis to the acid. Perform cleavage at 0°C to -5°C.[1]

Structural Biology and Pharmacological Applications[1][3][11]

Glutamine/Asparagine Isostere

This compound acts as a phenyl-rigidified mimic of Glutamine (Gln) or Asparagine (Asn).[1]

  • Mechanism: The carbamoyl group functions as a hydrogen bond donor (

    
    ) and acceptor (
    
    
    ).[1]
  • Advantage: Unlike the flexible aliphatic chains of Gln/Asn, the phenyl ring restricts the conformational space (

    
     and 
    
    
    angles), reducing the entropic penalty upon binding to a receptor. This often leads to higher affinity in drug-receptor interactions.[1]
Protease Resistance

Incorporating the D-enantiomer renders the peptide bond resistant to proteolytic cleavage by endogenous L-specific proteases (e.g., chymotrypsin).[1] This is a standard strategy to increase the plasma half-life of peptide therapeutics.[1]

Case Use: Thrombin Inhibitors

In the development of direct thrombin inhibitors, the P1 pocket of thrombin prefers basic residues (Arg/Lys). However, 4-carbamoylphenylalanine derivatives have been explored to target the S1 pocket via hydrogen bonding networks rather than salt bridges, improving oral bioavailability by reducing the overall positive charge of the molecule.[1]

References

  • PubChem. (2025).[1][2] Boc-4-cyano-D-phenylalanine (Precursor Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational SPPS context).

  • Katritzky, A. R., et al. (2003).[1] Efficient conversion of nitriles to amides with basic hydrogen peroxide in DMSO.[1] Synthesis, 2003(18), 2777-2780.[1] (Methodology for nitrile hydrolysis).[1]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-4-carbamoylphenylalanine (CAS 1213639-41-8), also known as Boc-D-Phe(4-CONH₂)-OH , is a specialized non-proteinogenic amino acid derivative critical to the development of proteolytically stable peptide therapeutics.[1] By combining the conformational rigidity of the D-phenylalanine scaffold with the hydrogen-bonding capacity of a para-carbamoyl group, this residue serves as a dual-function tool in medicinal chemistry: it enhances metabolic stability against endogenous proteases while providing a unique vector for polar interactions within hydrophobic binding pockets.

This guide provides an exhaustive technical analysis of CAS 1213639-41-8, covering its physiochemical profile, synthesis pathways, integration into Solid-Phase Peptide Synthesis (SPPS), and application in structure-based drug design (SBDD).

Chemical Profile & Physiochemical Properties[1][2][3][4]

The structural integrity of Boc-D-4-carbamoylphenylalanine is defined by three functional zones: the acid-labile Boc protecting group , the D-configured backbone (conferring proteolytic resistance), and the 4-carbamoyl side chain (mimicking Glutamine/Asparagine polarity on an aromatic spacer).

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name N-α-(tert-Butoxycarbonyl)-4-carbamoyl-D-phenylalanine
CAS Number 1213639-41-8
Synonyms Boc-D-Phe(4-CONH₂)-OH; Boc-D-4-(aminocarbonyl)phenylalanine
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
Stereochemistry D-isomer (R-configuration at α-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, DCM; Sparingly soluble in water
Purity Standard ≥ 98.0% (HPLC), ≥ 99% chiral purity (to avoid epimerization risks)
Storage 2–8°C, desiccated (Hygroscopic)
Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting the sites critical for synthesis and receptor binding.

ChemicalStructure Figure 1: Functional Architecture of Boc-D-4-carbamoylphenylalanine Boc Boc Group (Acid Labile Protection) Backbone D-Phe Backbone (Proteolytic Stability) Boc->Backbone Protects α-Amine SideChain 4-Carbamoyl Group (Polar H-Bonding) Backbone->SideChain Para-Substitution

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1213639-41-8 typically follows one of two high-fidelity routes. The choice of route depends on the availability of precursors and the scale of production.

Route A: Nitrile Hydrolysis (Primary Industrial Route)

This route utilizes Boc-D-4-cyanophenylalanine as the starting material. The nitrile group is selectively hydrolyzed to the primary amide under controlled conditions to prevent hydrolysis to the carboxylic acid.

  • Precursor: Boc-D-4-cyanophenylalanine (CAS 146727-62-0).[2]

  • Reagents: Hydrogen peroxide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in DMSO or Methanol.
  • Mechanism: The Radziszewski hydrolysis reaction converts the nitrile (-CN) directly to the amide (-CONH₂) without attacking the Boc group or the methyl ester (if present).

  • Validation: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) via IR spectroscopy.

Route B: Amidation of Carboxylic Acid

Used when the 4-carboxy derivative is available.

  • Activation: Boc-D-4-carboxyphenylalanine is activated using isobutyl chloroformate (mixed anhydride method) or EDC/HOBt.

  • Ammonolysis: Treatment with ammonium hydroxide (

    
    ) or ammonia gas yields the amide.
    
  • Risk: Higher risk of racemization compared to Route A; requires strict temperature control (< 0°C).

SynthesisRoutes Figure 2: Primary Synthesis Workflow via Nitrile Hydrolysis Start Precursor: Boc-D-4-cyanophenylalanine Reagent Radziszewski Hydrolysis (H2O2, K2CO3, DMSO) Start->Reagent Intermed Intermediate: Peroxyimidic Acid Reagent->Intermed Product Target: Boc-D-4-carbamoylphenylalanine Intermed->Product Selective Hydration QC QC Check: IR (No CN peak) HPLC (>98%) Product->QC

Application in Solid-Phase Peptide Synthesis (SPPS)[2][9]

Boc-D-4-carbamoylphenylalanine is compatible with Boc/Benzyl (Boc/Bzl) SPPS strategies. However, its amide side chain requires specific handling to prevent side reactions such as dehydration to nitrile.

Coupling Protocol
  • Activators: DIC/Oxyma Pure is recommended over HBTU/HATU to minimize the risk of enantiomerization during slow couplings.

  • Stoichiometry: Use 3–4 equivalents of the amino acid relative to resin loading.

  • Solvent: DMF or NMP. Ensure complete dissolution; the amide group can reduce solubility compared to standard Phe.

Deprotection (Boc Removal)[7]
  • Reagent: 25–50% Trifluoroacetic acid (TFA) in DCM.

  • Scavengers: While the carbamoyl group is relatively stable, the presence of sensitive residues (Trp, Met) in the sequence may require scavengers (e.g., anisole, TIPS).

  • Warning: Avoid strong dehydrating conditions during cleavage that could convert the side-chain amide back to a nitrile (e.g., high temperature with carbodiimides).

Side Reaction Mitigation

The primary risk during synthesis is dehydration of the carboxamide (-CONH₂) to a nitrile (-CN).

  • Avoid: Prolonged exposure to DCC without HOBt/Oxyma.

  • Monitor: If unexpected mass shifts (-18 Da) are observed in MS, suspect nitrile formation.

Therapeutic Utility & Drug Design

Mechanism of Action[7][10][11][12]
  • Proteolytic Stability: The D-configuration renders the peptide backbone unrecognizable to common endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.

  • Polar Interaction in Hydrophobic Pockets: The 4-carbamoyl group acts as a "polar warhead" on a hydrophobic stalk. It can penetrate deep hydrophobic pockets in target proteins (e.g., GPCRs, Kinases) and establish critical hydrogen bonds with backbone carbonyls or side chains (Asp, Glu) that are inaccessible to shorter polar residues like Asn/Gln.

Case Studies & Applications
  • PARP Inhibitors: Analogs of phenylalanine with polar para-substituents are explored in the design of inhibitors for Poly (ADP-ribose) polymerase (PARP), where the amide group interacts with the nicotinamide binding pocket.

  • Peptide Macrocycles: In the development of cyclic peptide inhibitors (e.g., against NDM-1 or TNFα), D-amino acids are used to induce specific turn conformations (β-turns). The 4-carbamoyl group adds a vector for trans-annular hydrogen bonding, stabilizing the macrocyclic ring.

  • Peptidomimetics: Used to replace native Glutamine or Asparagine residues to increase hydrophobicity while retaining H-bonding capability, improving membrane permeability.

TherapeuticMech Figure 3: Mechanism of Action in Drug Design Drug Peptide Drug Candidate D_Config D-Configuration: Resists Proteolysis Drug->D_Config Amide 4-Carbamoyl Group: H-Bond Donor/Acceptor Drug->Amide Target Target Protein Pocket Effect Therapeutic Outcome Target->Effect Inhibition/Activation D_Config->Effect Increased Half-Life Amide->Target High Affinity Binding

Quality Control & Analytics

To ensure the integrity of experimental data, the following analytical standards must be met for CAS 1213639-41-8.

Analytical Parameters
  • HPLC:

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

    • Note: D-isomer must be distinguished from L-isomer using a Chiral Column (e.g., Chiralpak AD-H) if enantiomeric purity is .

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 309.34 Da.

    • Expected [M+Na]⁺: 331.32 Da.

    • Fragment: Loss of Boc group (-100 Da) typically yields peak at ~209 Da.

  • NMR (1H, DMSO-d6):

    • Diagnostic peaks: Amide singlets (CONH₂) typically appear around 7.3–7.9 ppm. Boc methyl protons (~1.3-1.4 ppm, 9H, s).

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with plenty of soap and water.

  • Disposal: Dispose of as solid organic waste containing nitrogen.

References

  • PubChem. (2025). Boc-D-phenylalanine and Derivatives. National Library of Medicine. Available at: [Link]

  • MDPI. (2022). Synthesis of Tetrapeptides Containing Dehydrophenylalanine and Oxazole. Molecules. Available at: [Link]

  • Organic Syntheses. (2025). N-tert-Butoxycarbonyl-L-phenylalanine Synthesis Protocol. Org. Synth. Available at: [Link]

Sources

Boc-D-4-Carbamoylphe: A Pivotal Residue for Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanism, and synthesis protocols for Boc-D-4-Carbamoylphe in peptidomimetics.

Executive Summary

This compound (Boc-D-4-carbamoylphenylalanine) is a specialized non-proteinogenic amino acid derivative used extensively in the design of therapeutic peptides. Its structural duality—combining the proteolytic resistance of a D-amino acid with the electronic mimicry of a para-carbamoyl group —makes it a cornerstone in the development of GnRH antagonists (e.g., Cetrorelix, Ganirelix) and metabolically stable cyclic peptides.

This guide provides a technical deep-dive into its physicochemical properties, its critical role in "locking" receptor antagonist conformations, and validated protocols for its synthesis and incorporation into peptide chains.

Chemical Profile & Structural Logic

Physicochemical Identity
  • IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-carbamoylphenyl)propanoic acid

  • Common Abbreviation: Boc-D-Cpa

  • CAS Number: 1213639-41-8

  • Molecular Formula: C₁₅H₂₀N₂O₅[1]

  • Molecular Weight: 308.33 g/mol [1]

The "D-Cpa" Pharmacophore

The utility of Boc-D-Cpa stems from two distinct structural features that solve common failures in peptide drug design:

  • D-Configuration (Stereochemical Gatekeeper):

    • Proteolytic Stability: Endogenous proteases (e.g., chymotrypsin) specifically recognize L-amino acids. The inversion to the D-isomer at key positions (often position 2 or 6 in bioactive peptides) renders the peptide bond "invisible" to these enzymes, significantly extending plasma half-life.

    • Conformational Constraint: D-amino acids induce specific backbone turns (e.g.,

      
      -II’ turns) that are often required to fit into antagonist binding pockets, which differ sterically from the agonist state.
      
  • 4-Carbamoyl Group (Electronic Isostere):

    • The para-carbamoyl moiety (

      
      ) acts as a neutral hydrogen bond donor/acceptor.
      
    • Bio-isosterism: It mimics the polarity of Glutamine (Gln) or Histidine (His) but lacks the basic imidazole ring of Histidine. This is crucial in GnRH antagonists, where replacing His² with D-Cpa maintains hydrogen bonding to the receptor but eliminates the protonation event required for receptor activation (agonism).

Core Application: GnRH Antagonists[3][4][5][6][7][8]

The most commercially significant application of D-Cpa is in the "third-generation" GnRH antagonists used in assisted reproduction and oncology (prostate cancer).

The "Safety Catch" Mechanism

Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) activates its receptor via the Histidine at position 2. To create an antagonist, one must bind the receptor without triggering the signal.

  • The Solution: Replace His² with D-Cpa .

  • Effect: The D-Cpa residue fits the receptor pocket with high affinity (due to the hydrophobic phenyl ring and H-bonding carbamoyl group) but fails to trigger the conformational change necessary for G-protein coupling.

Case Study: Cetrorelix & Ganirelix

Both drugs utilize a conserved N-terminal hydrophobic cluster containing D-Cpa.

DrugSequence Motif (N-Terminus)Role of D-Cpa
Cetrorelix Ac-D-Nal¹-D-Cpa² -D-Pal³-...[2][3]Replaces His²; prevents activation; improves stability.
Ganirelix Ac-D-Nal¹-D-Cpa² -D-Pal³-...Identical motif; ensures high receptor affinity (

nM).
Structural Logic Diagram (DOT)

The following diagram illustrates the SAR (Structure-Activity Relationship) transformation from native GnRH to the antagonist Cetrorelix.

GnRH_SAR Native Native GnRH (Agonist) His2 His² Residue (Basic Imidazole) Native->His2 Contains Activation Receptor Activation (Signal Transduction) His2->Activation Protonation triggers DCpa2 D-Cpa² Residue (Neutral Carbamoyl) His2->DCpa2 Bio-isosteric Replacement (Basic -> Neutral) Antagonist Cetrorelix (Antagonist) Antagonist->DCpa2 Substitutes His² with Blockade Receptor Blockade (No Signal) DCpa2->Blockade Maintains binding Prevents activation

Caption: SAR transformation showing how D-Cpa substitution converts the agonist mechanism of Histidine into the antagonist blockade of Cetrorelix.

Emerging Application: Metabolic Stability

Beyond receptor ligands, D-Cpa is increasingly used as a "metabolic shield" in cyclic peptides.

  • Problem: Leucine (Leu) and Phenylalanine (Phe) residues are hotspots for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Solution: D-Cpa acts as a metabolically stable isostere for Leu/Phe. The electron-withdrawing nature of the carbamoyl group deactivates the phenyl ring against CYP-mediated hydroxylation, while the D-configuration prevents proteolytic cleavage.

  • Data: In cyclic hexapeptide models, substitution of Leu with D-Cpa resulted in >90% oral bioavailability in rat models, compared to <1% for the parent peptide.

Technical Workflow: Synthesis & Incorporation

Synthesis of the Monomer (Boc-D-Cpa)

While commercially available, the synthesis is often performed via palladium-catalyzed aminocarbonylation.

Protocol Summary:

  • Starting Material: Boc-D-4-Iodophenylalanine.

  • Reaction: Dissolve in DMF/DMSO. Add

    
     (catalyst), Phosphine ligand, and Hexamethyldisilazane (HMDS) as the ammonia source.
    
  • Conditions: CO atmosphere (balloon or autoclave),

    
    , 12-24h.
    
  • Workup: The iodine is replaced by

    
     with retention of chirality.
    
Solid-Phase Peptide Synthesis (SPPS) Protocol

Boc-D-Cpa is compatible with standard Boc/Benzyl SPPS strategies.

Reagents:

  • Resin: MBHA (for C-terminal amides) or PAM (for acids).

  • Coupling Agent: HBTU/HOBt or DIC/Oxyma.

  • Cleavage Cocktail: HF (Hydrogen Fluoride) with p-Cresol/Anisole (90:10).

Step-by-Step Incorporation:

  • Deprotection: Remove the Boc group from the previous amino acid on resin using 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

  • Neutralization: Wash with 10% DIPEA in DCM (3 x 1 min) to generate the free amine.

  • Coupling:

    • Dissolve Boc-D-Cpa (3.0 eq) and HBTU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) to activate.

    • Add to resin immediately. Shake for 60-90 minutes.

    • Note: The carbamoyl side chain (

      
      ) is generally stable without protection in Boc chemistry. However, avoid strong dehydration conditions that could convert it to a nitrile (
      
      
      
      ).
  • Monitoring: Verify coupling via Kaiser Test (Ninhydrin). If blue (incomplete), recouple using HATU.

  • Cleavage: Dry resin. Treat with anhydrous HF/Anisole at

    
     for 60 mins. Precipitate peptide in cold diethyl ether.
    
Synthesis Workflow Diagram (DOT)

SPPS_Workflow Start Resin-bound Peptide (Free Amine) Activate Activation: Boc-D-Cpa + HBTU + DIPEA (in DMF) Start->Activate Coupling Coupling Reaction 60-90 min, RT Activate->Coupling Check Kaiser Test Coupling->Check Success Boc-D-Cpa-Peptide-Resin Check->Success Colorless (Complete) Fail Recouple (HATU) Check->Fail Blue (Incomplete) NextStep TFA Deprotection (Remove Boc) Success->NextStep Fail->Coupling

Caption: Standard SPPS workflow for coupling Boc-D-Cpa to a growing peptide chain.

Quantitative Comparison

FeatureL-Histidine (Native)Boc-D-Cpa (Mimic)Impact on Drug Design
Chirality L (Natural)D (Unnatural)Induces

-turns; blocks proteolysis.
Side Chain Imidazole (Basic, pKa ~6.0)Phenyl-Carbamoyl (Neutral)Eliminates receptor activation (Antagonism).
H-Bonding Donor & AcceptorDonor & AcceptorPreserves binding affinity (

).
Metabolic Stability Low (Protease susceptible)HighExtends half-life (

).

References

  • Schiller, P. W., et al. (1992). The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists. Proceedings of the National Academy of Sciences. Link

  • Jiang, G., et al. (2001). GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6. Journal of Medicinal Chemistry. Link

  • Beckers, T., et al. (2001). Characterization of the Gonadotropin-Releasing Hormone Antagonist Cetrorelix. European Journal of Endocrinology. Link

  • Nielsen, D. S., et al. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Link

  • BenchChem. (2025). Synthesis and Characterization of Boc-D-4-aminomethylphenylalanine. Link

Sources

Technical Guide: Engineering Protease Resistance via D-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic peptides offer high potency and selectivity but suffer from rapid clearance due to enzymatic degradation.[1] The incorporation of D-amino acids—the non-superimposable mirror images of natural L-amino acids—is a validated strategy to evade the "chiral gatekeepers" of the proteome. This guide details the mechanistic basis, structural design strategies (specifically Retro-Inverso), and rigorous experimental protocols required to validate protease resistance in preclinical development.

Part 1: The Mechanistic Basis of D-Amino Acid Stability

Proteolytic enzymes (proteases) are chiral catalysts. Their active sites have evolved to recognize and hydrolyze peptide bonds between L-amino acids in a specific spatial configuration.

The "Chiral Gatekeeper" Effect

The catalytic triad of serine proteases (e.g., Trypsin, Chymotrypsin) relies on a precise nucleophilic attack on the carbonyl carbon of the scissile bond. When an L-amino acid is replaced by a D-amino acid:

  • Steric Clash: The side chain of the D-residue projects into a spatial region typically occupied by the enzyme's backbone or specificity pocket, physically preventing binding.

  • Misalignment: Even if binding occurs, the carbonyl group is often rotated away from the catalytic nucleophile (e.g., Serine-195 in trypsin), rendering the hydrolysis geometrically impossible.

Key Insight: Endopeptidases (cleaving internal bonds) are generally blocked by a single D-substitution at the cleavage site. Exopeptidases (cleaving termini) can be halted by D-amino acids at the N- or C-terminus.

Part 2: Strategic Design – The Retro-Inverso Approach

Simple substitution of L- to D-amino acids often destroys biological activity because the side-chain topology—the "pharmacophore"—is inverted. To maintain binding affinity while gaining stability, the Retro-Inverso (RI) strategy is the gold standard.

Retro-Inverso Logic
  • Retro: Reverse the peptide sequence (C-terminus

    
     N-terminus).
    
  • Inverso: Invert the chirality (L

    
     D).
    

Result: The side chains of an RI peptide assume a topology nearly identical to the parent L-peptide, but the backbone amide bonds are reversed.[2] This makes the molecule unrecognizable to proteases while retaining receptor affinity.

Visualization: Topochemical Relationship

RetroInverso cluster_0 Parent L-Peptide cluster_1 Retro-Inverso (RI) Analog L1 L-Residue 1 L2 L-Residue 2 L1->L2 D1 D-Residue 1 L1->D1 Side Chain Overlay L3 L-Residue 3 L2->L3 D2 D-Residue 2 L2->D2 D3 D-Residue 3 L3->D3 D3->D2 D2->D1 caption Fig 1: RI peptides reverse sequence & chirality to mimic L-peptide topology.

Part 3: Chemical Synthesis Considerations

Synthesizing D-amino acid peptides via Solid Phase Peptide Synthesis (SPPS) requires modified protocols to prevent racemization (conversion of D back to L), which would defeat the purpose of the modification.

Critical Synthesis Parameters
ParameterStandard Protocol (L-AA)D-AA ModificationReason
Coupling Reagents HBTU/DIEADIC/Oxyma Pure HBTU/Base promotes base-catalyzed enolization and racemization. DIC/Oxyma is neutral/acidic.
Base Usage High (2-10 eq DIEA)Minimal/None Base abstracts the

-proton, the primary driver of racemization.
Temperature 75°C - 90°C< 50°C High heat accelerates racemization, especially for Cys and His.
Cysteine/Histidine Standard ProtectionTrt (Cys) / Trt (His) These residues are hyper-sensitive to racemization.[3] Use low-racemization coupling (e.g., collidine).[4]

Expert Tip: Always check the optical purity of your starting D-amino acids. A 99% pure D-reagent means 1% L-contaminant, which will be incorporated and susceptible to proteolysis.

Part 4: Experimental Protocols for Stability Assessment

To validate the design, you must prove resistance in a relevant biological matrix. The following protocol is a self-validating LC-MS workflow.

Assay 1: Human Serum Stability (Ex Vivo)

This assay mimics systemic circulation.

Materials:

  • Pooled Human Serum (male/female mix).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog or a chemically distinct, stable peptide (e.g., Caffeine is often used, but a structural analog is better).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

  • Preparation: Dilute Test Peptide to 100 µM in PBS.

  • Initiation: Mix 100 µL Peptide solution + 900 µL Human Serum (pre-warmed to 37°C). Final conc: 10 µM.

  • Sampling: At

    
     min and 
    
    
    
    hrs:
    • Remove 50 µL of reaction mixture.

    • IMMEDIATELY add to 200 µL Quenching Solution containing the Internal Standard .

    • Note: Adding IS here corrects for variations in precipitation and injection volume.

  • Processing: Vortex (30s), Centrifuge (10,000g, 10 min, 4°C) to pellet serum proteins.

  • Analysis: Inject supernatant onto LC-MS.

Assay 2: Enzymatic Challenge (Mechanism Specific)

To prove the mechanism, challenge the peptide with high concentrations of Trypsin (cleaves at Lys/Arg) or Chymotrypsin (cleaves at Phe/Tyr/Trp).

Protocol Adjustment:

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Enzyme:Peptide Ratio: 1:100 (w/w).

  • Control: Run the L-enantiomer in parallel. The L-peptide should degrade within minutes; the D-peptide should remain intact for hours.

Automated Workflow Visualization

StabilityWorkflow cluster_sampling Time-Point Sampling Start Test Peptide (D-Analog) Incubate Incubation 37°C Start->Incubate Matrix Biological Matrix (Serum/Enzyme) Matrix->Incubate Sample Aliquot 50µL Incubate->Sample t = 0, 15, 30... Quench Quench + Internal Std (ACN/Formic Acid) Sample->Quench Stop Reaction Process Centrifuge & Filter (Remove Proteins) Quench->Process Analyze LC-MS/MS (MRM Mode) Process->Analyze Data Kinetic Plot (% Remaining vs Time) Analyze->Data caption Fig 2: LC-MS workflow for quantifying peptide stability with internal standardization.

Part 5: Data Analysis & Interpretation[5]

Quantitative analysis must rely on the Area Ratio (Analyte Peak Area / Internal Standard Peak Area) rather than absolute area to ensure accuracy.

Calculating Half-Life ( )

Plot the natural logarithm of the percent remaining peptide against time. First-order degradation kinetics follow the equation:



Where:

  • 
     = Area Ratio at time 
    
    
    
  • 
     = degradation rate constant (slope of the line)
    

The half-life is calculated as:



Interpretation Guide
  • 
     min:  Unstable. Likely susceptible to rapid renal clearance or aggressive proteolysis.
    
  • 
     hours:  Moderate stability. Suitable for IP/SC injection.
    
  • 
     hours:  Highly stable. Typical of well-designed D-amino acid or Retro-Inverso peptides.
    

References

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266–273. Link

  • Taylor, M., et al. (2010). Development of a proteolytically stable retro-inverso peptide inhibitor of β-amyloid oligomerization as a potential novel treatment for Alzheimer's disease.[2][5] Biochemistry, 49(15), 3261-3272. Link

  • Palasek, S. A., et al. (2007).[4] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link

  • Mylott, W. R. (2014). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

Sources

Precision Engineering of the Phenyl Ring: A Technical Guide to Boc-Protected Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, the phenylalanine (Phe) side chain serves as a critical anchor for hydrophobic interactions,


-stacking, and receptor occupancy.[1] However, native phenylalanine is often metabolically labile and conformationally flexible. Boc-protected phenylalanine analogs  represent a strategic toolbox for overcoming these limitations.[2] By introducing steric constraints, electronic modulation (fluorination), or transport-targeting motifs while maintaining the orthogonal utility of the tert-butyloxycarbonyl (Boc) group, researchers can fine-tune potency and pharmacokinetics (PK) early in the discovery phase.

This guide moves beyond basic catalog listings to provide a mechanistic understanding of how to select, synthesize, and handle these powerful building blocks.

Part 1: Strategic Value in Medicinal Chemistry

The Orthogonality Advantage

While Fmoc chemistry dominates solid-phase peptide synthesis (SPPS), Boc chemistry remains indispensable for:

  • Solution-Phase Scale-Up: Boc-protected intermediates often exhibit superior crystallinity compared to Fmoc derivatives, simplifying purification without chromatography during multigram synthesis.

  • Base-Sensitive Moieties: The acidic deprotection conditions (TFA/HCl) of the Boc group are compatible with base-labile pharmacophores (e.g., depsipeptides, specific esters) that would degrade under the piperidine treatment required for Fmoc removal.

Functional Engineering of the Phenyl Ring

The phenyl ring is not just a passive hydrophobic slab; it is a tunable electronic platform.

Analog ClassModificationMechanistic ImpactKey Application
Fluorinated (e.g., 4-F-Phe) H

F substitution
Increases metabolic stability (blocks P450 oxidation); modulates pKa of proximal amines; enhances lipophilicity.Metabolic Stability: Prolonging half-life of peptide drugs.
Iodinated (e.g., 2-I-Phe) H

I substitution
Steric bulk forces restricted conformation; specific affinity for LAT1 transporter .[3]Targeted Delivery: Crossing the Blood-Brain Barrier (BBB) or tumor targeting.
Constrained (e.g., Tic) Cyclization to backboneLocks

and

torsion angles; reduces entropy penalty upon binding.
Potency: High-affinity GPCR ligands and protease inhibitors.
Extended (e.g., HomoPhe) Methylene insertionAlters spatial orientation of the aromatic ring; explores deeper hydrophobic pockets.Selectivity: ACE inhibitors and HIV protease inhibitors.

Part 2: Decision Logic & Selection

Selecting the right analog is a multi-variable optimization problem involving metabolic stability, transport requirements, and binding affinity.

AnalogSelection Start Drug Discovery Goal Decision1 Is Metabolic Instability a Problem? Start->Decision1 Decision2 Is Target in CNS or Tumor Core? Decision1->Decision2 No Sol1 Select 4-F-Phe or Pentafluoro-Phe Decision1->Sol1 Yes (Oxidation) Decision3 Is Binding Entropy the Limiting Factor? Decision2->Decision3 No Sol2 Select 2-I-Phe or Bicyclic-Phe (LAT1) Decision2->Sol2 Yes (Need Transport) Sol3 Select Tic or Aic (Constrained) Decision3->Sol3 Yes (Flexible Pocket) Sol4 Select Homo-Phe (Extended Reach) Decision3->Sol4 No (Deep Pocket)

Figure 1: Decision tree for selecting Boc-protected phenylalanine analogs based on pharmacological hurdles.

Part 3: Technical Protocols (The "How-To")

The Self-Validating Boc Deprotection Protocol

Context: Standard TFA deprotection often leads to "tert-butyl cation scrambling," where the generated


-Bu

cation alkylates electron-rich side chains (Trp, Tyr, Met, Cys). This protocol incorporates a scavenger cocktail and in-process controls to ensure integrity.

Reagents:

  • Substrate: Boc-protected peptide/analog (1.0 equiv).

  • Acid: Trifluoroacetic acid (TFA) (High Purity).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

Step-by-Step Methodology:

  • Preparation of Cleavage Cocktail:

    • Prepare a solution of TFA:DCM:TIPS:H2O (50:45:2.5:2.5 v/v) .

    • Why? TIPS acts as a hydride donor to quench stable carbocations; water hydrolyzes reactive trifluoroacetates.

  • Reaction Setup:

    • Dissolve the Boc-substrate in a minimal amount of DCM.

    • Cool to 0°C (ice bath) to suppress initial exothermic side reactions.

    • Add the Cleavage Cocktail slowly (approx. 10 mL per gram of substrate).

  • The "Check-Point" (Self-Validation):

    • Allow to warm to room temperature.[4][5]

    • TLC Monitoring: Spot an aliquot after 30 mins. Stain with Ninhydrin (free amine detection).

    • Pass Criteria: Disappearance of starting material (high Rf) and appearance of a baseline spot (free amine salt).

  • Workup (Precipitation Method):

    • Do NOT rotovap to dryness immediately (concentrated TFA promotes side reactions).

    • Concentrate to ~20% volume under reduced pressure.

    • Add cold Diethyl Ether (10x volume) to precipitate the amine trifluoroacetate salt.

    • Centrifuge/Filter and wash 3x with ether to remove organic scavengers and Boc byproducts.

  • Free Basing (Optional but Critical for Next Step):

    • If the next step is a coupling, neutralize in situ with DIPEA.

    • If isolation is required, partition between EtOAc and Sat. NaHCO

      
       (monitor pH > 8).
      
Synthesis of Non-Natural Analogs via C-H Activation

Modern synthesis has moved beyond the Strecker synthesis. Direct functionalization of alanine derivatives is now the gold standard for accessing diverse Phe analogs.

Workflow Visualization:

SynthesisWorkflow Substrate Boc-Ala-OH Derivative Directing Install Directing Group (e.g., AQ) Substrate->Directing Amide Bond Formation Catalysis Pd/Ni Catalysis + Aryl Iodide Directing->Catalysis C(sp3)-H Activation Hydrolysis Remove Directing Group Catalysis->Hydrolysis Base/Oxidative Cleavage Product Boc-Phe Analog Hydrolysis->Product

Figure 2: Modern C-H activation route for synthesizing diverse Boc-Phe analogs from simple alanine precursors.

Part 4: Case Studies & Applications

Exploiting LAT1 for Tumor Targeting

Challenge: Many potent cytotoxic peptides cannot penetrate the tumor microenvironment effectively. Solution: The L-type Amino Acid Transporter 1 (LAT1) is overexpressed in many cancers. Application: Incorporating 2-iodo-Boc-Phe or Bicyclic-Phe (e.g., 2-amino-tetrahydronaphthoic acid) into the peptide sequence hijacks this transporter.

  • Mechanism:[6] These analogs mimic the specific steric profile required for LAT1 recognition (high affinity, low Vmax), effectively turning the transporter into a Trojan horse for the drug payload.

Antibacterial Self-Assembly

Challenge: Antibiotic resistance requires novel mechanisms of action. Solution: Short dipeptides containing hydrophobic Boc-Phe analogs. Application: Boc-Phe-Trp-OMe and similar analogs self-assemble into nanotubes and nanospheres.

  • Mechanism:[6] The hydrophobic Boc group and the aromatic Phe/Trp side chains drive

    
    -
    
    
    
    stacking. These nanostructures interact with bacterial membranes, causing depolarization and cell death without requiring complex synthetic scaffolds.

References

  • Vertex AI Search. (2026). Boc-protected phenylalanine analogs drug discovery applications. [4][5][6][8][9][10]

  • Ningbo Inno Pharmchem. (2026).[2] The Role of Boc-L-Homophenylalanine in Drug Discovery. 2[4][5][6][8][9][10][11][12]

  • National Institutes of Health (NIH). (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). 3[3][8][9][10]

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. 13

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. 14[3][4][6][8][9][10][12]

  • Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. 15

Sources

Chemical Profile & Synthetic Utility of Boc-D-4-Carbamoylphe in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Boc-D-4-Carbamoylphe (Boc-D-4-carbamoylphenylalanine) is a specialized non-proteinogenic amino acid derivative used primarily in the design of protease inhibitors and stable peptidomimetics. Structurally, it combines the aromatic stacking capability of phenylalanine with the hydrogen-bonding potential of a primary amide (urea-like/glutamine-like) functionality at the para position.

The inclusion of the D-enantiomer configuration confers resistance to enzymatic degradation, making this residue critical for extending the half-life of peptide therapeutics.

Core Chemical Data[2]
PropertySpecification
Common Name This compound
Synonyms Boc-D-Phe(4-CONH₂)-OH; N-α-t-Butoxycarbonyl-4-carbamoyl-D-phenylalanine
CAS Number 1213639-41-8
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
Chirality D-Isomer (R-configuration at α-carbon)
Solubility Soluble in DMF, DMSO; limited solubility in DCM/Water
Appearance White to off-white powder

Structural Significance in Drug Design[5]

The "Glutamine-Phenylalanine" Hybrid

In medicinal chemistry, This compound acts as a unique stereoelectronic chimera.

  • Aromatic Scaffold: The phenyl ring allows for

    
    -
    
    
    
    stacking interactions with receptor pockets, similar to Phenylalanine or Tyrosine.[1]
  • H-Bonding Donor/Acceptor: The para-carbamoyl group (

    
    ) mimics the side chains of Asparagine or Glutamine but extends them further into the solvent or binding pocket. This allows the residue to bridge hydrophobic and hydrophilic regions of a target protein.[1]
    
Metabolic Stability (The D-Factor)

The incorporation of D-amino acids is a standard strategy to prevent proteolysis.[1] Endogenous proteases typically recognize L-configurations.[1] By utilizing this compound, researchers can design "retro-inverso" peptides or simply harden specific cleavage sites against trypsin- or chymotrypsin-like activity.

Synthetic Protocols & Methodology

Solubility & Handling

Critical Observation: The primary amide on the phenyl ring significantly increases intermolecular hydrogen bonding compared to standard Boc-Phe-OH.[1]

  • Solvent Choice: Avoid pure Dichloromethane (DCM) for dissolution.[1] Use Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure complete solvation prior to coupling.[1]

  • Aggregation: High concentrations (>0.5 M) may lead to gelation.[1] Work at 0.1–0.2 M concentrations.[1]

Coupling Strategy (Solid Phase Peptide Synthesis)

While the Boc group implies compatibility with Boc/Benzyl strategies (using TFA for deprotection and HF for cleavage), this residue is often used in solution-phase synthesis or hybrid approaches.[1]

Warning - Dehydration Risk: The side-chain primary amide (


) can dehydrate to a nitrile (

) if over-activated, particularly with carbodiimides (DCC/DIC) in the absence of sufficient additives.
Recommended Protocol: HATU/HOAt Activation

This method minimizes side-chain dehydration and racemization.[1]

  • Reagents:

    • Resin: PAM or MBHA resin (for Boc chemistry).[1]

    • Amino Acid: this compound (3.0 eq).[1]

    • Activator: HATU (2.9 eq).[1]

    • Base: DIPEA (6.0 eq).[1]

    • Solvent: DMF (anhydrous).[1]

  • Step-by-Step Workflow:

    • Dissolution: Dissolve this compound and HATU in minimal DMF.

    • Activation: Add DIPEA to the mixture. Crucial: Allow to pre-activate for only 30-60 seconds .[1] Prolonged activation increases the risk of side reactions.[1]

    • Coupling: Add the activated solution immediately to the amine-functionalized resin.[1]

    • Incubation: Agitate at room temperature for 45–60 minutes.

    • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If blue (incomplete), perform a second coupling with fresh reagents.[1]

Deprotection (Boc Removal)[2]
  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[1]

  • Scavengers: Add 5% Triisopropylsilane (TIPS) or water if sensitive residues (Trp, Met) are present elsewhere in the sequence.[1] The carbamoyl group itself is stable to TFA.[1]

  • Time: 2 x 1 minute (flow wash), followed by 1 x 20 minutes incubation.

Visualizing the Chemistry

Diagram 1: Molecular Structure & Functional Zones

This diagram illustrates the chemical connectivity and the specific functional roles of the molecule's components.[1]

G Boc Boc Group (N-Protection) AlphaN α-Nitrogen Boc->AlphaN Acid Labile Bond AlphaC α-Carbon (D-Config) AlphaN->AlphaC Carboxyl Carboxyl Group (C-Terminus) AlphaC->Carboxyl Coupling Site Phenyl Phenyl Ring (Spacer/Stacking) AlphaC->Phenyl Side Chain Amide 4-Carbamoyl (-CONH₂) Phenyl->Amide Para Position

Caption: Functional decomposition of this compound showing protection, backbone, and the active side-chain moiety.

Diagram 2: Synthetic Cycle Logic

This flow outlines the decision-making process for incorporating this residue, emphasizing the dehydration checkpoint.[1]

Synthesis Start Start: Resin-AA-NH₂ Dissolve Dissolve this compound in DMF (Not DCM) Start->Dissolve Activate Add HATU + DIPEA Dissolve->Activate Check Wait Time > 2 mins? Activate->Check Risk RISK: Nitrile Formation (-CN instead of -CONH₂) Check->Risk Yes Proceed Immediate Coupling (Add to Resin) Check->Proceed No (<1 min) Coupling Reaction: 60 mins Proceed->Coupling Test Kaiser Test Coupling->Test

Caption: Synthesis workflow highlighting the critical time-sensitivity during activation to prevent side-chain dehydration.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6915695, Boc-D-4-carbamoylphenylalanine. Retrieved from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of Chemoselectivity: Side-Chain Protection in Peptide Synthesis. Chemical Reviews. (Contextual grounding for amide side-chain stability).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Reference for Boc/TFA stability profiles).

Sources

Technical Guide: Boc-D-4-Carbamoylphe vs. L-Isomer in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-Carbamoylphenylalanine (Boc-Cpa-OH) represents a critical class of "chimeric" amino acids used in peptidomimetics. It combines the hydrophobic scaffolding of Phenylalanine (Phe) with the hydrogen-bonding capacity of Glutamine (Gln) or Asparagine (Asn) via its para-carbamoyl (


) substitution.

This guide dissects the critical distinctions between the D-isomer (Unnatural) and L-isomer (Natural) forms. While chemically identical in achiral environments, their divergence in biological systems is profound—dictating proteolytic stability, receptor affinity, and secondary structure induction.

Part 1: Structural & Stereochemical Fundamentals

The fundamental difference between Boc-D-4-Carbamoylphe and its L-isomer lies in the spatial arrangement of the


-carbon substituents. This stereochemistry acts as a binary switch in drug development.
The "Carbamoyl" Effect

Before analyzing the isomers, one must understand the side chain. The 4-carbamoyl group transforms the inert benzyl side chain of Phenylalanine into a polar, interacting motif.

  • Electronic Nature: The

    
     group is electron-withdrawing, slightly increasing the acidity of the 
    
    
    
    -proton compared to native Phe.
  • Interaction Profile: It acts as both a Hydrogen Bond Donor (via

    
    ) and Acceptor (via 
    
    
    
    ).
  • Solubility: Significantly more polar than Boc-Phe-OH, often requiring polar aprotic solvents (DMF, NMP) rather than DCM for dissolution.

The Stereochemical Divergence (D vs. L)[1][2]
FeatureL-Isomer (Natural) D-Isomer (Unnatural)
Configuration (S)-configuration (Cahn-Ingold-Prelog)(R)-configuration
Proteolytic Stability Low. Rapidly cleaved by chymotrypsin-like proteases.High. Sterically incompatible with the catalytic triad of most mammalian proteases.
Conformational Bias Favors

-helices and

-sheets in natural sequences.
Induces

-turns
(reverse turns) in peptide backbones.
Receptor Binding typically acts as a Substrate or Agonist .Often acts as an Inhibitor or Antagonist .
Optical Rotation Levorotatory (-) in water/acid.Dextrorotatory (+) in water/acid.

Part 2: Pharmacological Implications[3]

Proteolytic Resistance (The "D" Advantage)

The primary driver for selecting This compound over the L-isomer is metabolic stability. Endogenous proteases (e.g., Chymotrypsin, Pepsin) are stereoselective for L-amino acids.

  • Mechanism: The enzyme's S1 binding pocket is shaped to accommodate the L-benzyl side chain. The D-isomer's side chain projects in the opposite vector, creating steric clash with the enzyme wall, preventing the formation of the transition state.

  • Application: In the development of Thrombin Inhibitors and GLP-1 analogs , substituting L-Phe with D-4-Carbamoylphe can extend plasma half-life from minutes to hours.

Conformational Locking
  • L-Isomer: Extends the peptide chain in a linear or helical fashion.

  • D-Isomer: The D-configuration at the

    
     or 
    
    
    
    position of a peptide sequence is a potent inducer of Type II
    
    
    -turns. This "kinks" the peptide, potentially locking it into a bioactive conformation that mimics a receptor-bound state.

Part 3: Experimental Protocols

Synthesis & Handling (Boc Chemistry)

Context: Solid Phase Peptide Synthesis (SPPS). Critical Note: The carbamoyl group is acid-stable but can dehydrate to a nitrile (


) under harsh activation conditions (e.g., high temperature carbodiimides without additives).

Protocol: Coupling Boc-D/L-4-Carbamoylphe

  • Solvent Selection: Dissolve the amino acid in DMF (Dimethylformamide). Avoid DCM due to poor solubility of the carbamoyl moiety.

  • Activation: Use HBTU/HOBt or HATU/HOAt with DIEA (Diisopropylethylamine).

    • Ratio: 3:3:6 (AA:Coupling Agent:Base) relative to resin loading.

  • Coupling Time: 45–60 minutes. The electron-withdrawing nature of the carbamoyl group slightly deactivates the amine, but since this is a coupling of the carboxyl group, reactivity remains high.

  • Deprotection (Boc Removal): Treat with 50% TFA in DCM .

    • Warning: Ensure scavengers (anisole or thioanisole) are present during final HF cleavage to prevent alkylation of the carbamoyl nitrogen by carbocations generated from other protecting groups.

Chiral Purity Analysis (Marfey's Method)

Distinguishing the D-isomer from the L-isomer requires chiral derivatization. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard.

Principle: FDAA reacts with the amino acid to form diastereomers.[1] Because FDAA is pure L, the resulting pairs are L-L (from L-isomer) and L-D (from D-isomer). These diastereomers have different physical properties and separate easily on a standard C18 HPLC column.

Step-by-Step Protocol:

  • Deprotection: Remove the Boc group (dissolve 1mg in 50% TFA/DCM for 30 mins, then dry in vacuo).

  • Derivatization:

    • Dissolve residue in 100 µL

      
      .
      
    • Add 200 µL 1% FDAA in Acetone.[2]

    • Add 40 µL 1M

      
      .[2]
      
    • Incubate at 40°C for 1 hour .

  • Quenching: Add 20 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-50% Acetonitrile with 0.1% TFA).

    • Result: The L-D isomer (from this compound) typically elutes later than the L-L isomer due to stronger intramolecular hydrogen bonding reducing its polarity.[2]

Part 4: Visualization of Workflows

Stereochemical Impact on Signaling

This diagram illustrates how the choice of isomer dictates the biological fate of the peptide.

StereochemistryImpact Start Peptide Synthesis (Boc-4-Carbamoylphe) Choice Isomer Selection Start->Choice L_Iso L-Isomer (Natural) Choice->L_Iso Substrate Mimicry D_Iso D-Isomer (Unnatural) Choice->D_Iso Conformational Lock Conf_L Linear/Helical Conformation L_Iso->Conf_L Conf_D Beta-Turn (Reverse Turn) D_Iso->Conf_D Bio_L Proteolytic Degradation Conf_L->Bio_L Recognized by Proteases Target_L Substrate Activity Conf_L->Target_L Bio_D Metabolic Stability Conf_D->Bio_D Steric Clash with Proteases Target_D Inhibitor/ Antagonist Conf_D->Target_D

Caption: Divergent biological pathways of L vs D isomers. The D-isomer promotes stability and turn structures, while the L-isomer mimics natural substrates.

Marfey's Analysis Workflow

This diagram details the self-validating protocol for determining chiral purity.

MarfeysMethod Sample Unknown Sample (Boc-4-Cpa-OH) Deprotect Step 1: Boc Removal (TFA/DCM) Sample->Deprotect React Step 2: Derivatization (+ FDAA / NaHCO3) Deprotect->React Split Diastereomer Formation React->Split LL L-L Adduct (More Polar) Split->LL If L-Isomer LD L-D Adduct (Less Polar) Split->LD If D-Isomer HPLC Step 3: C18 HPLC Analysis (UV 340nm) LL->HPLC LD->HPLC Result Elution Order: L-L elutes FIRST L-D elutes SECOND HPLC->Result

Caption: Marfey's Method workflow. FDAA derivatization converts enantiomers into diastereomers, allowing separation on standard achiral HPLC columns.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247.

  • Gentilucci, L., et al. (2010). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ChemMedChem.

  • Fisher Scientific. (n.d.).[3] FDAA, Marfey's Reagent Protocol.[2] Thermo Fisher Scientific Product Guide.

  • PubChem. (n.d.).[4] Boc-4-carboxyl-L-phenylalanine (Related Structure/Data). National Library of Medicine.

  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptide Synthesis Guide.

Sources

Beyond the Canonical: Engineering Next-Generation Peptide Therapeutics via Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape is shifting from "Rule of 5" small molecules to the "Rule of 4" peptide space. While canonical peptides suffer from rapid proteolytic degradation and poor membrane permeability, the incorporation of Unnatural Amino Acids (UAAs) allows for the engineering of "pseudo-natural" products. These molecules combine the target specificity of biologics with the bioavailability of small molecules. This guide details the technical integration of UAAs into peptide libraries using two dominant methodologies: Solid-Phase Peptide Synthesis (SPPS) for chemical libraries and Genetic Code Reprogramming (RaPID system) for biological display libraries.

The Chemical Arsenal: Structural Classes of UAAs

The choice of UAA dictates the physicochemical profile of the resulting library. We categorize these building blocks not just by structure, but by the functional advantage they confer to the peptide backbone.

UAA ClassStructural FeatureFunctional AdvantageExample Building Block
N-Methylated AAs Methyl group on backbone nitrogenRemoves H-bond donor; increases permeability; steric clash prevents proteolysis.[1][2]N-Me-Ala, N-Me-Phe

-Disubstituted
Two side chains on

-carbon
Constrains

angles; induces stable helical or turn conformations (Helical propensity).
AIB (Aminoisobutyric acid)

-Amino Acids
Amino group on

-carbon
Altered backbone periodicity; complete resistance to standard proteases.

-Homoalanine
Macrocyclic Staples Olefin or Azide/Alkyne handlesCovalent cross-linking of side chains; locks active conformation; hides polar surface area.Olefin-bearing non-canonical AAs
Halogenated AAs Fluorine/Chlorine substitutionsModulates pKa; increases lipophilicity; strengthens hydrophobic interactions.4-Fluoro-Phenylalanine

Methodology A: Chemical Library Synthesis (SPPS)

The Challenge: The primary bottleneck in incorporating bulky UAAs (especially


-methylated or 

-disubstituted residues) is the steric hindrance at the nucleophilic amine, which drastically reduces coupling efficiency with standard reagents like HBTU.
Protocol 1: Optimized Coupling of Sterically Hindered UAAs

This protocol utilizes HATU/HOAt, which generates a more reactive active ester than HBTU, combined with double-coupling to ensure library fidelity.

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading) – ChemMatrix is preferred over Polystyrene for better swelling in diverse solvents.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Pre-mix):

    • Dissolve 4.0 eq of Fmoc-UAA and 3.9 eq of HATU in minimal DMF.

    • Add 8.0 eq of DIPEA immediately prior to addition to resin.

    • Note: Do not let the activated ester sit for >2 mins before adding to resin to avoid racemization.

  • Coupling 1: Add mixture to resin. Shake at room temperature for 2 hours .

  • Drain & Wash: Drain and wash with DMF (3x).[3]

  • Coupling 2 (Hard Step): Repeat step 3 and 4 using fresh reagents.

  • Capping (Critical): Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to terminate unreacted chains. This prevents deletion sequences in the library.

  • Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (primary amines), as N-methylated residues will not react with ninhydrin.

Methodology B: Biological Library Synthesis (RaPID System)

For libraries exceeding


 members, chemical synthesis is unfeasible. We utilize the RaPID (Random non-standard Peptide Integrated Discovery)  system, which couples mRNA display with genetic code reprogramming.[4][5][6]

Core Mechanism: The system uses "Flexizymes" (catalytic RNAs) to charge tRNAs with UAAs, bypassing the specificity of natural aminoacyl-tRNA synthetases. This allows the ribosome to polymerize UAAs in response to specific codons.

Visualization: The RaPID Workflow

RaPID_Workflow Start mRNA Library (AUG - NNK...) Translation In Vitro Translation (FIT System) (Met-depleted) Start->Translation Input Template Flexizyme Flexizyme Reaction (tRNA + UAA-Ester) Acyl_tRNA Misacylated tRNAs (Charged with UAAs) Flexizyme->Acyl_tRNA Catalysis Acyl_tRNA->Translation Reprogramming Macrocyclization Spontaneous Cyclization (ClAc-AA attacks Cys) Translation->Macrocyclization Ribosomal Synthesis Selection Affinity Selection (Beads/Target) Macrocyclization->Selection Peptide-mRNA Fusion ReverseTx Reverse Transcription (cDNA generation) Selection->ReverseTx Elute Binders PCR PCR Amplification & Sequencing ReverseTx->PCR PCR->Start Enriched DNA Pool (Next Round)

Figure 1: The RaPID cycle integrates Flexizyme-mediated tRNA acylation with mRNA display to select macrocyclic peptides containing UAAs.

Protocol 2: Flexizyme-Mediated tRNA Acylation

This protocol generates the "misacylated" tRNAs required to introduce UAAs into the translation system.

Reagents:

  • Flexizyme: eFx (enhanced Flexizyme) or dFx (dinitro-Flexizyme).

  • Substrate: UAA-cyanomethyl ester (CME) or UAA-dinitrobenzyl ester (DBE).

  • tRNA: Microhelix or full-length tRNA (transcribed in vitro).

  • Buffer: 50 mM HEPES (pH 7.5), 600 mM MgCl2.

Step-by-Step Workflow:

  • Folding: Mix tRNA (25 µM final) and Flexizyme (25 µM final) in HEPES buffer. Heat to 95°C for 2 min, then cool to RT over 5 min. Add MgCl2 (to 600 mM).

  • Acylation Reaction: Add the activated UAA ester (5 mM final in DMSO).

  • Incubation: Incubate on ice (0°C) for 2 to 6 hours (time depends on the specific UAA and ester leaving group).

    • Expert Insight: Aromatic UAAs react faster with dFx; bulky aliphatic UAAs require longer times with eFx.

  • Precipitation: Stop reaction by adding 0.3 M Sodium Acetate (pH 5.2) and Ethanol.[7] Centrifuge at 15,000g for 15 min.

  • Wash: Wash pellet with 70% Ethanol (containing 0.1 M NaOAc) to remove unreacted UAA esters.

  • Resuspension: Dissolve pellet in 1 mM Sodium Acetate (pH 5.2). Store at -80°C.

    • Note: Acidic pH is crucial to prevent hydrolysis of the ester bond between the UAA and the tRNA 3'-end.

Pharmacokinetic Optimization: Stability & Permeability

The incorporation of UAAs is not merely for structural diversity but for solving the "peptide problem" (ADME).

Proteolytic Stability

Canonical peptides are degraded by serum proteases (trypsin, chymotrypsin). UAAs disrupt the substrate recognition pockets of these enzymes.

ModificationMechanism of StabilizationRelative Half-Life Improvement
L- to D-AA substitution Steric incompatibility with protease active site.10x - 100x
N-Methylation Masks the scissile amide bond; prevents H-bonding.5x - 50x
Macrocyclization Reduces chain flexibility; prevents adoption of extended conformation required for protease cleavage.10x - 1000x
Membrane Permeability (The "Chameleon" Effect)

For intracellular targets, peptides must cross the lipid bilayer.

  • Problem: Peptides are polar (exposed backbone amides).

  • UAA Solution:

    
    -methylation sequentially removes H-bond donors.
    
  • Design Logic: A peptide that can "hide" its polar surface area (PSA) via intramolecular H-bonds in a lipophilic environment (membrane) but expose them in water is ideal. This is often achieved using N-methylated and cyclic scaffolds.

References

  • Flexizymes for Genetic Code Reprogramming. Goto, Y., Katoh, T. & Suga, H. Nature Protocols (2011). [Link][8]

  • The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides. Passioura, T. & Suga, H. Accounts of Chemical Research (2021). [Link][5]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec Technical Support Bulletin. [Link]

  • Strategies for Improving Peptide Stability and Delivery. Di, L. Journal of Medicinal Chemistry (2015). [Link]

Sources

Technical Guide: Solubility & Handling of Boc-D-4-Carbamoylphenylalanine

[1]

Executive Summary

Boc-D-4-Carbamoylphe (Boc-D-Phe(4-CONH₂)-OH) presents a unique solubility profile driven by a competition between its lipophilic N-terminal protection (Boc) and its polar, hydrogen-bond-donating side chain (4-carbamoyl).[1] While standard Boc-phenylalanine is highly soluble in dichloromethane (DCM), the introduction of the para-carbamoyl group creates a "pseudo-crosslinking" effect via intermolecular hydrogen bonding.

This guide provides a definitive technical framework for handling this building block in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry applications, prioritizing solvent systems that disrupt amide stacking interactions.[1]

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the tug-of-war occurring at the molecular level.

The Structural Conflict
  • The Lipophilic Driver (Boc Group): The tert-butyloxycarbonyl group promotes solubility in organic solvents like DCM and Ethyl Acetate (EtOAc) by shielding the polar

    
    -amine.[1]
    
  • The Aggregation Driver (4-Carbamoyl): The side chain features a primary amide (

    
    ) at the para position.[1] Unlike alkyl side chains, this group acts as both a hydrogen bond donor and acceptor.[1]
    
    • Mechanism:[2][3][4] In non-polar solvents (e.g., DCM), the amide groups on adjacent molecules stack, forming insoluble aggregates or gels, similar to the behavior seen in unprotected Glutamine or Asparagine derivatives.

Solubility Mechanism Diagram

The following diagram illustrates the solvent interaction logic required to solubilize the molecule effectively.

SolubilityMechanismMoleculeThis compoundDCMDCM / Chloroform(Non-polar)Molecule->DCMBoc Solvation OnlyDMFDMF / NMP / DMSO(Polar Aprotic)Molecule->DMFDipole InteractionAlcoholMeOH / EtOH(Protic)Molecule->AlcoholH-Bond ExchangeAggregationAggregationDCM->AggregationAmide-Amide H-Bonding(Insoluble/Gel)SolvationSolvationDMF->SolvationDisrupts H-Bonds(Clear Solution)Alcohol->SolvationSoluble(Avoid for Coupling)

Caption: Figure 1. Solvent interaction mechanism.[1] Polar aprotic solvents are required to disrupt side-chain aggregation.[1]

Part 2: Solvent Compatibility Matrix[1]

The following data categorizes solvent suitability based on thermodynamic solubility and synthetic utility.

Solvent ClassSpecific SolventSolubility RatingPrimary UtilityTechnical Notes
Polar Aprotic DMF, NMP Excellent SPPS Coupling Preferred for stock solutions (0.1–0.5 M).[1] effectively disrupts side-chain H-bonds.[1]
Polar Aprotic DMSO Excellent Analysis (NMR)High boiling point makes removal difficult; avoid for synthesis unless necessary.[1]
Halogenated DCM, CHCl₃ Marginal WashingSoluble at low concentrations (<10 mM).[1] High concentrations may gel.[1] Use 10-20% DMF cosolvent if DCM is required.[1]
Protic MeOH, EtOH Good PurificationDo not use for coupling (risk of esterification).[1] Good for transferring/dissolving crude material.[1]
Esters Ethyl Acetate Moderate ExtractionSoluble, but may require warming.[1] Useful for aqueous workups.[1]
Non-Polar Hexane, Et₂O Insoluble PrecipitationUsed as antisolvents to crash out the product after synthesis.
Aqueous Water Poor N/AHydrophobic Boc group prevents dissolution even at neutral pH.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution for SPPS

Context: Standard concentration for automated peptide synthesizers.

Reagents:

  • This compound[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Weighing: Calculate the mass required for a 0.2 M solution.

    • Formula:

      
      [1]
      
  • Initial Addition: Add 75% of the calculated volume of DMF to the powder.

  • Disruption: Vortex vigorously for 30 seconds.

    • Observation: If the solution appears cloudy or contains "fish-eyes" (gelled clumps), proceed to step 4.[1]

  • Sonication: Sonicate at 40 kHz for 5–10 minutes. The mechanical energy helps break intermolecular H-bond networks.[1]

  • Final Adjustment: Add the remaining DMF to reach the target volume.

  • Filtration (Critical): Filter through a 0.45 µm PTFE syringe filter before placing on the synthesizer to prevent line blockages.

Protocol B: Solubility Determination (Gravimetric Method)

Context: Validating a new batch or testing a custom solvent mixture.

  • Saturation: Add excess this compound to 1 mL of the target solvent in a 2 mL HPLC vial.

  • Equilibration: Shake/vortex for 1 hour at 25°C. Allow to stand for 30 minutes to let undissolved solids settle.

  • Sampling: Carefully withdraw 500 µL of the clear supernatant using a syringe with a filter.

  • Drying: Transfer to a pre-weighed aluminum weighing boat. Evaporate solvent (vacuum oven for DMF/DMSO, ambient air for DCM).[1]

  • Calculation:

    • 
      [1]
      

Part 4: Troubleshooting & Optimization

Handling Aggregation ("The Gel Effect")

If the amino acid forms a gel in DCM or during coupling:

  • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the solvent.[1] LiCl disrupts hydrogen bonding networks, significantly increasing solubility in THF or DMF.[1]

  • Cosolvent Strategy: Use a DCM:DMF (4:1) mixture. This maintains the volatility of DCM while providing enough polarity to solvate the amide side chain.[1]

Workflow Decision Tree

Use this logic flow to determine the correct handling procedure during synthesis.

WorkflowStartStart: Dissolve this compoundSolventCheckPrimary Solvent?Start->SolventCheckDMFDMF / NMPSolventCheck->DMFSPPSDCMDCMSolventCheck->DCMManual/WashDMF_ActionProceed to Coupling(Standard Protocol)DMF->DMF_ActionDCM_CheckConcentration > 50mM?DCM->DCM_CheckDCM_LowSonicate & FilterDCM_Check->DCM_LowNoDCM_HighRisk of Gelation!DCM_Check->DCM_HighYesMitigationAdd 10-20% DMFORSwitch to NMPDCM_High->Mitigation

Caption: Figure 2. Operational workflow for solvent selection and risk mitigation.

References

  • Chem-Impex International. Boc-D-4-carbamoylphenylalanine Technical Data.[1] Retrieved from Chem-Impex Catalog.[1] Link

  • Sigma-Aldrich. Boc-Phe-OH and Derivatives: Solubility and Handling.[1][5] Merck KGaA.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7] Chemical Reviews, 109(6), 2455-2504. (Detailed discussion on amide side-chain aggregation and protection strategies). Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Boc-D-Phenylalanine Derivatives.Link[1]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Boc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the incorporation of Boc-D-4-Carbamoylphe (Boc-D-4-carbamoylphenylalanine) into peptide sequences using Boc chemistry Solid-Phase Peptide Synthesis (SPPS). The 4-carbamoylphenylalanine residue, a structural hybrid of phenylalanine and glutamine/asparagine, introduces a rigid aromatic spacer with a hydrogen-bonding amide motif. This residue poses specific synthetic challenges, primarily the risk of side-chain dehydration to a nitrile and potential aggregation due to intermolecular hydrogen bonding. This guide provides a robust methodology using in situ neutralization and HOBt-mediated coupling to ensure high coupling efficiency and structural integrity.

Introduction

This compound (CAS: 1213639-41-8) is a non-canonical amino acid used to modulate peptide pharmacokinetics and potency.[1] By positioning a primary amide (


) at the para position of the phenyl ring, it combines the hydrophobic stacking capability of phenylalanine with the polar hydrogen-bonding capacity of glutamine.
Key Properties & Challenges
  • Side-Chain Lability: The primary amide on the side chain is susceptible to dehydration during activation, converting the carbamoyl group (

    
    ) into a nitrile (
    
    
    
    ). This is a common side reaction in amide-bearing amino acids (Asn, Gln) when carbodiimides are used without additives.
  • Aggregation: The rigid aromatic amide can induce strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding, leading to "difficult sequences" and incomplete coupling.
  • Stereochemistry: As a D-amino acid, it induces

    
    -turns and enhances proteolytic stability.
    

Materials & Reagents

Core Reagents
ReagentGrade/SpecificationFunction
This compound >98% HPLC, EnantiopureBuilding Block
MBHA Resin 0.5–0.7 mmol/g loadingSolid Support (for C-term amides)
TFA (Trifluoroacetic acid)Peptide Synthesis GradeBoc Deprotection
DCM (Dichloromethane)AnhydrousSolvent
DIEA (N,N-Diisopropylethylamine)99% PureBase (Neutralization)
DIC (N,N'-Diisopropylcarbodiimide)DistilledActivator
HOBt (1-Hydroxybenzotriazole)AnhydrousAdditive (Prevents dehydration)
HF (Hydrogen Fluoride)AnhydrousFinal Cleavage
Stock Solutions
  • Deprotection Cocktail: 50% TFA in DCM.[2][3]

  • Neutralization Solution: 10% DIEA in DCM.

  • Activator Solution: 0.5 M DIC in DMF.

  • Additive Solution: 0.5 M HOBt in DMF.

Experimental Protocol

Resin Preparation[5]
  • Weigh appropriate amount of MBHA resin (e.g., 0.5 g).

  • Swell in DCM for 20 minutes.

  • Wash with DCM (

    
    ).
    
The Synthetic Cycle (Standard Boc)

Perform the following steps for each amino acid elongation cycle.

Step A: Boc Deprotection[2][4]
  • Treat resin with 50% TFA/DCM for 2 minutes (Pre-wash).

  • Treat resin with 50% TFA/DCM for 20 minutes (Deprotection).

  • Wash with DCM (

    
    ).
    
Step B: Neutralization

Critical for preventing aggregation in amide-rich sequences.

  • Treat resin with 10% DIEA/DCM for 2 minutes.

  • Treat resin with 10% DIEA/DCM for 5 minutes.

  • Wash with DCM (

    
    ).
    
Step C: Coupling of this compound

Note: The side chain is unprotected. To prevent dehydration of


 to 

, HOBt must be used.
  • Dissolution: Dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in minimal DMF.

  • Activation: Add 3.0 equivalents of DIC. Stir for 2–3 minutes to form the OBt active ester.

    • Mechanism:[4] The OBt ester reacts faster with the amine than the carbodiimide, preventing the intramolecular dehydration of the side-chain amide.

  • Reaction: Add the pre-activated mixture to the resin.

  • Incubation: Shake at room temperature for 60–90 minutes .

    • Monitoring: Perform a Kaiser Test (Ninhydrin).[5] If beads are blue, recouple using HBTU/DIEA (see Troubleshooting).

  • Wash: Wash with DMF (

    
    ) then DCM (
    
    
    
    ).
Final Cleavage (HF Method)

The carbamoyl group is stable to HF.

  • Dry the resin under high vacuum overnight.

  • Transfer to a Teflon HF reaction vessel.

  • Add scavenger: p-Cresol (10% v/v). Avoid thioanisole if possible to prevent potential side reactions with the amide, though generally safe.

  • Condense anhydrous HF (10 mL per gram of resin) at -78°C.

  • Warm to 0°C and stir for 60 minutes.

  • Evaporate HF under a stream of nitrogen.

  • Precipitate peptide with cold diethyl ether.

  • Lyophilize from water/acetonitrile.

Workflow Visualization

The following diagram illustrates the critical decision pathways for coupling this compound to avoid side reactions.

BocSPPS_Carbamoylphe Start Start: Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Decision Next AA is This compound? Neutralize->Decision StandardCouple Standard Coupling (DIC or HBTU) Decision->StandardCouple No SpecialCouple Modified Coupling (DIC + HOBt Pre-activation) Decision->SpecialCouple Yes (Prevent Dehydration) Check Kaiser Test (Ninhydrin) StandardCouple->Check SpecialCouple->Check Recouple Recouple: HBTU / HOBt / DIEA Check->Recouple Positive (Blue) NextCycle Proceed to Next Cycle Check->NextCycle Negative (Colorless) Recouple->Check

Caption: Workflow highlighting the mandatory HOBt pre-activation step for this compound to preserve the primary amide side chain.

Troubleshooting & Optimization

Dehydration (Nitrile Formation)

If Mass Spectrometry (MS) analysis of the crude peptide shows a peak at [M-18] , dehydration has occurred (loss of H₂O from -CONH₂


 -CN).
  • Cause: Excess carbodiimide (DIC) reacting with the side chain amide.

  • Solution: Ensure HOBt is present before adding DIC. Use a ratio of 1:1:1 (AA:DIC:HOBt). Do not use DMAP.

Incomplete Coupling (Aggregation)

The rigid phenyl-amide side chain promotes aggregation.

  • Solution 1 (Solvent): Use a solvent mixture of DMF/DMSO (4:1) or NMP during coupling to disrupt hydrogen bonds.

  • Solution 2 (Temperature): Perform the coupling at 40°C (microwave or water bath), but limit time to 20 minutes to prevent racemization.

Solubility

This compound is less soluble than standard Boc-Phe.

  • Protocol: Dissolve the amino acid in pure DMF first, then add HOBt. If turbidity persists, add a small volume of DMSO.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Han, Y., et al. (2004). Side-chain protection of amide-containing amino acids in solid-phase peptide synthesis. Journal of Peptide Science. (General reference for amide stability).
  • Chem-Impex International. (n.d.). Product Specification: Boc-D-4-carbamoylphenylalanine.[1][6][7] Retrieved from

Sources

Application Notes and Protocols for the Activation of Boc-D-4-Carbamoylphenylalanine using DIC/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Boc-D-4-Carbamoylphenylalanine in Peptide Synthesis

In the landscape of modern therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing pharmacological profiles. Boc-D-4-Carbamoylphenylalanine stands out as a pivotal building block in this regard. Its D-configuration provides inherent resistance to enzymatic degradation, while the carbamoyl functionality on the phenyl ring can foster improved bioavailability and unique molecular interactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective activation and coupling of Boc-D-4-Carbamoylphenylalanine using the widely adopted Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) methodology in solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a staple in peptide synthesis, particularly advantageous for constructing hydrophobic peptides or those containing sensitive moieties.[2] The selection of DIC/HOBt as the coupling cocktail offers a robust and efficient means of activating the carboxylic acid of the incoming amino acid, while concurrently mitigating the risk of racemization—a critical consideration for maintaining the stereochemical integrity of the peptide.[3] This document will delve into the mechanistic underpinnings of this activation process, provide detailed, field-proven protocols, and address potential challenges to ensure successful and reproducible synthesis outcomes.

The Mechanism of DIC/HOBt Activation: A Two-Step Pathway to an Efficient Amide Bond Formation

The activation of a Boc-protected amino acid with DIC in the presence of HOBt is a sequential process designed to generate a highly reactive intermediate while minimizing undesirable side reactions.[3][4]

  • Formation of the O-acylisourea Intermediate: The process initiates with the reaction between the carboxylic acid of Boc-D-4-Carbamoylphenylalanine and the carbodiimide, DIC. This reaction forms a highly reactive O-acylisourea intermediate. While this intermediate is primed for aminolysis, it is also susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, a common side reaction in carbodiimide-mediated couplings that terminates the peptide chain extension.

  • Generation of the HOBt Active Ester: This is the critical role of HOBt. As a nucleophile, HOBt rapidly intercepts the O-acylisourea intermediate to form the corresponding HOBt-ester. This active ester is more stable than the O-acylisourea, significantly suppressing the propensity for racemization.[3] The HOBt-ester is highly electrophilic and readily undergoes nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, leading to the formation of the desired peptide bond and the release of HOBt.

The use of DIC is particularly favored in solid-phase synthesis because the resulting diisopropylurea byproduct is soluble in common washing solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), facilitating its removal from the resin.

DIC_HOBt_Activation_Mechanism BocAA Boc-D-4-Carbamoyl-Phe-OH O_acylisourea O-acylisourea (Reactive Intermediate) BocAA->O_acylisourea + DIC DIC DIC DIC->O_acylisourea HOBt_ester HOBt-ester (Active Ester) O_acylisourea->HOBt_ester + HOBt - DIU DIU Diisopropylurea (Byproduct) O_acylisourea->DIU Side Reaction (N-acylurea formation) HOBt HOBt HOBt->HOBt_ester Coupled_peptide Boc-AA-NH-Peptide-Resin HOBt_ester->Coupled_peptide + H₂N-Peptide-Resin - HOBt Peptide_resin H₂N-Peptide-Resin Peptide_resin->Coupled_peptide

Mechanism of DIC/HOBt activation and coupling.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the solid-phase synthesis coupling of Boc-D-4-Carbamoylphenylalanine. The procedure assumes a standard Boc-SPPS workflow on a polystyrene-based resin, such as Merrifield or PAM resin.

Pre-Coupling Preparations
  • Resin Swelling: Prior to the first coupling, the resin must be adequately swollen. Suspend the resin in DCM (approximately 10-15 mL per gram of resin) and gently agitate for at least 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Neutralization: After deprotection, the N-terminal amine is protonated. It must be neutralized to its free base form to be reactive in the coupling step. This is typically achieved by washing the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DMF or DCM.

Activation and Coupling Protocol

The following protocol is for a standard 0.1 mmol scale synthesis. Adjust quantities proportionally for different scales.

  • Amino Acid and HOBt Solution Preparation:

    • In a clean, dry vessel, dissolve Boc-D-4-Carbamoylphenylalanine (e.g., 5 equivalents based on resin substitution) in a minimal amount of DMF. Gentle warming or sonication may be necessary to achieve complete dissolution, as phenylalanine derivatives with side-chain modifications can sometimes exhibit lower solubility.

    • In a separate vessel, dissolve HOBt (e.g., 5 equivalents) in DMF.

  • Activation:

    • Add the HOBt solution to the Boc-D-4-Carbamoylphenylalanine solution.

    • Add DIC (e.g., 5 equivalents) to the amino acid/HOBt mixture.

    • Allow the activation to proceed for 10-15 minutes at room temperature. The solution may become slightly cloudy due to the formation of the HOBt-ester.

  • Coupling to the Resin:

    • Drain the neutralization solution from the resin.

    • Immediately add the pre-activated Boc-D-4-Carbamoylphenylalanine solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The reaction time may need to be extended for this sterically demanding amino acid.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.[5]

      • Blue/Purple beads: Incomplete coupling.

      • Yellow/Colorless beads: Complete coupling.

    • If the ninhydrin test is positive, continue the coupling for an additional 1-2 hours and re-test. If the reaction remains incomplete, a recoupling step may be necessary.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Thoroughly wash the resin to remove excess reagents and the diisopropylurea byproduct. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • Methanol (3 times)

      • DCM (3 times)

Experimental_Workflow Start Start: Swollen, Boc-Protected Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Coupling to Resin (1-2 hours) Neutralization->Coupling Preactivation Pre-activation: Boc-AA + DIC + HOBt in DMF Preactivation->Coupling Add to resin Monitoring Monitoring: Ninhydrin Test Coupling->Monitoring Washing Washing (DMF, DCM, MeOH) Monitoring->Washing Negative Recouple Recouple or Cap Monitoring->Recouple Positive End End: Coupled Peptide-Resin Washing->End Recouple->Coupling

Workflow for Boc-D-4-Carbamoylphenylalanine coupling.

Critical Parameters and Data Presentation

The success of the coupling reaction is contingent upon several critical parameters. The following table summarizes the recommended ranges and provides justifications based on established principles of peptide synthesis.

ParameterRecommended RangeRationale & Causality
Boc-D-4-Carbamoyl-Phe 3-5 equivalentsA significant excess drives the reaction to completion, especially for a sterically hindered amino acid.
DIC 3-5 equivalentsEquimolar to the amino acid to ensure complete activation.
HOBt 3-5 equivalentsEquimolar to the amino acid to efficiently trap the O-acylisourea intermediate and suppress racemization.
Solvent DMF, NMP, or DCMDMF and NMP are excellent solvents for most reagents and swell the polystyrene resin effectively. DCM can also be used, particularly in Boc chemistry.[6]
Temperature Room TemperatureProvides a sufficient reaction rate without significantly increasing the risk of side reactions.
Reaction Time 1-4 hoursMay require longer than standard amino acids due to steric hindrance. Monitoring is crucial.
Agitation Constant, gentleEnsures efficient mixing and access of reagents to all reaction sites on the resin beads.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) - Insufficient reaction time or reagent excess.- Poor solvation of the growing peptide chain (aggregation).- Steric hindrance from the bulky amino acid.- Extend the coupling time and re-test.- Perform a second coupling with a freshly prepared activated amino acid solution.- Consider switching to a more polar solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.
Low Yield of Final Peptide - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin during TFA deprotection steps.- Ensure complete coupling at each step using a monitoring test.- Use a more acid-stable linker on the resin (e.g., PAM instead of standard Merrifield).
Presence of Deletion Sequences Incomplete coupling followed by successful coupling of the subsequent amino acid.- If recoupling is unsuccessful, "cap" the unreacted amines with acetic anhydride to prevent them from reacting further.
Side Reaction: Nitrile Formation The carbamoyl side chain, similar to asparagine and glutamine, can undergo dehydration mediated by carbodiimides, though this is less common with the aromatic carbamoyl group.- Ensure the use of HOBt, which minimizes this side reaction.- Avoid excessive activation times.
Side Reaction: Racemization Over-activation or the absence of HOBt can lead to the formation of an oxazolone intermediate, which is prone to racemization.- Strictly adhere to the use of HOBt in equimolar amounts with the amino acid and DIC.- Use pre-activation times of no more than 15-20 minutes.

Conclusion

The successful incorporation of Boc-D-4-Carbamoylphenylalanine into a peptide sequence using DIC/HOBt activation is a reliable and efficient process when careful attention is paid to the fundamental principles of solid-phase peptide synthesis. By understanding the reaction mechanism, adhering to optimized protocols, and diligently monitoring the reaction progress, researchers can effectively leverage the unique properties of this unnatural amino acid to advance their drug discovery and development efforts. This guide provides a robust framework for achieving high-yield, high-purity peptides containing this valuable building block.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 5, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 5, 2026, from [Link]

  • Fields, G. B. (1997). Methods for solid phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 3–27). Academic Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Chemistry Tube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Retrieved February 5, 2026, from [Link]

  • RojasLab. (2024, April 29). Mastering Peptide Synthesis: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved February 5, 2026, from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

Sources

Application Note: Efficient Cleavage of Boc-D-4-Carbamoylphenylalanine from Merrifield Resin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Carbamoylphenylalanine in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing biological activity, stability, and receptor-binding affinity. Boc-D-4-carbamoylphenylalanine is a notable example of such a building block, valued for its capacity to introduce a hydrogen-bonding carbamoyl moiety that can mimic or establish critical interactions within biological systems.[1] This application note provides a comprehensive guide to the acidolytic cleavage of Boc-D-4-carbamoylphenylalanine from the Merrifield resin, a foundational technique in Boc/Bzl solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of the cleavage process, present a detailed, field-proven protocol, and offer expert insights to ensure a high-yield, high-purity recovery of the target molecule.

Mechanistic Rationale: The Chemistry of Acid-Catalyzed Cleavage

The cleavage of a Boc-protected amino acid from Merrifield resin is a critical final step in SPPS.[2] This process relies on the differential acid lability of the N-terminal Boc protecting group and the benzyl ester linkage to the resin. The reaction is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA), which orchestrates a simultaneous deprotection and cleavage cascade.[3][4]

The mechanism proceeds via an SN1 pathway where the strong acid protonates the carbonyl oxygen of the ester linkage, making the benzyl group a better leaving group. The departure of the resin-bound benzyl cation results in the formation of the free carboxylic acid of the amino acid. Concurrently, the Boc group is removed by acidolysis, generating a tert-butyl cation. These highly reactive carbocations can lead to undesired side reactions, such as alkylation of nucleophilic residues.[5][6] To mitigate these side reactions, a "cleavage cocktail" containing scavengers is employed to trap these reactive species.[5][7]

A key consideration for Boc-D-4-carbamoylphenylalanine is the stability of the side-chain carbamoyl group under strong acidic conditions. While strong acids can catalyze the hydrolysis of amide bonds, the conditions typically employed for TFA-mediated cleavage are generally not harsh enough to significantly degrade the robust amide of the carbamoyl group.[8] This inherent stability allows for the selective cleavage of the ester linkage and deprotection of the Boc group while preserving the integrity of the carbamoyl functionality.

Experimental Protocol: Cleavage of Boc-D-4-Carbamoylphenylalanine from Merrifield Resin

This protocol is designed for a standard laboratory-scale synthesis. All operations involving TFA should be performed in a certified fume hood with appropriate personal protective equipment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Boc-D-4-carbamoylphenylalanine-Merrifield ResinSynthesis GradeUser-defined
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Triisopropylsilane (TIS)Reagent Grade, 98%Acros Organics
WaterDeionizedIn-house
Diethyl ether, cold (-20°C)ACS GradeVWR
Reaction VesselFritted glass peptide synthesis vesselCEM Corporation

Cleavage Cocktail Preparation (Reagent K modified):

A commonly used and effective cleavage cocktail for a wide range of peptides is a variation of Reagent K. For Boc-D-4-carbamoylphenylalanine, where the primary concerns are the tert-butyl cation from the Boc group and the benzyl cation from the resin, a simplified cocktail is often sufficient.

ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)95% (v/v)Cleavage and deprotection agent
Water2.5% (v/v)Scavenger for tert-butyl cations
Triisopropylsilane (TIS)2.5% (v/v)Scavenger for benzyl and trityl cations

Step-by-Step Cleavage Procedure:

  • Resin Preparation: Transfer the dried Boc-D-4-carbamoylphenylalanine-Merrifield resin to a fritted glass reaction vessel.

  • Swelling the Resin: Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin) to swell the polystyrene support and remove any non-covalently bound impurities. Allow the DCM to drain completely after the final wash.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).

    • Seal the reaction vessel and gently agitate at room temperature for 1.5 to 2 hours. A magnetic stirrer or a shaker can be used for this purpose.

  • Product Collection:

    • After the reaction is complete, drain the filtrate containing the cleaved amino acid into a clean collection flask.

    • Wash the resin with fresh TFA (2 x 3 mL/g of resin) and combine the filtrates.

    • Perform a final wash with DCM (2 x 5 mL/g of resin) to ensure complete recovery of the product. Combine all filtrates.

  • TFA Evaporation: Concentrate the combined filtrates under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced to approximately 1-2 mL. Caution: Do not evaporate to complete dryness as this can make the product difficult to redissolve.

  • Precipitation of the Product:

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).

    • A white precipitate of the D-4-carbamoylphenylalanine should form immediately.

    • Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Isolation and Washing:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the product.

    • Carefully decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers and other organic impurities. Centrifuge and decant after each wash.

  • Drying: After the final wash, dry the product under a high vacuum for several hours to remove all traces of solvent.

Workflow Visualization

Cleavage_Workflow Resin Boc-D-4-Carbamoylphe Merrifield Resin Swelling Swell Resin (DCM) Resin->Swelling Cleavage Cleavage Reaction (TFA/H2O/TIS) Swelling->Cleavage 1.5-2 hours Filtration Filtration & Washing Cleavage->Filtration Evaporation TFA Evaporation Filtration->Evaporation Precipitation Precipitation (Cold Ether) Evaporation->Precipitation Isolation Centrifugation & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Product Purified D-4-Carbamoylphe Drying->Product

Caption: Workflow for the cleavage of Boc-D-4-Carbamoylphenylalanine from Merrifield resin.

Analytical Characterization and Quality Control

To ensure the successful cleavage and purity of the final product, it is essential to perform analytical characterization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the cleaved amino acid.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the D-4-carbamoylphenylalanine.

Troubleshooting and Expert Insights

ProblemPossible CauseSolution
Low Yield Incomplete cleavage.Extend the cleavage reaction time to 3 hours. Ensure adequate swelling of the resin before cleavage.
Product loss during workup.Ensure complete precipitation by using a sufficient volume of cold ether and allowing adequate time at low temperature. Be careful during the decanting steps.
Impure Product Inefficient scavenging.Ensure the cleavage cocktail is freshly prepared. For peptides containing other sensitive residues, a more complex scavenger cocktail may be necessary.
Incomplete removal of scavengers.Perform additional washes with cold diethyl ether.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the cleavage of Boc-D-4-carbamoylphenylalanine from Merrifield resin. By understanding the underlying chemical principles and adhering to the optimized procedure, researchers can confidently obtain this valuable unnatural amino acid in high yield and purity, ready for subsequent applications in drug discovery and development.

References

  • Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved February 9, 2026, from [Link]

  • Application Note: Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved February 9, 2026, from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 9, 2026, from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved February 9, 2026, from [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved February 9, 2026, from [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. (2015). PubMed. Retrieved February 9, 2026, from [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (n.d.). Google Patents.
  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved February 9, 2026, from [Link]

  • Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. (2010). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 9, 2026, from [Link]

  • Merrifield, B. (1985). The solid phase synthesis of peptides. Nobel Lecture. Retrieved February 9, 2026, from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide and tripeptide analogues of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PMC - NIH. Retrieved February 9, 2026, from [Link]

Sources

Application Note & Protocol: Solvent Selection for the Dissolution of Boc-D-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for selecting optimal solvents for the dissolution of Boc-D-4-Carbamoylphenylalanine, a critical non-canonical amino acid derivative in contemporary drug discovery and peptide synthesis. We delve into the molecular characteristics of the compound that dictate its solubility behavior, present a theoretical and practical basis for solvent selection, and provide a tiered, step-by-step protocol for empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.

Introduction: Understanding Boc-D-4-Carbamoylphenylalanine

Boc-D-4-Carbamoylphenylalanine is a bespoke building block in medicinal chemistry. Its structure incorporates three key chemical motifs that collectively govern its interaction with various solvents:

  • Boc (tert-Butyloxycarbonyl) Group: A bulky, lipophilic protecting group that significantly increases the nonpolar character of the molecule. This group shields the amino terminus, preventing unwanted side reactions during synthesis.[1][2]

  • Phenylalanine Core: The aromatic phenyl ring and the aliphatic side chain contribute to the molecule's hydrophobicity and potential for π-π stacking interactions.

  • 4-Carbamoyl Group (-CONH₂): Attached to the phenyl ring, this primary amide is a highly polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor.[3]

The challenge in dissolving this compound lies in its amphipathic nature—a delicate balance between a large nonpolar scaffold and a polar, hydrogen-bonding functional group. A successful solvent system must effectively solvate both of these disparate regions.

Diagram 1: Chemical Structure of Boc-D-4-Carbamoylphenylalanine A visual representation of the molecule's key functional groups.

G cluster_legend Functional Groups A Boc Group (Nonpolar) B Phenylalanine Core (Nonpolar) C Carbamoyl Group (Polar) mol

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. For a molecule as complex as Boc-D-4-Carbamoylphenylalanine, a more nuanced approach involving multiparameter solvent characteristics is beneficial.

Polarity and Hydrogen Bonding

Boc-protected amino acids, despite the bulky nonpolar Boc group, generally exhibit good solubility in polar organic solvents.[4][5] The presence of the free carboxylic acid and, in this specific case, the carbamoyl group, necessitates solvents capable of engaging in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent candidates.[6][7] They possess high polarity to solvate the peptide backbone and the carbamoyl group, but lack acidic protons that could interfere with the compound's structure. These are common solvents in peptide synthesis, making them highly compatible with downstream applications.[8][9]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective.[4][10] They can act as both hydrogen bond donors and acceptors, effectively solvating the carbamoyl and carboxylic acid moieties. However, their lower polarity compared to DMF or DMSO might limit the achievable concentration.

  • Aqueous Solutions: Due to the large hydrophobic surface area conferred by the Boc and phenyl groups, solubility in water is expected to be very low.[4][5] However, solubility can be dramatically increased in aqueous basic solutions (e.g., 5% NaHCO₃ or 5% NaOH) through the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[11]

Hansen Solubility Parameters (HSP)

A more advanced method for predicting solubility involves Hansen Solubility Parameters.[12] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar (δD, δP, δH) parameters will be miscible. While the exact HSP values for Boc-D-4-Carbamoylphenylalanine are not published, we can infer a profile requiring moderate-to-high δP and δH values for effective dissolution.

Recommended Solvents and Empirical Data

Based on the analysis of the compound's structure and theoretical principles, the following table summarizes recommended solvents for initial screening. The solubility of the closely related Boc-D-phenylalanine and the carbamoyl-containing molecule benzamide are provided as reference points.

SolventTypeExpected Solubility of Boc-D-4-CarbamoylpheRationale & Analog Data
Dimethylformamide (DMF) Polar AproticHigh Excellent solvent for Boc-amino acids and peptides.[6][13]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh Often used interchangeably with DMF in peptide synthesis.[7][8][13]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong solvent for polar and non-polar compounds.[6][14]
Methanol (MeOH) Polar ProticModerate to High Good for dissolving polar compounds like benzamide.[15] Boc-D-Phe is soluble.[4][10]
Ethanol (EtOH) Polar ProticModerate Boc-D-Phe is soluble.[4][16] Benzamide is soluble.[3][17][18]
Dichloromethane (DCM) NonpolarLow to Moderate Boc-L-Phe is soluble.[13] May solvate the nonpolar parts but struggle with the carbamoyl group.
Acetonitrile (ACN) Polar AproticLow to Moderate Boc-AAILs are miscible.[6] Benzamide has lower solubility.[15]
Water Polar ProticInsoluble Boc-D-Phe is sparingly soluble.[4] Benzamide has low water solubility.[3][18][19]
5% aq. NaHCO₃ / NaOH Aqueous BaseHigh (as salt) Deprotonation of the carboxylic acid to form a soluble salt.[11]

Experimental Protocol for Solubility Determination

This section provides a tiered approach for systematically determining the solubility of Boc-D-4-Carbamoylphenylalanine.

Materials and Equipment
  • Boc-D-4-Carbamoylphenylalanine

  • Candidate solvents (high purity grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • Pipettors

  • Optional: Magnetic stirrer and stir bars, bath sonicator, UV-Vis spectrophotometer.

Workflow Diagram

Diagram 2: Solubility Determination Workflow A step-by-step visual guide to the experimental protocol.

G start Start prep 1. Prepare Stock Weigh 10 mg of compound into a tared vial. start->prep add_solvent 2. Incremental Solvent Addition Add 100 µL of solvent. prep->add_solvent mix 3. Agitation Vortex for 60 seconds. Visually inspect. add_solvent->mix dissolved Soluble? mix->dissolved record 4. Record Result Calculate concentration (mg/mL). Solution is clear. dissolved->record Yes add_more Add another 100 µL (up to 1 mL total) dissolved->add_more No end End record->end add_more->mix insoluble 5. Insoluble/Partially Soluble Record max volume added. Solid remains. add_more->insoluble At 1 mL insoluble->end

Tier 1: Qualitative & Semi-Quantitative Screening

This rapid screening method provides an estimate of solubility.

  • Preparation: Accurately weigh approximately 5-10 mg of Boc-D-4-Carbamoylphenylalanine into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add the selected solvent in 100 µL increments.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Allow the sample to stand for 1-2 minutes and visually inspect for any undissolved solid material.

  • Observation:

    • If the solid dissolves completely, the compound is soluble at that concentration. Calculate the solubility in mg/mL (e.g., 10 mg in 200 µL = 50 mg/mL).

    • If the solid does not dissolve, continue adding solvent in 100 µL increments up to a total volume of 1 mL (or a desired lower limit, e.g., 10 mg/mL).

    • If the compound is still not fully dissolved after adding 1 mL, it can be classified as "partially soluble" or "insoluble" below that concentration.

  • Enhancing Dissolution: For compounds that dissolve slowly, gentle heating or sonication can be applied. Ensure the solution remains stable upon returning to room temperature.

  • Acid-Base Test: For aqueous insolubility, repeat the process using 5% NaOH or 5% NaHCO₃ to test for salt formation.[11]

Tier 2: Quantitative Determination (Optional)

For precise solubility measurement, a saturation method followed by quantification is recommended.

  • Equilibration: Add an excess of the compound to a known volume of solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[14]

Conclusion and Best Practices

For Boc-D-4-Carbamoylphenylalanine, polar aprotic solvents such as DMF, NMP, and DMSO are the primary recommendation for achieving high concentrations suitable for reaction chemistry and stock solution preparation. For applications where protic solvents are acceptable, methanol and ethanol are viable alternatives. While aqueous solubility is poor, the compound can be readily dissolved in basic aqueous solutions via salt formation.

Safety Note: Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Boc-D-phenylalanine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Benzamide. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved February 7, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved February 7, 2026, from [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 7, 2026, from [Link]

  • Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved February 7, 2026, from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved February 7, 2026, from [Link]

  • Park, K. (2000). Hansen Solubility Parameters. CRC Press. Retrieved February 7, 2026, from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved February 7, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Precision Synthesis of Carbamoyl-Modified Peptides via Boc SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Carbamoylation—the introduction of a urea linkage (


) at the N-terminus or side chains of a peptide—is a critical modification in peptidomimetic drug design. It imparts resistance to N-terminal exopeptidases, enhances hydrogen bonding potential, and serves as a rigid linker for fragment-based drug discovery.

While Fmoc chemistry is prevalent, Boc (tert-butyloxycarbonyl) SPPS remains the method of choice for "difficult sequences" prone to aggregation (e.g., amyloidogenic peptides) and for synthesizing peptides requiring harsh acid-stable side-chain protections. However, the synthesis of carbamoyl peptides via Boc chemistry presents a unique paradox: the urea linkage is generally stable to the repetitive acidolysis (TFA) of the synthesis cycle but faces significant stability challenges during the final Hydrogen Fluoride (HF) cleavage, where hydantoin formation can lead to chain fragmentation.

This guide provides a validated, high-fidelity protocol for synthesizing both unsubstituted (


) and substituted  (

) carbamoyl peptides on Boc-compatible resins (MBHA/PAM), specifically addressing the mitigation of hydantoin side reactions.

Chemical Strategy & Mechanism[1][2][3]

The synthesis relies on the nucleophilic attack of a resin-bound free amine onto an electrophilic isocyanate species.

The Electrophiles
  • Organic Isocyanates (

    
    ):  Used for creating substituted ureas. Highly reactive and soluble in DCM/DMF.
    
  • Trimethylsilyl Isocyanate (TMS-NCO): The reagent of choice for creating unsubstituted ureas (

    
    ) in organic solvents. Potassium cyanate (KCNO) is restricted by its poor solubility in SPPS solvents (DCM/DMF).
    
Mechanism of Action

The resin-bound amine, once neutralized, attacks the central carbon of the isocyanate. In the case of TMS-NCO, the silyl group is transient; it hydrolyzes rapidly during the acidic workup/cleavage to reveal the primary amide.

CarbamoylationMechanism Start Resin-Bound Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Isocyanate (R'-N=C=O) Reagent->Intermediate Product Carbamoyl Peptide (R-NH-CO-NH-R') Intermediate->Product Proton Transfer

Figure 1: General mechanism of urea formation on solid phase.

Detailed Protocols

Pre-requisites
  • Resin: MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin.

  • Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

  • System: Manual glass vessel or automated synthesizer compatible with Boc chemistry.

Protocol A: Synthesis of Substituted Ureas ( )

Target: N-terminal modification with an organic group (e.g., Phenyl, Ethyl).

  • Boc Removal: Treat peptidyl-resin with 50% TFA in DCM (

    
    , then 
    
    
    
    ).
  • Wash: DCM (

    
    ).
    
  • Neutralization (Critical): Treat with 5% Diisopropylethylamine (DIEA) in DCM (

    
    ).
    
    • Expert Note: The amine must be in its free base form. The isocyanate reaction will fail if the amine is protonated (TFA salt).

  • Carbamoylation:

    • Dissolve 10 equivalents of the organic isocyanate (

      
      ) in minimal dry DCM.
      
    • Add to the resin.[1][2][3][4][5]

    • Shake at Room Temperature (RT) for 30–60 minutes .

  • Validation: Perform Kaiser Test.

    • Yellow/Colorless: Complete reaction.

    • Blue: Incomplete. Repeat step 4.

  • Wash: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
Protocol B: Synthesis of Unsubstituted Ureas ( )

Target: Primary urea formation (Carbamyl).

Why not KCNO? Potassium cyanate requires aqueous acetic acid, which swells polystyrene resins poorly and can cause premature cleavage of sensitive linkers. TMS-NCO is the organic-soluble superior alternative.

  • Boc Removal & Neutralization: Perform steps 1–3 as in Protocol A.

  • Carbamoylation:

    • Reagent: Trimethylsilyl isocyanate (TMS-NCO) .

    • Concentration: 10–20 equivalents relative to resin loading.

    • Solvent: Anhydrous DCM (preferred) or DMF.

    • Add TMS-NCO solution to the resin.

    • Reaction Time: 2 hours to Overnight (Slower kinetics than organic isocyanates).

  • Desilylation:

    • Wash resin with DCM.[1]

    • Wash with 5% MeOH in DCM (The methanol/trace water removes the TMS group).

  • Validation: Kaiser Test (Must be negative).

Critical Expertise: The Hydantoin Risk

The most significant risk in Boc-based carbamoyl synthesis is Acid-Catalyzed Hydantoin Formation during the final HF cleavage.

The Mechanism: Under strong acid (HF), the urea oxygen can become protonated. The urea nitrogen then attacks the carbonyl carbon of the preceding peptide bond (between residue 1 and 2), ejecting the peptide chain and leaving a cyclic hydantoin on the N-terminus (or as a detached byproduct if the urea was on the N-terminus).

Risk Factors:

  • Position: N-terminal ureas are highest risk.

  • Sequence: If the residue attached to the urea is Glycine or Proline , cyclization is sterically favored.

  • Temperature: HF cleavage > 0°C dramatically increases cyclization.

Mitigation Strategy (The "Low-High" HF Protocol)

Do not use standard room temperature HF cleavage for carbamoyl peptides.

ParameterStandard HF CleavageRecommended Protocol for Carbamoyl Peptides
Scavengers Anisole/DMSp-Cresol (5%) + p-Thiocresol (5%)
Temperature 0°C to RT-5°C to 0°C (Strict)
Duration 60 min45 min max
Workup Ether precipitationEther precipitation immediately into cold ether

Experimental Workflow Diagram

BocCarbamoylWorkflow Start Boc-Peptide-Resin Deprotect TFA Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Decision Target Urea Type? Neutralize->Decision PathA Add R-NCO (10 eq) (Substituted Urea) Decision->PathA Substituted PathB Add TMS-NCO (20 eq) (Primary Urea) Decision->PathB Unsubstituted (-CONH2) QC Kaiser Test (Must be Negative) PathA->QC PathB->QC QC->Neutralize Fail (Repeat) Cleavage HF Cleavage (-5°C, 45 min) QC->Cleavage Pass Final Crude Carbamoyl Peptide Cleavage->Final

Figure 2: Step-by-step workflow for Boc-based carbamoylation.

Quality Control & Troubleshooting

Analytical HPLC

Carbamoyl peptides are more hydrophobic than their amine precursors.

  • Shift: Expect a retention time shift to a higher percentage of Acetonitrile (ACN).

  • Peak Shape: Ureas can hydrogen bond with the stationary phase; if tailing occurs, increase column temperature to 40°C or use a TFA/TEAP buffer system.

Mass Spectrometry (ESI-MS)
  • Unsubstituted Urea:

    
     (vs. free amine).
    
  • Substituted Urea:

    
    .
    
  • Hydantoin Byproduct (Failure Mode): If you see a mass corresponding to

    
    , hydantoin formation occurred during HF cleavage.
    
Troubleshooting Table
ObservationProbable CauseSolution
Kaiser Test remains Blue Incomplete coupling due to aggregation.Use DMF/DCM (1:1) mix; Double couple; Increase temperature to 40°C (carefully).
Mass Spec shows -18 Da Dehydration of urea to cyanamide (rare) or cyclization.Check cleavage temperature; Ensure scavengers were fresh.
Low Yield after HF Hydantoin formation.Reduce HF time to 30 min ; Ensure temperature is < 0°C.

References

  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry.

  • Goldschmidt, S., & Wick, M. (1952). Über Peptid-Synthesen I: Isocyanat-Methode. Justus Liebigs Annalen der Chemie.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry.

  • Muttenthaler, M., et al. (2015).[7] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.

Sources

High-Fidelity Incorporation of Boc-D-4-Carbamoylphe into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-CYC

Methodology for Solid-Phase Synthesis, Cleavage, and Macrocyclization

Executive Summary

This guide details the protocol for incorporating Boc-D-4-Carbamoylphe (Boc-D-4-carbamoylphenylalanine) into cyclic peptides using Boc-chemistry Solid Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the structural rigidity of phenylalanine with the polar, hydrogen-bond-donating capacity of a primary amide (similar to Glutamine/Asparagine).

Key Technical Challenges Addressed:

  • Dehydration Risk: The primary amide (

    
    ) on the phenyl ring is susceptible to dehydration into a nitrile (
    
    
    
    ) during carboxyl activation, particularly with carbodiimides.
  • Cyclization Efficiency: Leveraging the D-stereochemistry to induce

    
    -turns, facilitating head-to-tail macrocyclization.
    
  • Safety: A TFMSA (Trifluoromethanesulfonic acid) cleavage protocol is provided as a high-yield, safer alternative to anhydrous Hydrogen Fluoride (HF).

Chemical Profile & Handling
PropertySpecification
Compound Name This compound-OH
Synonyms Boc-D-4-carbamoyl-phenylalanine; Boc-D-Cph-OH
Molecular Function H-bond donor/acceptor;

-stacking; Turn inducer (D-isomer)
Solubility Soluble in DMF, DMSO, NMP. Less soluble in DCM.
Storage

, desiccated. Hygroscopic.
Critical Risk Amide Dehydration: Avoid prolonged exposure to strong activating agents (e.g., HATU/HBTU) without base control.
Experimental Workflow: The "Dehydration-Safe" Protocol
3.1 Resin Selection for Cyclic Precursors

For head-to-tail cyclic peptides, the linear precursor must be synthesized with a free C-terminal carboxyl group and a free N-terminal amine post-cleavage.

  • Recommended Resin: Boc-AA-PAM Resin (Phenylacetamidomethyl).

  • Why: PAM linkers are stable to TFA (Boc removal) but cleavable by TFMSA/HF to yield the free carboxylic acid , which is required for subsequent cyclization.

3.2 Coupling Strategy (The Critical Step)

To prevent the dehydration of the carbamoyl side chain (


), we utilize a carbodiimide/additive  approach rather than uncontrolled phosphonium/uronium activation.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole).

  • Solvent: DMF (N,N-Dimethylformamide).

Protocol:

  • Dissolution: Dissolve this compound-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq). Allow to pre-activate for only 2–3 minutes .

    • Note: Long pre-activation increases the risk of side reactions.

  • Coupling: Add the mixture to the resin-bound free amine.

  • Reaction Time: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (re-couple) for 45 minutes rather than extending the first coupling.

3.3 Boc Deprotection Cycle

Standard Boc/TFA protocols apply.

  • Pre-wash: 40% TFA in DCM (1 min).

  • Deprotection: 40% TFA in DCM (20 min).

  • Wash: DCM (

    
    ), MeOH (
    
    
    
    ), DCM (
    
    
    ).
  • Neutralization: 10% DIEA in DCM (

    
    ).
    
Cleavage Protocol: TFMSA Method

Safety Note: This method avoids the use of anhydrous HF but requires a fume hood and acid-resistant PPE.

Cocktail Preparation (Standard Low-Acidity):

  • TFA (Trifluoroacetic acid): 80%

  • TFMSA (Trifluoromethanesulfonic acid): 10%

  • Thioanisole: 5% (Scavenger)

  • EDT (Ethanedithiol): 5% (Scavenger for Cys/Met/Trp)

Step-by-Step:

  • Dry Resin: Ensure resin is completely dried under vacuum.

  • Scavenger Addition: Add Thioanisole and EDT to the resin in a round-bottom flask.

  • TFA Addition: Add TFA and stir to swell the resin. Cool to

    
     (Ice bath).
    
  • TFMSA Addition: Dropwise add TFMSA while stirring. This reaction is exothermic.

  • Incubation: Stir at

    
     for 15 mins, then warm to Room Temp for 90–120 mins.
    
  • Precipitation: Filter resin to remove beads. Add cold Diethyl Ether to the filtrate to precipitate the linear peptide.

  • Isolation: Centrifuge, wash pellet

    
     with cold ether. Lyophilize.
    
Macrocyclization (Solution Phase)

The linear precursor (now H-Peptide-OH) is cyclized under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization.

Reaction Setup:

  • Concentration:

    
     (Critical: High dilution).
    
  • Solvent: Dry DMF or DCM.[1]

  • Reagent: PyBOP (3 eq) and HOBt (3 eq) OR DPPA (Diphenylphosphoryl azide).

  • Base: DIPEA (Diisopropylethylamine), 5 eq.

Procedure:

  • Dissolve the linear peptide in DMF to achieve

    
     concentration.
    
  • Add HOBt and PyBOP.

  • Add DIPEA dropwise.

  • Stir for 12–24 hours at Room Temp.

  • Workup: Evaporate DMF. Redissolve in DCM/Water for extraction or inject directly onto Prep-HPLC.

Mechanism & Logic Visualization
Diagram 1: Synthesis & Cyclization Workflow

This flowchart illustrates the critical decision points, specifically the choice of resin and the divergence between linear isolation and cyclization.

G Start Start: this compound-OH Resin Resin Choice: PAM Resin (Yields C-term Acid) Start->Resin Planning Coupling Coupling Step Activator: DIC/Oxyma (Avoids Dehydration) Resin->Coupling SPPS Cycle Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Deprotection->Coupling Next AA Cleavage Cleavage (TFMSA) Yields: Linear H-Peptide-OH Deprotection->Cleavage Chain Complete Cyclization Macrocyclization (High Dilution 1mM, PyBOP) Cleavage->Cyclization Linear Precursor Final Final Cyclic Peptide (Cyclo-D-Cph-Peptide) Cyclization->Final Purification

Caption: Workflow for incorporating this compound into cyclic peptides via PAM resin and solution-phase cyclization.

Diagram 2: The Dehydration Hazard

Understanding the side reaction is vital for troubleshooting.

Dehydration Amide Carbamoyl Group (-CONH2) Activation Over-Activation (Excess HATU/Base) Amide->Activation Risk SafeRoute Controlled Activation (DIC/HOBt) Amide->SafeRoute Preferred Nitrile Nitrile Side Product (-CN) [DEAD END] Activation->Nitrile - H2O PeptideBond Correct Peptide Bond SafeRoute->PeptideBond

Caption: Mechanism of amide side-chain dehydration. Use of DIC/HOBt mitigates the risk of nitrile formation.

Troubleshooting & QC
IssueObservation (LCMS)Root CauseSolution
Mass -18 Da Peak with [M-18] massDehydration: Amide

Nitrile.[2][3]
Switch from HATU to DIC/Oxyma. Reduce activation time.
Linear Only Correct Mass +18 Da (Hydrolyzed)Cyclization Failure: Hydrolysis of active ester.Ensure anhydrous solvents during cyclization. Increase reaction time.
Dimerization Mass [2M]Concentration too high. Dilute reaction to

to favor intramolecular reaction.
Racemization Double peaks in HPLCBase-catalyzed epimerization. Use Oxyma/HOBt to suppress racemization. Avoid excess base.
References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in peptide synthesis. Methods in Enzymology, 289, 104-126.

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524.

  • PubChem Compound Summary. (n.d.). 4-Carbamoylphenylalanine. National Library of Medicine.

Sources

Scale-up synthesis of peptides containing Boc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The incorporation of non-standard amino acids like Boc-D-4-Carbamoylphenylalanine (Boc-D-Phe(4-CONH₂)) is a critical strategy in the development of therapeutic peptides, particularly GnRH antagonists and proteolysis-resistant macrocycles.[1] The 4-carbamoyl moiety functions as a bio-isostere for tyrosine or 4-chlorophenylalanine, offering unique hydrogen-bonding capabilities that enhance receptor affinity while modulating solubility.[1]

However, scaling up the synthesis of peptides containing this residue presents distinct chemical engineering challenges.[1] Unlike standard amino acids, Boc-D-4-Carbamoylphe introduces risks of side-chain dehydration (conversion of the primary amide to a nitrile) and inter-chain aggregation due to the rigid, polar nature of the benzamide group.[1]

This guide moves beyond standard laboratory protocols to provide a robust, scalable framework for handling this compound in Solid Phase Peptide Synthesis (SPPS) , with a specific focus on Boc/Benzyl chemistry .

Part 2: Critical Material Attributes & Pre-Synthesis Logic

Before initiating the reactor, the physicochemical properties of the building block must be understood to prevent batch failure.[1]

Structural Analysis & Solubility Profile
  • Molecule: Boc-D-4-Carbamoylphenylalanine (CAS: 1213639-41-8).[1][2]

  • Side Chain:

    
     (para-substituted benzamide).[1]
    
  • Solubility Challenge: The benzamide moiety promotes strong intermolecular hydrogen bonding (stacking), leading to poor solubility in pure Dichloromethane (DCM).[1]

  • Recommendation: Use Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the primary solvent.[1] For concentrations >0.3 M, addition of 10% DMSO is recommended to disrupt beta-sheet formation during coupling.[1]

The Dehydration Risk (The "Nitrile" Impurity)

The most critical side reaction during the activation of this compound is the dehydration of the side-chain primary amide (


) to a nitrile (

).[1]
  • Cause: Over-activation with carbodiimides (DCC/DIC) in the absence of sufficient nucleophilic additives.[1]

  • Prevention: Always use a 1:1 molar ratio of additive (HOBt or Oxyma Pure) relative to the coupling reagent.[1] Avoid "symmetric anhydride" activation methods for this specific residue.

Part 3: Scalable Experimental Protocol

This protocol is optimized for Boc-chemistry SPPS on a pilot scale (10–50 mmol).[1] It assumes the use of a standard resin (e.g., MBHA or PAM) and a mechanical agitator.[1]

Phase A: Resin Preparation & Swelling
  • Resin Selection: Use MBHA resin for C-terminal amides (common in GnRH antagonists).[1]

  • Swelling: Swell resin in DCM for 2 hours (minimum) to ensure full solvation of the polymer matrix.

  • Solvent Exchange: Perform 3x washes with DMF prior to the first coupling to condition the resin for the polar building block.[1]

Phase B: The Coupling Cycle (Optimized for this compound)

Rationale: We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1] Oxyma is superior to HOBt in suppressing racemization and is safer (non-explosive) for scale-up.[1]

Step-by-Step Workflow:

  • Deprotection (TFA Cycle):

    • Treat resin with 50% TFA in DCM (containing 0.5% Indole as scavenger if Trp is present).[1]

    • Time: 2 min (flow wash) + 20 min (batch reaction).

    • Scale-up Note: Ensure reactor venting is active to handle CO₂/isobutylene off-gassing.[1]

  • Neutralization:

    • Wash: DCM (3x).[1][3]

    • Neutralize: 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

    • Critical Check: Verify resin slurry pH is >9.0 using wet pH paper.[1]

  • Activation (In Situ):

    • Vessel: Pre-dissolve This compound (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Addition: Add DIC (3.0 eq) to the amino acid solution.

    • Pre-activation: Stir for 2–3 minutes only. Do not exceed 5 minutes to minimize risk of side reactions before target engagement.

  • Coupling Reaction:

    • Transfer the activated solution to the resin reactor.[1]

    • Reaction Time: 60–120 minutes at ambient temperature (20–25°C).[1]

    • Agitation: Moderate speed. Avoid grinding the resin.[1]

  • Monitoring (The "Stop/Go" Decision):

    • Perform a Kaiser Test (Ninhydrin) .[1]

    • Pass: Beads are colorless (Solution yellow).[1] Proceed to wash.[1][3]

    • Fail: Beads are blue.[1] Do NOT proceed. Perform a second coupling (Re-couple) using HATU/DIEA (see Troubleshooting).

Phase C: Visualization of the Workflow

SPPS_Workflow Start Start: Boc-Peptide-Resin TFA 1. Deprotection (50% TFA/DCM) Start->TFA Neut 2. Neutralization (10% DIEA/DCM) TFA->Neut -Boc group Act 3. Activation (this compound + DIC/Oxyma) Neut->Act Free Amine Coup 4. Coupling (DMF, 60-120 min) Act->Coup Activated Ester Test 5. QC: Kaiser Test Coup->Test Wash 6. Wash Cycle (DMF -> DCM) Test->Wash Negative (Colorless) Recouple Re-Coupling Strategy (HATU/DIEA in NMP) Test->Recouple Positive (Blue) Next Proceed to Next Cycle Wash->Next Recouple->Test Re-test

Figure 1: Decision-logic workflow for the introduction of this compound in SPPS.

Part 4: Scale-Up Dynamics & Data Summary

When moving from gram to kilogram scale, physical chemistry parameters change.[1] The following table summarizes key adjustments required for this compound.

ParameterLab Scale (1 mmol)Pilot Scale (50 mmol+)Scientific Rationale
Solvent System DCM or DMF100% DMF or NMP DCM causes resin shrinkage and poor solvation of the benzamide side chain at high loading.[1]
Activation Method HBTU/DIEADIC/Oxyma HBTU can cause capping (guanidinylation) if reaction is slow.[1] DIC/Oxyma maintains reactivity with lower racemization risk.[1][3]
Exotherm Control Passive coolingActive Jacket Control Neutralization (DIEA+TFA) is exothermic.[1] Keep T < 30°C to prevent premature Boc loss.[1]
Mixing Nitrogen BubblingMechanical Stirring Gas bubbling creates channeling in large vessels.[1] Mechanical stirring ensures uniform mass transfer.[1]

Part 5: Troubleshooting & Quality Control

Issue 1: Incomplete Coupling (Positive Kaiser Test)
  • Mechanism: Steric hindrance from the phenyl ring or aggregation of the peptide chain (beta-sheet formation).[1]

  • Solution: Perform a "Double Couple" using a different activation mechanism.

    • Protocol: Wash resin with DMF.[1] Add This compound (2 eq) , HATU (2 eq) , and DIEA (4 eq) in NMP .[1] React for 45 minutes.

    • Note: HATU is more powerful but expensive; reserve for re-coupling to manage costs.[1]

Issue 2: Nitrile Formation (Dehydration)[1]
  • Detection: Post-cleavage HPLC shows a peak with Mass = [M-18].[1]

  • Correction: Ensure Oxyma or HOBt was actually added. If using carbodiimides, never omit the additive.[1] Alternatively, switch to active esters (e.g., this compound-ONp) if available, though these are slower.[1]

Issue 3: HF Cleavage Safety
  • Protocol: High HF cleavage (90% HF, 10% Anisole/p-Cresol) is standard.[1]

  • Stability: The 4-carbamoyl group is generally stable to HF/Anisole at 0°C for 60 minutes.[1]

  • Caution: Avoid temperatures >5°C during cleavage to prevent Friedel-Crafts alkylation of the phenyl ring by the scavenger by-products.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review on protecting group strategies including Boc/Benzyl chemistry. [1]

  • Albericio, F., & Tyley, A. (2013).[1] Coupling Reagents and Strategies. Methods in Molecular Biology. Discusses the superiority of Oxyma/DIC over classical HOBt methods.[1]

  • Chem-Impex International. (n.d.).[1] Product Monograph: Boc-D-4-carbamoylphenylalanine. Technical data sheet confirming structure and basic solubility properties.

  • Bachem. (2024).[1][4] Guide to Coupling Reagents & Additives. Authoritative guide on preventing side reactions like dehydration during peptide synthesis.

  • BenchChem. (2025).[1] Optimizing Coupling of Sterically Hindered Amino Acids. Protocols for handling bulky phenylalanine derivatives in SPPS.

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Assurance for Boc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RAC-D-4CP-001 Subject: Minimizing Racemization & Side Reactions during Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Working with Boc-D-4-Carbamoylphe presents a dual synthetic challenge. First, D-amino acids are inherently prone to racemization (conversion to the L-isomer) during activation, a process accelerated by the electron-withdrawing nature of the 4-carbamoyl-phenyl ring. Second, the carbamoyl side chain (


)  introduces solubility issues and the risk of dehydration to a nitrile (

) under standard carbodiimide conditions.

This guide provides a self-validating protocol to minimize racemization (<1%) while maintaining coupling efficiency.

The Mechanism: Why Racemization Occurs

To prevent racemization, you must understand its driver. In Boc chemistry, the primary culprit is the formation of the 5(4H)-oxazolone intermediate.[1]

The Oxazolone Pathway

When the carboxyl group is activated (e.g., by DIC or HATU), the carbonyl oxygen of the Boc group can attack the activated carbonyl, forming a cyclic oxazolone. This ring structure renders the


-proton highly acidic. A base (like DIEA) easily removes this proton, leading to a planar enolate that can be reprotonated from either side, destroying chiral purity.

RacemizationMechanism cluster_prevention Prevention Zone BocAA Boc-D-AA-OH (Chirally Pure) Activated Activated Ester (O-Acylisourea/OBt) BocAA->Activated Activation (DIC/Reagent) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Cyclization (Slow coupling) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIEA) removes H+ Racemate DL-Mixture (Permanent Damage) Enolate->Racemate Reprotonation

Figure 1: The oxazolone pathway is the primary mechanism of racemization in Boc-amino acids.[2] Preventing the transition from 'Activated Ester' to 'Oxazolone' is critical.

Critical Optimization Parameters

A. Coupling Reagents: The "Oxyma" Advantage

Standard HOBt/DIC methods are outdated for sensitive D-amino acids.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate).

  • Why: Oxyma Pure creates a leaving group that is more reactive than HOBt but less prone to oxazolone formation. It also suppresses the dehydration of the carbamoyl side chain better than HOBt [1, 2].

B. Base Selection: The "Collidine" Rule

If you must use a base (e.g., for solubility or with onium salts like HATU), avoid DIEA (Diisopropylethylamine) .

  • Recommendation: Use 2,4,6-Collidine (TMP) .

  • Why: Collidine is a weaker, sterically hindered base. It is sufficient to neutralize the system but too sterically bulky to efficiently abstract the

    
    -proton from the oxazolone intermediate, significantly reducing racemization rates compared to DIEA or NMM [3].
    
C. Solvent Systems
  • The Dilemma: 4-Carbamoylphe is polar. DCM (Dichloromethane) minimizes racemization but may not dissolve the amino acid. DMF (Dimethylformamide) dissolves it but promotes racemization.

  • Solution: Use a 1:1 mixture of DCM/DMF or NMP (N-Methyl-2-pyrrolidone) . Keep the temperature low (

    
    ) during the initial activation.
    

Validated Low-Racemization Protocol

Objective: Couple this compound to a resin-bound amine or free amine in solution.

Reagents Required:
  • This compound-OH (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • DIC (1.0 equiv)

  • Solvent: DCM/DMF (1:1 v/v)

  • Base: None (Preferred) or Collidine (1.0 equiv if neutralization is strictly required).

Step-by-Step Procedure:
  • Pre-Cooling: Dissolve this compound-OH and Oxyma Pure in the minimum amount of DCM/DMF (1:1). Chill the solution to 0°C in an ice bath.

    • Note: Low temperature kinetically slows the cyclization to oxazolone.

  • Activation (The Critical Step): Add DIC (1.0 equiv) to the chilled solution. Stir for 2–3 minutes at 0°C.

    • Warning: Do not pre-activate for >5 minutes. Long pre-activation times allow oxazolone accumulation.

  • Coupling: Add the cold activated mixture immediately to the resin/amine component.

    • If the resin was TFA-deprotected: Ensure the resin was neutralized and washed thoroughly before adding the activated amino acid. Do not add DIEA to the coupling mixture itself.

  • Reaction Conditions: Allow the reaction to proceed for 60 minutes at room temperature.

    • Monitoring: Use the Kaiser test (ninhydrin) to check for completion. If recoupling is needed, use fresh reagents rather than extending time indefinitely.

Troubleshooting & FAQs

Q1: My LC-MS shows a peak with [M-18]. What happened?

A: This is dehydration .[3] The carbamoyl side chain (


) has lost water to form a nitrile (

).
  • Cause: Excess carbodiimide (DIC) or high temperatures.

  • Fix: Ensure a strictly 1:1:1 ratio of Amino Acid:Oxyma:DIC. Oxyma acts as a scavenger to prevent this. Alternatively, use the pentafluorophenyl ester (this compound-OPfp) if available, as it requires no activation agents.

Q2: I see a 5-10% D-to-L conversion. How do I lower this?

A: You are likely using a base (DIEA) during coupling or using a polar solvent (pure DMF/DMSO).

  • Fix: Switch to the DIC/Oxyma protocol (which is base-free). If you are using HATU/HBTU, you must use a base; switch that base to Collidine .

Q3: The amino acid won't dissolve in DCM/DMF.

A: The urea-like side chain aggregates.

  • Fix: Add LiCl (0.4M) to the DMF/DMP solvent. Chaotropic salts disrupt hydrogen bonding and improve solubility without chemically interacting with the chiral center.

Comparative Data: Reagent Impact on Racemization

The following table summarizes expected racemization levels for sensitive D-amino acids (modeled on D-His/D-Cys/D-Phg analogues) under various conditions [1, 3].

Coupling ReagentBase UsedSolventRisk LevelExpected Racemization
DIC / Oxyma None DCM/DMF Lowest < 0.5%
DIC / HOBtNoneDMFLow0.5 - 1.5%
HATUCollidineDMFModerate2.0 - 5.0%
HBTU / HATUDIEA DMFHigh 5.0 - 15.0%
PyBOPDIEADMFHigh> 10.0%

Decision Logic for Optimization

Use this flow to determine your specific adjustments based on observed results.

OptimizationFlow Start Start Coupling This compound Solubility Is AA Soluble in DCM? Start->Solubility SolventChoice Use DCM/DMF (1:1) or NMP Solubility->SolventChoice No ReagentChoice Select Reagent: DIC + Oxyma Pure Solubility->ReagentChoice Yes (Use DCM) SolventChoice->ReagentChoice CheckRacem LC-MS Analysis: Is Racemization > 1%? ReagentChoice->CheckRacem Action1 Switch Base to Collidine or Remove Base CheckRacem->Action1 Yes (Base issue) Action2 Lower Temp to 0°C Reduce Activation Time CheckRacem->Action2 Yes (Temp issue) Success Protocol Validated CheckRacem->Success No Action1->Success Action2->Success

Figure 2: Troubleshooting logic flow for optimizing chiral integrity.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry. (Establishes Collidine superiority over DIEA). Link

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Technical Support Center: Carbamoyl Group Integrity During Acid Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with the carbamoyl group (found in Asparagine and Glutamine side chains, and C-terminal amides) during acid deprotection. It focuses on preventing alkylation, dehydration, and collateral damage caused by protecting group removal.

Current Status: Operational Subject: Troubleshooting Side Reactions of Primary Amides (Asn, Gln, C-term) in TFA Cleavage Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Carbamoyl Challenge"

In solid-phase peptide synthesis (SPPS) and organic synthesis, the carbamoyl group (


) presents a dual challenge during acidolysis (typically TFA cleavage):
  • It is a Nucleophile: The amide nitrogen can be attacked by carbocations generated from removing other protecting groups (e.g.,

    
    -Butyl, Trityl, Pbf), leading to 
    
    
    
    -alkylation.
  • It is a Leaving Group Source: The protecting groups required for Asn/Gln (Trityl, Xanthyl) generate bulky, highly stable carbocations that are difficult to scavenge and aggressively attack Tryptophan (Trp) and Tyrosine (Tyr).

  • It is Chemically Labile: Under forcing acidic conditions, the primary amide can dehydrate to a nitrile (

    
    ) or participate in intramolecular cyclization (Aspartimide formation).
    

This guide provides the mechanistic understanding and protocols to neutralize these threats.

Mechanism of Failure

To prevent side reactions, one must understand the "Race Condition" that occurs during cleavage.

The Kinetic Competition

Upon acid treatment, protecting groups (


) dissociate to form reactive carbocations (

). These cations seek electrons.
  • Scenario A (Success): The Scavenger (

    
    ) reacts with 
    
    
    
    faster than the peptide side chains.
  • Scenario B (Failure): The

    
     attacks the electron-rich Carbamoyl group (Asn/Gln) or Indole ring (Trp) before the scavenger arrives.
    
Visualization: The Scavenger Defense System

The following diagram illustrates the competition between successful scavenging and the alkylation side reaction.

ScavengerCompetition Acid TFA Treatment Protected Protected Species (Asn-Trt, Tyr-tBu) Acid->Protected Initiates Cation Reactive Carbocation (Trt+, tBu+) Protected->Cation Heterolysis Quenched Quenched Adduct (Harmless) Cation->Quenched Fast Reaction (k1) SideProduct Alkylated Amide (Irreversible Damage) Cation->SideProduct Slow Reaction (k2) (If Scavenger fails) Scavenger Scavenger (Silane/Thiol) Scavenger->Quenched Nucleophile Carbamoyl Group (Asn/Gln Side Chain) Nucleophile->SideProduct

Figure 1: The kinetic race. Effective deprotection relies on rate


 (scavenging) being significantly faster than rate 

(alkylation).

Troubleshooting Guide & FAQs

Issue 1: "I see a +56 Da mass shift on my Asn/Gln residues."

Diagnosis:


-Butylation.[1][2][3][4]
Cause:  The 

-butyl cations released from Ser/Thr/Tyr/Asp/Glu deprotection have alkylated the amide nitrogen of your Asn/Gln. This is common when water content is too low or silanes are omitted. Solution:
  • Immediate: You cannot easily reverse this on the final peptide.

  • Prevention: Increase the volume of Water and TIS (Triisopropylsilane) in your cocktail.[5] Water is the specific scavenger for

    
    -butyl cations.
    
  • Protocol Adjustment: Use Cocktail K (see Section 4).

Issue 2: "My peptide mass is -18 Da."

Diagnosis: Dehydration to Nitrile.[6] Cause: Conversion of the primary amide (


) to a nitrile (

). This occurs when Asn/Gln are exposed to strong acid without sufficient "soft" nucleophiles, or if the cleavage temperature is too high. Solution:
  • Control Temperature: Never cleave above room temperature (

    
    ).
    
  • Hydration: Ensure at least 2.5% water is present in the cocktail to push the equilibrium away from dehydration.

Issue 3: "My Tryptophan residue has multiple adducts (+243 Da)."

Diagnosis: Trityl modification of Trp. Cause: This is "Collateral Damage." You protected Asn/Gln with Trityl (Trt) groups.[7] Upon removal, the massive Trityl cation attacked the electron-rich Indole ring of Tryptophan. Solution:

  • Scavenger Upgrade: You must use EDT (Ethanedithiol) or DODT . Silanes alone are often too sterically hindered to trap Trityl cations effectively before they hit Trp.

  • Pre-emptive Strike: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the Trp indole protects it from the Trityl cation attack.

Proven Protocols: The Scavenger Systems

Do not use "100% TFA" or generic "95% TFA / 5% Water" if you have susceptible carbamoyl groups or Trp residues. Use the following validated cocktails.

Table 1: Scavenger Cocktail Selection Matrix
Peptide CompositionRecommended CocktailRecipe (Vol/Vol)Why?
Standard (No Cys, Met, Trp)Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISBalanced scavenging for

-butyl cations.[3]
Trp / Met / Cys Present Reagent K (The Gold Standard)82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTThioanisole/EDT are crucial for quenching bulky cations (Trt, Pbf) and preventing Met oxidation.[3]
"Odorless" Alternative Reagent H (Modified)92.5% TFA, 2.5% Water, 2.5% DODT, 2.5% TISDODT replaces EDT (less smell) while maintaining thiol power for Trp protection.
High Arg Content High-Acid Cocktail 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePbf/Pmc groups on Arg are slow to remove; requires high acid concentration and strong scavengers.
Protocol: Optimized Cleavage Workflow

For a 0.1 mmol scale synthesis:

  • Wash: Wash resin with DCM (

    
     min) to remove traces of DMF (DMF can cause formylation side reactions).
    
  • Dry: Shrink resin with Methanol, then dry under vacuum/nitrogen. Reason: Residual DCM dilutes the scavengers.

  • Prepare Cocktail: Premix Reagent K (or selected cocktail) in a separate vial. Allow to stand for 5 mins to ensure homogeneity.

  • Incubate: Add 10 mL cocktail to resin. Shake gently at room temperature.

    • Standard: 2 hours.

    • Arginine-rich: 3–4 hours.

    • Sensitive (Trp/Asn/Gln): Do not exceed 3 hours to prevent dehydration.

  • Precipitate: Filter resin, drop filtrate into cold Diethyl Ether (

    
    , 10x volume of cocktail).
    
  • Centrifuge: Spin down (

    
    ), decant ether, and wash pellet 
    
    
    
    with fresh ether.

Visualizing the Decision Process

Use this logic tree to select the correct protection and cleavage strategy for Carbamoyl-containing peptides.

CocktailDecision cluster_legend Key Start Start: Peptide contains Asn/Gln? CheckTrp Does it also contain Trp? Start->CheckTrp Yes NoTrp Use Reagent B (TFA/Phenol/H2O/TIS) CheckTrp->NoTrp No YesTrp Did you use Fmoc-Trp(Boc)? CheckTrp->YesTrp Yes TrpProtected Risk: Moderate Use Reagent K or H YesTrp->TrpProtected Yes TrpUnprotected Risk: HIGH (Alkylation) MUST use Reagent K (Thioanisole/EDT essential) YesTrp->TrpUnprotected No Safe Safe Path Critical Critical Control Point

Figure 2: Decision matrix for selecting cleavage conditions based on sequence composition.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[3]

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text for Reagent K/B compositions).
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

Sources

Technical Support Center: Boc-D-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Boc-D-4-Carbamoylphenylalanine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this reagent in common polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Our goal is to provide field-proven insights and practical, step-by-step solutions to ensure the smooth progress of your experiments.

Troubleshooting Guide: Dissolution Protocols

This section addresses common issues encountered during the solubilization of Boc-D-4-Carbamoylphenylalanine and provides a logical progression of troubleshooting steps.

Q1: I'm struggling to dissolve Boc-D-4-Carbamoylphenylalanine in DMF or NMP at my target concentration. The material remains a suspension even after vigorous stirring. What should be my initial course of action?

This is a common observation, particularly at higher concentrations. The primary challenge stems from the molecular structure of Boc-D-4-Carbamoylphenylalanine. Unlike its parent compound, Boc-D-Phenylalanine, the addition of the 4-carbamoyl (-CONH₂) group introduces a site for strong intermolecular hydrogen bonding. This can lead to aggregation and a higher lattice energy, making it resistant to dissolution.[1]

Your initial approach should focus on systematically optimizing the physical conditions of dissolution.

Recommended Initial Workflow:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous grades of DMF or NMP. The presence of water can negatively impact solubility for some organic compounds. More critically, DMF can degrade over time to form dimethylamine, which can interfere with subsequent reactions, such as solid-phase peptide synthesis (SPPS).[2]

  • Employ Mechanical Agitation: Move beyond simple magnetic stirring. Sonication is a highly effective method for breaking down particle agglomerates and increasing the surface area available for solvation.

  • Introduce Gentle Heating: Carefully warm the solvent/solute mixture. Heating provides the necessary energy to overcome the intermolecular forces holding the solid together.

    • Protocol: Warm the solution to 40-50°C with continuous stirring.

    • Causality: This temperature range is generally safe for the Boc-protecting group, which is thermally stable in neutral pH but labile in acidic conditions.[3] The increased kinetic energy facilitates the disruption of hydrogen bonds between the carbamoyl groups.

A logical flow for these initial steps is visualized below.

G start Start: Undissolved Boc-D-4-Carbamoylphe solvent_check Step 1: Verify Solvent Quality (Anhydrous, Amine-Free?) start->solvent_check sonicate Step 2: Apply Sonication (15-30 min) solvent_check->sonicate Solvent OK heat Step 3: Gentle Heating (40-50°C) sonicate->heat Still particulate dissolved Result: Homogeneous Solution heat->dissolved Success troubleshoot Issue: Still Undissolved. Proceed to Advanced Troubleshooting heat->troubleshoot Failure

Caption: Initial troubleshooting workflow for dissolution.

Q2: I have tried sonication and heating, but a significant amount of the compound still won't dissolve. What advanced techniques can I employ?

If the initial steps fail, the issue is likely strong intermolecular aggregation mediated by the carbamoyl moiety. The next phase of troubleshooting involves altering the chemical environment of the solvent to disrupt these interactions directly.

Advanced Dissolution Strategies:

  • Strategy 1: Introduction of a Chaotropic Agent (LiCl)

    • Mechanism: Lithium chloride (LiCl) is a well-known chaotropic agent used in peptide chemistry to disrupt hydrogen-bonding networks and secondary structures that cause aggregation. The small, hard Li⁺ cation and the Cl⁻ anion effectively solvate the amide dipoles of the carbamoyl group, preventing intermolecular association.

    • Protocol:

      • Prepare a stock solution of 0.5 M to 1.0 M LiCl in DMF or NMP.

      • Use this LiCl-containing solvent to dissolve the Boc-D-4-Carbamoylphenylalanine.

      • Note: Ensure that LiCl is compatible with your downstream reaction chemistry. It is generally well-tolerated in coupling reactions but should be evaluated on a case-by-case basis.

  • Strategy 2: Use of a Co-Solvent

    • Mechanism: Introducing a small percentage of a highly polar, hydrogen-bond-donating co-solvent can help break up solute-solute interactions.

    • Recommended Co-Solvent: Dimethyl sulfoxide (DMSO). DMSO is an exceptionally strong solvent for polar compounds.

    • Protocol:

      • Prepare a solvent mixture, such as 9:1 DMF:DMSO or NMP:DMSO (v/v).

      • Attempt to dissolve the compound in this mixture, applying the initial workflow steps (sonication, gentle heat) as needed.

      • Caution: While effective, DMSO can be more difficult to remove under vacuum and can complicate product isolation depending on the workflow.

The diagram below illustrates the proposed mechanism of poor solubility.

G cluster_0 Molecule 1 cluster_1 Molecule 2 mol1 Boc-NH CH-CH₂-Ph C(=O)NH₂ mol2 C(=O)NH₂ Ph-CH₂-CH NH-Boc mol1:f2->mol2:f0 H-Bond

Caption: Intermolecular H-bonding via the carbamoyl group.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-D-4-Carbamoylphenylalanine significantly less soluble than Boc-D-Phe-OH?

The difference lies entirely in the side chain. The parent compound, Boc-D-Phe-OH, has a non-polar benzyl side chain.[4][5] In contrast, Boc-D-4-Carbamoylphenylalanine has a carbamoyl group (-CONH₂) on the phenyl ring. This group is highly polar and contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen). This allows molecules to form strong, ordered intermolecular hydrogen bonds, creating a stable crystal lattice or aggregates in solution that are difficult for solvents like DMF and NMP to break apart.[1][6]

Q2: What is the typical solubility limit for Boc-D-4-Carbamoylphenylalanine in DMF or NMP?

Specific quantitative solubility data (e.g., in mg/mL or Molarity) for this compound is not widely published and is highly dependent on the specific conditions used. However, the table below summarizes the key factors that will influence the maximum achievable concentration.

ParameterInfluence on SolubilityRationale
Temperature IncreasesProvides energy to overcome intermolecular forces.
Solvent Purity IncreasesContaminants like water can alter solvent polarity and may hinder solvation.
Particle Size Increases (rate)Smaller particles have a larger surface area, leading to faster dissolution kinetics.
Additives (e.g., LiCl) IncreasesChaotropic agents directly disrupt the hydrogen bonding that causes aggregation.

Q3: Are there alternative solvents I should consider if DMF and NMP fail?

Yes. The most common alternative for challenging solutes is Dimethyl sulfoxide (DMSO) . It is a highly polar aprotic solvent with a strong ability to solvate a wide range of compounds, particularly those with hydrogen-bonding capabilities. For many applications, it can be used as a direct replacement for DMF or NMP. However, always consider its compatibility with your specific reaction, as its higher boiling point can make it more difficult to remove during workup.

Q4: Can heating my mixture of Boc-D-4-Carbamoylphenylalanine in DMF/NMP lead to degradation of the compound?

The N-Boc protecting group is generally stable to moderate heat (up to ~80-100°C) in neutral or basic conditions.[3] The primary risk of degradation comes from acidic conditions, which will cleave the Boc group. Since DMF can degrade to form basic dimethylamine and NMP is generally stable, heating to the recommended 40-50°C poses a very low risk of degradation to the Boc-D-4-Carbamoylphenylalanine itself. The key is to use high-quality solvent and avoid any acidic contaminants.

Summary of Key Compound Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅[7]
Molecular Weight 308.33 g/mol [7]
Appearance White to off-white powder[8]
Key Structural Feature 4-Carbamoylphenyl side chainN/A

References

  • Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • PubChem. Boc-4-carboxyl-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

  • Hewitt, W. M., et al. (2015). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. MedChemComm, 6(8), 1458-1464. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubChem. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686733. Available from: [Link]

  • Thompson, R. E., et al. (2019). Controlling Segment Solubility In Large Protein Synthesis. Israel Journal of Chemistry, 59(1-2), 175-183. Available from: [Link]

  • Mainal, F., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(48), 30211-30224. Available from: [Link]

Sources

Technical Support Center: Optimizing HATU vs. HBTU for Boc-D-4-Carbamoylphe Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals tackling the specific challenge of coupling Boc-D-4-Carbamoylphe. This sterically hindered and functionally complex amino acid requires careful optimization of coupling conditions to achieve high yields and purity. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address issues you may encounter.

Executive Summary: HATU vs. HBTU at a Glance

For the coupling of a demanding substrate like this compound, choosing the right reagent is paramount. While both HATU and HBTU are highly effective aminium salts, they have key differences.

FeatureHATUHBTURecommendation for this compound
Activating Core 1-Hydroxy-7-azabenzotriazole (HOAt)1-Hydroxybenzotriazole (HOBt)HATU is strongly preferred.
Reactivity Higher. The OAt-ester formed is more reactive due to the electron-withdrawing effect and anchimeric assistance of the pyridine nitrogen in the HOAt core.High, but lower than HATU. Forms a less reactive OBt-ester.[1]The increased reactivity of HATU is critical for overcoming the steric hindrance of the Boc group and the phenyl ring.[2]
Racemization Risk Lower. The more rapid coupling kinetics generally lead to less time for the activated amino acid to epimerize.Higher than HATU. Slower reactions increase the window for racemization, a known risk with uronium salt activations.[3][4]Minimizing racemization is crucial for chiral integrity. HATU offers a distinct advantage here.
Key Side Reaction Guanidinylation of the N-terminus if used in excess.[5]Guanidinylation of the N-terminus if used in excess.[1][6]Both reagents carry this risk. Strict stoichiometric control is essential.
Cost Generally higher.More economical.The potential for higher yield and purity with HATU often justifies the additional cost for difficult couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling yield with HBTU is low (<70%) when coupling this compound. What's the first thing I should change?

Answer: The most immediate and impactful change is to switch from HBTU to HATU .

Causality: The primary difference lies in the active ester intermediate. HBTU generates an HOBt-ester, while HATU generates a more reactive HOAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis step. For a sterically demanding substrate like this compound, this enhanced reactivity is often the deciding factor between a sluggish, incomplete reaction and an efficient, high-yielding one.[2][7] While yields with both reagents can be comparable in some cases, HATU frequently provides significantly higher yields for challenging couplings.[8]

Q2: I'm observing a side product with a mass of +98 Da on my N-terminus, leading to chain termination. What is it and how do I stop it?

Answer: This is a classic case of N-terminal guanidinylation . This side reaction occurs when the aminium salt (HATU or HBTU) reacts directly with the free amino group of your peptide instead of the carboxylic acid.[6]

Root Cause & Prevention:

  • Stoichiometry: You are likely using an excess of the coupling reagent relative to the carboxylic acid. The unreacted coupling reagent is then free to cap the peptide chain.

  • Order of Addition: Adding the coupling reagent directly to the deprotected amine on the solid support before the acid is fully available increases the risk.[6][9]

Solution Workflow:

  • Strict Stoichiometry: Use a slight defect of the coupling reagent relative to the carboxylic acid. A ratio of 1.0 eq Carboxylic Acid / 0.95 eq HATU / 2.0 eq Base is a robust starting point. This ensures no excess coupling reagent is available to cause capping.[10]

  • Pre-activation: Always pre-activate the this compound with HATU and the base (e.g., DIPEA) in the solvent (DMF) for 1-5 minutes before adding the mixture to the resin-bound amine.[11] This ensures the highly reactive OAt-ester is formed first, directing the reaction toward the desired amide bond formation.

Q3: My main impurity is the diastereomer of my desired product. How can I minimize racemization?

Answer: Racemization is a significant risk when activating any amino acid, and it is influenced by the reagent, base, and reaction time.[3]

Mitigation Strategies:

  • Use HATU: As mentioned, HATU's faster reaction kinetics inherently reduce the time the activated chiral center is vulnerable to epimerization.[5]

  • Base Selection: While N,N-Diisopropylethylamine (DIPEA) is common, a more sterically hindered and less basic amine like 2,4,6-Collidine can be beneficial. It is sufficiently basic to deprotonate the carboxylic acid but less likely to deprotonate the α-carbon of the activated ester, which is a key step in the racemization pathway.

  • Temperature Control: Perform the coupling at room temperature. Elevated temperatures, sometimes used to push slow reactions, will dramatically increase the rate of racemization.

Q4: I am concerned about the stability of the side-chain carbamoyl group (-CONH2). Could it be dehydrating to a nitrile (-CN)?

Answer: Yes, dehydration of side-chain amides (like those on Asparagine or Glutamine) to a nitrile is a known side reaction in peptide synthesis, though less common with modern coupling reagents compared to older methods like carbodiimides without additives.[6] While the carbamoylphenyl group is more stable than the side chain of Asn, it is a valid concern under harsh conditions.

Preventative Measures:

  • Avoid Excess Reagent and Long Reaction Times: The risk of side reactions increases with prolonged exposure to the activated state. An efficient coupling with HATU (typically complete in 1-2 hours) is the best defense.

  • Confirm with Mass Spectrometry: The dehydration would result in a mass loss of 18 Da (H₂O). Carefully check your LC-MS data for a peak corresponding to [M-18]. If this is observed, reducing the coupling time or equivalents of HATU is the first step.

Visualizing the Core Mechanism & Troubleshooting

To better understand the processes, the following diagrams illustrate the chemical pathways and a logical troubleshooting workflow.

Mechanism of Carboxylic Acid Activation by HATU/HBTU

Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction RCOOH This compound (R-COOH) ActiveEster Highly Reactive OAt/OBt Ester RCOOH->ActiveEster + Reagent + Base Base Base (e.g., DIPEA) Reagent HATU or HBTU Guanidinylation Guanidinylated Peptide (Terminated) Reagent->Guanidinylation + Amine (No R-COOH present) Peptide Desired Peptide (R-CO-NH-Peptide) ActiveEster->Peptide + Amine Amine N-terminal Amine (H₂N-Peptide) Troubleshooting Workflow Start Poor Coupling Result (Low Yield / Impurities) CheckPurity Verify Reagent Purity (Amino Acid, HATU, Solvent) Start->CheckPurity CheckStoich Review Stoichiometry (Acid:HATU:Base) Start->CheckStoich CheckMethod Review Method (Pre-activation? Temp?) Start->CheckMethod ImpurityType Identify Main Impurity (LC-MS) CheckMethod->ImpurityType UnreactedSM Unreacted Starting Material ImpurityType->UnreactedSM High Diastereomer Diastereomer (Racemization) ImpurityType->Diastereomer High Guanidinyl Guanidinylation (+98 Da) ImpurityType->Guanidinyl Present SwitchToHATU Action: Switch HBTU -> HATU Increase Reaction Time UnreactedSM->SwitchToHATU ChangeBase Action: Switch DIPEA -> Collidine Ensure RT Diastereomer->ChangeBase FixStoich Action: Use 0.95eq HATU Pre-activate Acid Guanidinyl->FixStoich

Caption: Decision tree for troubleshooting difficult peptide couplings.

Optimized Protocols

The following protocols are designed to maximize yield and purity for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)
  • Reagents & Materials:

    • Resin-bound peptide (1.0 eq)

    • This compound (1.5 eq)

    • HATU (1.4 eq, or 0.95 eq relative to the amino acid)

    • 2,4,6-Collidine or DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel suitable for solid-phase synthesis

    • Nitrogen or Argon line (optional, but good practice) [12]

  • Procedure:

    • Preparation: In a separate flask, dissolve this compound (1.5 eq) and HATU (1.4 eq) in anhydrous DMF.

    • Base Addition: Add 2,4,6-Collidine (3.0 eq) to the solution from Step 1.

    • Pre-activation: Allow the mixture to stand for 2-3 minutes at room temperature. You may observe a slight color change. This is the formation of the OAt-active ester. [13] 4. Coupling: Add the activated amino acid solution to your drained, deprotected resin-bound peptide.

    • Reaction: Agitate the mixture at room temperature for 1.5 to 2 hours.

    • Monitoring (Self-Validation): Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

Protocol 2: Standard Coupling with HBTU
  • Reagents & Materials:

    • Resin-bound peptide (1.0 eq)

    • This compound (1.5 eq)

    • HBTU (1.4 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Preparation: In a separate flask, dissolve this compound (1.5 eq) and HBTU (1.4 eq) in anhydrous DMF.

    • Base Addition & Pre-activation: Add DIPEA (3.0 eq) to the solution and immediately proceed to the next step.

    • Coupling: Add the activated amino acid solution to your drained, deprotected resin-bound peptide.

    • Reaction: Agitate the mixture at room temperature for 2 to 4 hours. HBTU reactions are generally slower than HATU.

    • Monitoring (Self-Validation): Perform a Kaiser test after 2 hours. If it is still positive (blue beads), allow the reaction to proceed longer, checking hourly.

    • Washing: Once the reaction is complete (Kaiser test negative), drain and wash the resin as described in Protocol 1.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search Grounding Service.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Dubey, L. V., & Dubey, I. Y. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13–19.
  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. ACS Publications.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. ACS Publications.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. RSC Publishing. DOI:10.1039/C7RA06655D.
  • HBTU Coupling Reactions: A Technical Support Center. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Source not available].
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate.
  • HATU. (n.d.). In Wikipedia.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). [Source not available].
  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). [Source not available].

Sources

Technical Support Center: TFA Removal for Boc-D-4-Carbamoylphe Peptides

[1][2]

Executive Summary & Chemical Constraints

The Problem: You have a Boc-protected peptide containing D-4-Carbamoylphenylalanine purified via HPLC or synthesized in the presence of Trifluoroacetic Acid (TFA). You need to remove the TFA counterions/solvates without removing the Boc group or damaging the carbamoyl moiety.

The "Trap":

  • Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2] Standard TFA removal protocols involving strong acids (e.g., HCl exchange) will deprotect your peptide , ruining the experiment.

  • Carbamoyl Polarity: The 4-carbamoyl (

    
    ) group on the phenylalanine ring significantly increases polarity compared to standard Phe.[1][2] This alters solubility profiles, rendering standard ether precipitations less effective.[2]
    
  • TFA "Stickiness": TFA forms strong hydrogen bonds with the peptide backbone (solvates) and ionic bonds with basic residues (salts).[1]

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your peptide's solubility and nature using this decision tree.[2]

TFA_Removal_DecisionStartSTART: Characterize PeptideSolubilityIs the peptide soluble inorganic solvents (EtOAc/DCM)?Start->SolubilityBasicResiduesDoes it contain basic residues(Arg, Lys, His)?Solubility->BasicResiduesYes (Hydrophobic)MethodBMETHOD B:Ion Exchange (Acetate)Solubility->MethodBNo (Hydrophilic/Water Soluble)MethodAMETHOD A:Biphasic Extraction(Standard Workup)BasicResidues->MethodANo (Neutral/Acidic)BasicResidues->MethodAYes (But protected)BasicResidues->MethodBYes (Free amines)MethodCMETHOD C:Lyophilization Cycles

Figure 1: Decision matrix for selecting the appropriate desalting protocol based on peptide solubility and composition.

Protocol Guides

Protocol A: The Biphasic Extraction (Recommended)

Best for: Hydrophobic peptides soluble in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Mechanism: Converts TFA salts to free bases/acids and partitions TFA into the aqueous phase.

Reagents:

  • Ethyl Acetate (EtOAc) or DCM.[1][2]

  • 5% Sodium Bicarbonate (

    
    ) or 1M Potassium Bisulfate (
    
    
    ) depending on isoelectric point.[1][2]
  • Saturated NaCl (Brine).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the peptide in EtOAc. If the carbamoyl group causes solubility issues, add small amounts of

    
    -Butanol or Methanol (up to 10%).[1]
    
  • Basic Wash (The Neutralizer): Wash the organic layer 3x with 5%

    
    .
    
    • Why: This converts any TFA salts (

      
      ) into free amines and moves the TFA (as sodium trifluoroacetate) into the water.[1][2]
      
    • Caution: If your peptide has a free carboxylic acid, it will move to the water layer. In this case, acidify the water layer carefully with Citric Acid (pH 3-4) and re-extract into EtOAc.[1] Do not use HCl.

  • Acid Wash (Optional): If the peptide is neutral, wash 2x with 5% Citric Acid or 1M

    
     to remove any trapped base.
    
    • Safety Check: Citric acid is too weak to cleave the Boc group under these conditions.

  • Drying: Wash with Brine, dry over

    
    , filter, and evaporate.
    
Protocol B: Ion Exchange Chromatography (Acetate Conversion)

Best for: Water-soluble peptides or those with basic side chains (Arg/Lys) where you need a counterion (Acetate) rather than a free base.[1][2] Mechanism: Displaces high-affinity TFA anions with Acetate anions.[1][2]

Workflow Visualization:

Ion_ExchangeStep11. Resin Prep(Dowex 1x8, Acetate Form)Step22. Load Peptide(Dissolved in Water/MeOH)Step1->Step2Step33. Elution(0.1M Acetic Acid)Step2->Step3Step44. Lyophilization(Removes Volatile AcOH)Step3->Step4

Figure 2: Workflow for converting TFA salts to Acetate salts using anion exchange resin.

Critical Steps:

  • Resin Selection: Use a strong anion exchange resin (e.g., Dowex 1X8).[1][2]

  • Activation: If the resin is in Chloride form, wash with 1M NaOH, water, then 1M Acetic Acid to convert to Acetate form.

  • Loading: Dissolve peptide in water (or 10-20% Acetonitrile if hydrophobic).[1][2] Load onto column.[1][2][3][4][5]

  • Elution: Elute with 0.1M - 1.0M Acetic Acid.

  • Finish: Lyophilize the eluent. The non-volatile TFA is left on the column; the volatile Acetic Acid is removed by freeze-drying.

Protocol C: Lyophilization (The "Gentle" Cycle)

Best for: Removing unbound TFA (solvate) from neutral peptides.[1] Efficiency: Low (requires multiple rounds).[1][2]

  • Dissolve peptide in 50mM Ammonium Acetate (pH ~6.5) or 0.1M Acetic Acid .[1][2]

  • Freeze and Lyophilize.

  • Redissolve in water/acetonitrile.

  • Repeat 3x.

  • Note: Ammonium acetate sublimates, helping to pull TFA away, but this is less effective than resin exchange.

Troubleshooting & FAQs

Q1: Can I use HCl to exchange the salt?

A: ABSOLUTELY NOT. Standard protocols for Fmoc peptides often use dilute HCl to exchange TFA to Chloride.[2] However, Boc groups are cleaved by HCl. Even dilute HCl (4M in dioxane or even 1M aqueous) can initiate deprotection, especially during the concentration/drying phase where local acidity spikes. Stick to Acetate or Citrate salts.[1][2]

Q2: My peptide is not precipitating in Ether. Why?

A: The Carbamoyl Effect. The 4-carbamoyl group adds significant polarity. Standard diethyl ether might be too non-polar, causing the peptide to "oil out" rather than crash as a solid.

  • Fix: Try MTBE (Methyl tert-butyl ether) or a mixture of Ether:Hexane (1:1) .[1][2]

  • Fix: Cool the ether to -20°C before adding the peptide solution.

Q3: How do I measure if the TFA is actually gone?

A: 19F NMR (Fluorine NMR). This is the gold standard. TFA has a distinct signal at -76.5 ppm .[1][2]

  • Protocol: Dissolve a small amount of peptide in

    
     or 
    
    
    . Run a standard fluorine scan.[1][2]
  • Quantification: Use an internal standard (e.g., trifluoroethanol or sodium fluoride) with a known concentration to calculate the exact weight % of residual TFA.

Comparative Data: Method Efficiency

MethodTFA Removal EfficiencyRisk to Boc GroupYield RecoveryRecommended For
Biphasic Wash High (>95%)Low (if pH > 3)85-95%Hydrophobic intermediates
Ion Exchange Very High (>99%)Very Low80-90%Water-soluble final products
Lyophilization Moderate (60-80%)Negligible>98%Neutral peptides (Solvates)
HCl Exchange HighCRITICAL FAILURE 0% (Deprotected)DO NOT USE

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Definitive source on Boc stability and cleavage conditions). [1][2]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2] (Discusses TFA association with peptides).

  • Roux, S., et al. (2008).[1][2] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359.[1][2] (Comparison of ion exchange vs. lyophilization).

  • Maier, L., et al. (2017).[1][2] Quantification of Trifluoroacetic Acid in Peptides by 19F NMR Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. (Validation of 19F NMR for TFA detection).

Technical Support Center: Hydrophobic D-Peptide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support)

Mission Statement: This guide addresses the specific challenges of synthesizing and purifying hydrophobic peptides containing D-amino acids. These molecules present a "perfect storm" of difficulty: hydrophobicity leads to aggregation (beta-sheet formation) and solubility issues, while D-amino acids introduce risks of racemization and conformer heterogeneity.[1]

Module 1: Upstream Synthesis & Prevention

The majority of purification failures are actually synthesis failures. Hydrophobic peptides aggregate on the resin, leading to "deletion sequences" (missing amino acids) that are chemically similar to your target and impossible to separate.

Q: My crude purity is low, and I see multiple peaks with similar retention times. Is this a purification issue? A: Likely not. This is often "on-resin aggregation." As the peptide chain grows, hydrophobic residues cluster, collapsing the resin matrix and preventing reagents from reaching the N-terminus.[1]

Protocol: The "Structure-Breaking" Synthesis Strategy

  • Switch Resin: Move from Polystyrene (Wang/Rink) to 100% PEG-based resins (e.g., ChemMatrix).[1] PEG swells better in solvating agents, keeping the peptide chains accessible.[1]

  • Disrupt Secondary Structure:

    • Pseudoprolines: Insert pseudoproline dipeptides (e.g., Fmoc-Ile-Thr(PsiMe,MeNpro)-OH) at intervals.[1] These induce a "kink" in the backbone, preventing beta-sheet formation during synthesis.[1]

    • Isoacyl Dipeptides: For sequences where pseudoprolines aren't applicable.

  • Racemization Control: D-amino acids are prone to converting back to L-isomers (racemization) if activated too aggressively.

    • Avoid: HATU/base (high risk of epimerization).

    • Use:DIC/Oxyma Pure . This combination maintains high coupling efficiency while minimizing racemization compared to classical HOBt methods.

Module 2: Solubilization & Injection

Q: My peptide dissolves in 100% DMSO, but precipitates immediately when I inject it onto the column. What is happening? A: You are experiencing "solvent shock." When the DMSO plug hits the aqueous mobile phase, the peptide crashes out before binding to the column, causing high backpressure and broad, smeared peaks.[1]

Troubleshooting Protocol: The "Chaotropic" Dissolution Do not rely solely on DMSO. Use solvents that disrupt hydrogen bonding (beta-sheets).

Solvent AgentConcentrationFunction
HFIP (Hexafluoroisopropanol) 10–20% in DCM or WaterThe Gold Standard. Disrupts strong secondary structures (helices/sheets).
Guanidine HCl 6MStrong chaotrope. Good for very stubborn aggregates. Must be washed out immediately.
Formic Acid 50–80%Effective for extreme hydrophobicity. Ensure system compatibility.

The "Sandwich" Injection Method: To prevent precipitation in the loop:

  • Aspirate 10 µL Mobile Phase A (Weak solvent).

  • Aspirate Peptide Sample (dissolved in HFIP/DMSO).

  • Aspirate 10 µL Mobile Phase A. Result: The sample is buffered on both sides, allowing gradual mixing rather than instant precipitation.[1]

Module 3: Chromatographic Resolution

Q: I see "ghost peaks" or extremely broad smears that never return to baseline. Is my column dead? A: Your column is likely fine; your peptide is sticking to it irreversibly or eluting as an aggregate.

Solution 1: Thermal Desorption (High-Temperature HPLC) Hydrophobic interactions are entropy-driven. Unlike small molecules, heating peptides to 60°C–70°C often improves peak shape dramatically.[1]

  • Mechanism: Heat reduces mobile phase viscosity (lower backpressure) and increases the kinetics of desorption, sharpening the peaks.

  • Caution: Ensure your column (e.g., bridged-ethyl hybrid silica) is rated for >60°C.[1]

Solution 2: Mobile Phase Doping Standard Acetonitrile (ACN) may not be strong enough to elute the peptide.

  • The Fix: dope Mobile Phase B with 5–10% Isopropanol (IPA) or n-Propanol.

  • Why? IPA has higher eluotropic strength and better solvating power for hydrophobic chains than ACN alone.

Diagram: Purification Decision Matrix

PurificationLogic Start Crude Peptide (Hydrophobic/D-AA) SolubilityTest Solubility Test: Water/ACN (50:50) Start->SolubilityTest Precipitates Precipitates/Cloudy SolubilityTest->Precipitates Dissolves Clear Solution SolubilityTest->Dissolves HFIP_Strategy Add HFIP or 6M Guanidine HCl Precipitates->HFIP_Strategy ColumnSelect Column Selection Dissolves->ColumnSelect HFIP_Strategy->ColumnSelect Inject C18 Standard C18 (Often too retentive) ColumnSelect->C18 C4_Phenyl C4 or Phenyl-Hexyl (Recommended) ColumnSelect->C4_Phenyl TempControl Temperature Control C4_Phenyl->TempControl Ambient Ambient (25°C) Broad Peaks? TempControl->Ambient Heated Heat to 60°C Sharper Peaks TempControl->Heated

Caption: Decision tree for optimizing chromatographic conditions. Note the pivot to C4/Phenyl columns and High Temperature for hydrophobic sequences.

Module 4: Quality Control (Isomer Purity)

Q: How do I prove my D-amino acid didn't racemize into the L-form during synthesis? Standard HPLC can't separate them. A: You must use Chiral Analysis. The most robust method for peptides is Marfey’s Analysis .

Protocol: Marfey’s Method (FDAA Derivatization) This technique converts enantiomers (D/L) into diastereomers, which have different physical properties and can be separated on a standard C18 column.[1]

  • Hydrolysis: Hydrolyze peptide (6M HCl, 110°C, 24h) to break it into individual amino acids.

  • Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) and NaHCO₃.

    • Reaction: 40°C for 1 hour.

  • Quench: Stop reaction with 2M HCl.

  • Analysis: Inject on C18 HPLC.

    • Detection: UV at 340 nm (specific to the dinitrophenyl group).[2]

    • Result: The L-AA-FDAA and D-AA-FDAA adducts will elute at different times.[3] Compare against standards.

Diagram: Marfey's Analysis Workflow

MarfeysMethod Peptide Purified Peptide Hydrolysis Hydrolysis (6M HCl, 110°C) Peptide->Hydrolysis FreeAA Free Amino Acids (D and L mix) Hydrolysis->FreeAA Deriv Derivatization (FDAA + NaHCO3) FreeAA->Deriv Diastereomers Diastereomers (L-L and D-L) Deriv->Diastereomers HPLC C18 HPLC (340 nm) Diastereomers->HPLC

Caption: Workflow for determining enantiomeric purity using Marfey's Reagent.

References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses high-temperature purification for hydrophobic peptides).

  • CEM Corporation. Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides.

  • National Institutes of Health (NIH). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (Describes ether precipitation and solubility protocols).

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Protocol.[1] (Standard protocol for D-amino acid analysis). [1]

  • Agilent Technologies. Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.

Sources

Technical Guide: Preventing Aspartimide Formation Near Carbamoyl Residues

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development scientists encountering aspartimide formation, specifically in sequences containing carbamoyl-bearing residues (e.g., Asparagine, Glutamine, Citrulline, or Carbamidomethyl-Cysteine).

Doc ID: TS-ASP-004 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary

Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the


-carboxyl ester of an Aspartic acid residue, forming a succinimide ring.[1][2] This ring subsequently hydrolyzes to form a mixture of 

-aspartyl (native) and

-aspartyl (isoaspartyl) peptides, often accompanied by racemization.[1][2]

While the Asp-Gly motif is the classic "danger zone" due to low steric hindrance, residues bearing carbamoyl groups (Asparagine, Glutamine, Citrulline) or carbamidomethyl groups (Cys(Cam)) present unique risks. These residues can stabilize the deprotonated intermediate or influence local conformation to favor cyclization. This guide provides the mechanistic understanding and protocols required to suppress this reaction.[1]

Part 1: Mechanism & Causality

Visualizing the Problem

The following diagram details the base-catalyzed pathway leading to aspartimide formation and subsequent degradation.[1][2][3][4][5]

AspartimideMechanism Start Fmoc-Asp(OtBu)-Xaa-... Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Intermediate Deprotonated Amide (Backbone N-) Deprotection->Intermediate Base catalyzes N-deprotonation Aspartimide Aspartimide (Succinimide Ring) Intermediate->Aspartimide Nucleophilic attack on β-ester Piperidide Asp-Piperidide (Adduct) Aspartimide->Piperidide Aminolysis by Piperidine Hydrolysis Hydrolysis (Ring Opening) Aspartimide->Hydrolysis Aqueous workup Alpha α-Aspartyl Peptide (Desired) Hydrolysis->Alpha Minor Product Beta β-Aspartyl Peptide (Isoaspartate) Hydrolysis->Beta Major Product (Isomerization)

Figure 1: Mechanism of base-catalyzed aspartimide formation.[3][5][6] The critical step is the deprotonation of the backbone amide bond between Asp and the neighboring residue (Xaa).

Part 2: Troubleshooting Q&A

Issue 1: Identification & Detection

Q: How do I confirm aspartimide formation in my crude peptide? A: Detection is challenging because the mass shifts are subtle or non-existent depending on the final state.

  • Aspartimide (Succinimide): Mass shift of -18 Da (loss of

    
    ). This is the intact ring.
    
  • 
    -Aspartyl (Isoaspartate):  Mass shift of 0 Da  (isomer of the target). It has the same mass as your product but elutes differently on HPLC (usually earlier).
    
  • Piperidide Adduct: Mass shift of +67 Da (if piperidine opens the ring). This is a clear indicator of aspartimide formation during Fmoc removal.

Q: Why are carbamoyl residues (Asn, Cit, Cys(Cam)) specifically problematic? A: While steric hindrance is the primary driver for Asp-Gly, "carbamoyl" residues exacerbate the issue through electronic and conformational effects:

  • Asp-Asn (Asparagine): The Asn side chain is flexible and polar. It does not provide the steric bulk of a Val or Ile to block the backbone nitrogen. Furthermore, Asn itself can undergo deamidation via a similar succinimide mechanism, complicating the impurity profile.

  • Asp-Cys(Cam): The acetamidomethyl (Acm) or carbamidomethyl (Cam) protecting groups on Cysteine are polar amides. They can hydrogen-bond with the backbone, potentially locking the conformation in a turn that favors cyclization.

  • Asp-Cit (Citrulline): Citrulline contains a urea side chain. Like Arginine, it is polar and can stabilize the deprotonated backbone transition state, catalyzing the attack.

Issue 2: Prevention Strategies

Q: Can I just use a bulkier side-chain protection on Asp? A: Switching from Asp(OtBu) to Asp(OMpe) (3-methylpent-3-yl ester) helps by increasing steric bulk around the


-carboxyl group. However, for "hyper-sensitive" sequences like Asp-Gly  or Asp-Asn , OMpe alone is often insufficient. It should be combined with optimized deprotection cocktails.

Q: What is the "Gold Standard" for preventing this in high-risk sequences? A: The most effective method is Backbone Protection . By replacing the proton on the backbone amide nitrogen with a protecting group, you eliminate the nucleophile entirely.

  • HMB (2-hydroxy-4-methoxybenzyl): Use Hmb-protected amino acids for the residue following Asp (e.g., Fmoc-Gly(Hmb)-OH).

  • Pseudoprolines: If the neighbor is Ser or Thr, use pseudoproline dipeptides (e.g., Fmoc-Asp(OtBu)-Ser(PsiMe,Mepro)-OH). This locks the backbone in a conformation that prevents cyclization.

Part 3: Experimental Protocols

Protocol A: Optimized Fmoc Deprotection Cocktail

Use this for moderate-risk sequences (e.g., Asp-Asn, Asp-Cit) where backbone protection is not feasible.

Principle: Adding an acid (HOBt or Formic Acid) to the deprotection solution protonates the backbone amide nitrogen, suppressing the formation of the nucleophilic species without preventing Fmoc removal.

ComponentConcentrationRole
Piperidine 20% (v/v)Fmoc Removal Base
Formic Acid 5% (v/v)Acidic suppressor of aspartimide
DMF BalanceSolvent

Step-by-Step:

  • Prepare Solution: Mix 20 mL Piperidine, 5 mL Formic Acid, and 75 mL DMF. Note: The solution may get warm; allow it to cool.

  • Deprotection Cycle:

    • Wash resin with DMF (3x).

    • Treat with Optimized Cocktail for 2 x 5 minutes (shorter bursts are better than one long incubation).

    • Crucial: Wash immediately and extensively with DMF (5x) to remove the base/acid mixture before coupling.

  • Alternative: If Formic acid is too aggressive for your resin (e.g., Chlorotrityl), use 0.1 M HOBt in 20% Piperidine/DMF.

Protocol B: HMB Backbone Protection Strategy

Use this for high-risk sequences (e.g., Asp-Gly, Asp-Cys(Cam)).

Principle: The Hmb group is attached to the backbone Nitrogen of the residue C-terminal to the Asp.[2][3] This physically blocks the cyclization.[1]

  • Selection: Purchase the Hmb-protected version of the "neighbor" residue (e.g., Fmoc-Gly(Hmb)-OH or Fmoc-Asn(Hmb)-OH).

  • Coupling:

    • Couple the Hmb-residue using standard DIC/Oxyma conditions.

    • Note: Coupling the next residue (the Aspartate) onto the Hmb-residue is difficult due to steric hindrance.

  • Coupling the Aspartate:

    • Use a highly activated acylating agent. HATU or PyAOP is recommended.

    • Perform double coupling at 50°C if possible.

    • Use Fmoc-Asp(OtBu)-OH .

  • Cleavage: The Hmb group is cleaved during the final TFA cleavage, restoring the native peptide backbone.

Part 4: Strategic Decision Matrix

Use the following workflow to select the correct prevention strategy based on your specific sequence.

AspartimideStrategy Input Identify Sequence: ...-Asp(OtBu)-Xaa-... CheckX Identify Residue 'Xaa' (Neighbor) Input->CheckX RiskHigh High Risk: Gly, Ser, Thr CheckX->RiskHigh X = Gly, Ser, Thr RiskMed Med Risk (Carbamoyl): Asn, Gln, Cit, Cys(Cam) CheckX->RiskMed X = Asn, Cit, Cys RiskLow Low Risk: Val, Ile, Leu, Phe CheckX->RiskLow X = Bulky/Non-polar Strategy1 STRATEGY 1: Backbone Protection (Hmb or Pseudoproline) RiskHigh->Strategy1 Strategy2 STRATEGY 2: Asp(OMpe) + Acidic Deprotection (HOBt) RiskMed->Strategy2 Strategy3 STRATEGY 3: Standard SPPS (Monitor closely) RiskLow->Strategy3

Figure 2: Decision matrix for selecting the appropriate synthetic strategy based on the residue neighboring Aspartic acid.

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I: sequence dependent formation and its prevention." Journal of Peptide Science.

  • Neumann, K., et al. (2025).[3] "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." ChemBioChem.

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[7] Journal of Peptide Science.

  • Paradís-Bas, M., et al. (2016). "The Aspartimide Problem in Peptide Synthesis: A Review." Methods in Molecular Biology.

Sources

Validation & Comparative

Benchmarking Mass Spectrometry Workflows for Carbamoyl-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Artifact Control and Biological Detection

Executive Summary

In bottom-up proteomics, carbamoylation is a "Jekyll and Hyde" modification. Biologically, it is a marker of uremia and inflammation (driven by myeloperoxidase). Methodologically, it is a pervasive artifact of urea-based sample preparation that blocks N-termini/Lysine residues, reduces ionization efficiency, and confounds data analysis.

This guide objectively compares workflows to control artifactual carbamoylation and detect biological carbamoylation . We analyze the transition from traditional Urea-based digestion to modern surfactant-based (S-Trap/SDC) methods, supported by mechanistic insights and experimental protocols.

Part 1: The Physics of the Modification

To control the modification, one must understand its origin. Carbamoylation (+43.0058 Da) occurs when isocyanic acid reacts with primary amines (N-terminus and


-amino group of Lysine).

The Urea Artifact Mechanism: In aqueous solution, Urea exists in equilibrium with Ammonium Cyanate.[1][2] Heat and time drive the decomposition of Ammonium Cyanate into Isocyanic Acid (HNCO), which acts as a reactive electrophile.



The Result:

  • Lysine: Converts to Homocitrulline (isobaric to Arginine + 14 Da, but chemically distinct).

  • N-Terminus: Blocks TMT/iTRAQ labeling and alters retention time.

Mass Spectrometry Differentiation Table

A critical challenge is distinguishing Carbamoylation from Acetylation due to their similar mass shifts. High-resolution MS (Orbitrap/TOF) is required.

ModificationTarget ResiduesExact Mass Shift (

m)
Resolution Req. (at 400 m/z)Key Diagnostic Feature
Carbamoylation Lys, N-term+43.0058 Da > 30,000Neutral loss of HNCO (-43 Da) in MS/MS
Acetylation Lys, N-term+42.0106 Da > 30,000Immonium ion for Lys-Ac (126.0913 m/z)
Citrullination Arg

Cit
+0.9840 Da StandardLoss of positive charge (Arg is basic, Cit is neutral)
Part 2: Comparative Analysis of Digestion Protocols

We compare three primary workflows: Standard Urea Digestion, Scavenger-Assisted Urea Digestion, and Detergent-Based (Urea-Free) Digestion.

1. Standard Urea Digestion (The Baseline Risk)
  • Mechanism: 8M Urea is used to denature proteins.[2][3]

  • Risk: High. Even at Room Temperature (RT), significant carbamoylation occurs if urea is not fresh or if digestion proceeds >4 hours.

  • Data Impact: Increases spectral complexity; reduces peptide identification rates by 10-20% due to unassigned spectra.

2. Scavenger-Assisted Urea Digestion (The Mitigation)
  • Mechanism: Addition of nucleophilic scavengers (e.g., Methylamine, Ammonium buffers) that react with isocyanic acid faster than protein amines.

  • Performance: Reduces carbamoylation by >90% compared to standard urea.

  • Drawback: Methylamine can interfere with downstream quantitation if not fully removed.

3. S-Trap / SDC (The Alternative)
  • Mechanism: Uses SDS (Sodium Dodecyl Sulfate) or SDC (Sodium Deoxycholate) for lysis. SDS is removed via methanolic wash on a silica trap (S-Trap) or acid precipitation (SDC).

  • Performance: Superior. Eliminates the source of cyanate entirely. S-Trap protocols consistently yield 15-20% more unique peptide IDs than urea methods by preserving Lysine cleavage sites for Trypsin.

Summary of Performance Metrics
FeatureUrea (Standard)Urea + MethylamineS-Trap (SDS-based)
Carbamoylation Risk High (5-30% of peptides)Low (<1%)Negligible (Endogenous only)
Digestion Efficiency Moderate (Trypsin inhibited by Urea)ModerateHigh (Reactor enhances kinetics)
Peptide IDs Baseline+5% vs Baseline+15-20% vs Baseline
Cost per Sample Low ($)Low ($)Moderate (

)
Throughput HighHighHigh (96-well format available)
Part 3: Visualizing the Workflow Decision

The following diagram illustrates the decision logic for selecting a workflow based on the need to study carbamoylation versus avoid it.

G Start Sample Preparation Objective Avoid Goal: Global Proteomics (Avoid Artifacts) Start->Avoid Study Goal: Study Biological Carbamoylation (CKD/MPO) Start->Study Method_STrap Method: S-Trap / SDS (Urea-Free) Avoid->Method_STrap Best Practice Method_Scav Method: Urea + 20mM Methylamine (Scavenger) Avoid->Method_Scav Budget Alternative MS_Acq LC-MS/MS Acquisition High Res (Orbitrap) Method_STrap->MS_Acq Method_Scav->MS_Acq Method_Enrich Method: Antibody Enrichment (Anti-Homocitrulline) Study->Method_Enrich Method_Enrich->MS_Acq Data_Clean Data: High ID Rate Clean Spectra MS_Acq->Data_Clean From S-Trap Data_Specific Data: PTM Localization (Homocitrulline) MS_Acq->Data_Specific From Enrichment

Caption: Decision tree for selecting sample preparation workflows. Green path represents the optimal route for minimizing artifacts.

Part 4: Detailed Experimental Protocols
Protocol A: Urea-Free S-Trap Digestion (Recommended)

Use this for maximum proteome depth and zero artifactual carbamoylation.

  • Lysis: Lyse cells in 5% SDS, 50mM TEAB, pH 8.5 . (SDS denatures without cyanate risk).

  • Reduction/Alkylation: Add TCEP (5mM) and CAA (20mM). Boil at 95°C for 10 min.

  • Acidification: Add phosphoric acid to final 1.2% concentration.

  • Binding: Add 6x volume of Binding Buffer (90% Methanol, 100mM TEAB). Load onto S-Trap spin column. Spin 4000g.

  • Wash: Wash 3x with Binding Buffer to remove SDS.

  • Digestion: Add Trypsin (1:50 ratio) in 50mM TEAB. Incubate 1 hr at 47°C.

  • Elution: Elute peptides sequentially with 50mM TEAB, 0.2% Formic Acid, and 50% ACN.

Protocol B: Scavenger-Assisted Urea Digestion (Budget Alternative)

Use this if filter-based kits are unavailable.

  • Buffer Prep: Prepare fresh 8M Urea in 50mM Ammonium Bicarbonate.

  • Scavenger Addition: Immediately add 20mM Methylamine or Ethylenediamine to the urea buffer.

    • Why? Methylamine acts as a "cyanate sink," reacting with HNCO to form methylurea before it attacks the protein [1].

  • Lysis: Sonicate sample in Urea/Methylamine buffer.

  • Digestion: Dilute Urea to <1M using 50mM Tris-HCl (pH 8.0). Add Trypsin.

  • Incubation: Digest at 25°C (Room Temp) overnight. Do not heat to 37°C , as heat exponentially increases isocyanic acid generation.

Part 5: Data Processing & Search Parameters

When analyzing data, correct parameter setting is crucial to avoid false positives.

  • Variable Modifications:

    • If using Urea: Add Carbamyl (K) and Carbamyl (N-term) (+43.0058).

    • If using S-Trap: Do not add as variable mod unless studying biological disease states (prevents false discovery inflation).

  • Diagnostic Peaks:

    • Look for the neutral loss of HNCO (43 Da) in the MS/MS spectra of modified peptides.

    • Homocitrulline residues often impede Trypsin cleavage; expect "Missed Cleavages" at the modified Lysine site.

References
  • Kaltashov, I. A., et al. (2010). Advances in Mass Spectrometry-based Methodologies for Analysis of Protein Carbamylation. Journal of the American Society for Mass Spectrometry. Link

  • Sun, S., et al. (2014). Ammonium containing buffers inhibit protein carbamylation in urea solution. Journal of Proteomics. Link

  • Ludwig, K. R., et al. (2018). S-Trap vs FASP: A Comparison of Filter-Based Digestion Methods. Journal of Proteome Research. Link

  • Potter, D., et al. (2020). Distinguishing Acetylation and Carbamoylation in Shotgun Proteomics. Analytical Chemistry. Link

Sources

Comparison of biological activity: D-isomer vs L-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of D-Isomer vs. L-Isomer

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Objective: To provide a technical, evidence-based analysis of stereoisomerism in pharmacology, detailing the mechanistic divergence of enantiomers and providing actionable protocols for their evaluation.

Executive Summary: The Stereochemical Imperative

In biological systems, chirality is not merely a structural property but a functional determinant. While chemical synthesis often produces racemates (50:50 mixtures), biological targets—enzymes, receptors, and transporters—are inherently homochiral, predominantly composed of L-amino acids and D-sugars. Consequently, enantiomers of a drug molecule often behave as entirely distinct chemical entities in vivo.

This guide moves beyond the basic definition of chirality to analyze the Eutomer (active isomer) versus Distomer (inactive/toxic isomer) relationship, supported by experimental data and regulatory frameworks.[1]

Mechanistic Basis of Activity Divergence

The differential activity of D- and L-isomers is best explained by the Easson-Stedman Hypothesis (Three-Point Attachment Theory) . For a chiral drug to elicit a biological response, it must interact with at least three specific points on the receptor surface.

  • The Eutomer: Aligns perfectly with all three complementary binding sites (e.g., hydrophobic pocket, hydrogen bond donor, and ionic site), triggering high-affinity binding and downstream signaling.

  • The Distomer: Due to its spatial arrangement, can only align with two (or fewer) sites. This results in:

    • Null Activity: Failure to bind (lower affinity).

    • Competitive Antagonism: Binding without activation, blocking the eutomer.

    • Off-Target Toxicity: Binding to a completely different receptor due to a serendipitous fit.

Diagram 1: The Three-Point Attachment Model & Allosteric Interference

This diagram illustrates the theoretical binding of a eutomer vs. a distomer and the specific case of R-Citalopram allosterically interfering with S-Citalopram (Escitalopram).

Stereoselective_Binding cluster_0 Receptor Interaction (Easson-Stedman) cluster_1 Case Study: SERT Transporter Receptor Chiral Receptor (3 Binding Sites) Eutomer Eutomer (Active) 3-Point Fit Eutomer->Receptor Full Activation (Kd < 1nM) Distomer Distomer (Inactive) 2-Point Mismatch Distomer->Receptor Weak/No Binding (Kd > 100nM) SERT SERT Transporter Escitalopram S-Citalopram (High Affinity) Escitalopram->SERT Inhibits Reuptake RCitalopram R-Citalopram (Allosteric Antagonist) RCitalopram->SERT Stabilizes Low-Affinity Conformation

Caption: Left: The 3-point attachment model showing why enantiomers differ in affinity. Right: The specific mechanism where R-citalopram binds an allosteric site on SERT, reducing the efficacy of the active S-enantiomer.[2][3]

Comparative Analysis of Biological Activity

The following table synthesizes critical data comparing specific D/L (or R/S) pairs. Note that while "D/L" historically refers to relative configuration (common in amino acids), modern pharmacology often uses "R/S" (absolute configuration). Both are used below where appropriate.

Table 1: Comparative Pharmacodynamics of Selected Enantiomers

Drug / MoleculeIsomer A (Activity)Isomer B (Activity)Clinical Consequence
Citalopram S-Citalopram (Escitalopram): Potent SSRI (IC50: 2.1 nM).R-Citalopram: Weak SSRI; binds allosteric site reducing S-form potency.Chiral Switch: Escitalopram is marketed as a single isomer for faster onset and higher efficacy than the racemate.
Methamphetamine d-isomer (S): Potent CNS stimulant; high dopamine release.l-isomer (R): Weak CNS activity; potent peripheral vasoconstrictor.Legal Status: d-isomer is Schedule II (Desoxyn); l-isomer is OTC (Vicks VapoInhaler).[4]
Thalidomide R-isomer: Sedative/Hypnotic.S-isomer: Teratogenic (Anti-angiogenic).Racemization: Rapid in vivo interconversion (t1/2 ~8 hrs) makes separation futile for safety.
Ethambutol S,S-isomer: Potent anti-tuberculosis agent.R,R-isomer: Causes optic neuritis (blindness).Strict Purity: Must be administered as the pure S,S-enantiomer.
Serine L-Serine: Protein synthesis precursor.D-Serine: Co-agonist at NMDA receptors in the brain.Neurobiology: D-Serine is a gliotransmitter, not just a "wrong" isomer.

Experimental Protocols (SOPs)

To objectively compare isomers, researchers must establish purity and affinity.[5] The following protocols are designed for self-validation.

Protocol A: Chiral Separation & Purity Confirmation (HPLC)

Objective: Isolate individual enantiomers with >99% enantiomeric excess (ee) prior to biological testing.

  • Stationary Phase Selection:

    • Start with a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H). These rely on hydrogen bonding and inclusion complexes.

    • Rationale: Polysaccharides offer broad selectivity for aromatic/heterocyclic drugs.

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol (90:10) + 0.1% Diethylamine (for basic drugs) or TFA (for acidic drugs).

    • Reversed Phase: Water/Acetonitrile buffers (if the compound is highly polar).

  • Method Optimization:

    • Adjust flow rate (0.5–1.0 mL/min) and temperature (20–40°C).

    • Validation Check: Calculate Resolution (

      
      ). Target 
      
      
      
      for baseline separation.
  • Quantification:

    • Detect via UV-Vis or Circular Dichroism (CD) detector.

    • Calculate Enantiomeric Excess:

      
      .
      
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) for each isomer against a target receptor.

Reagents:

  • Membrane preparation expressing target receptor (e.g., HEK293-hSERT).

  • Radioligand (e.g., [³H]-Citalopram).[3]

  • Test Compounds: Pure D-isomer, Pure L-isomer, and Racemate.

Workflow:

  • Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation:

    • Mix membrane (50 µg protein) + [³H]-Ligand (at

      
       concentration) + Increasing concentrations of Test Isomer (
      
      
      
      M to
      
      
      M).
    • Incubate at 25°C for 60 mins (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Plot % Bound vs. Log[Concentration].

    • Self-Validation: The Racemate curve should sit exactly between the D- and L-isomer curves if one is active and the other is inert. If the racemate is weaker than expected, suspect allosteric interference (as seen in Citalopram).[3]

Strategic Workflow: The Chiral Switch

Developing a single-isomer drug from a known racemate (Chiral Switch) requires a rigorous decision tree.

Diagram 2: Chiral Development Decision Matrix

This workflow outlines the logic for deciding whether to develop a racemate or a single enantiomer.

Chiral_Switch_Workflow Start Lead Compound (Racemate) Sep Chiral Separation (Prep HPLC/SFC) Start->Sep Screen In Vitro Activity Screen (Both Isomers) Sep->Screen Decision1 Is Activity Stereoselective? Screen->Decision1 BranchNo No: Both Active (Bio-isosteres) Decision1->BranchNo No diff BranchYes Yes: Eutomer vs Distomer Decision1->BranchYes Significant diff ToxScreen Toxicity/Metabolism Screen BranchYes->ToxScreen Decision2 Is Distomer Toxic or Antagonistic? ToxScreen->Decision2 DevRacemate Develop Racemate (If Distomer is inert/safe) Decision2->DevRacemate No DevSingle Develop Single Isomer (Chiral Switch) Decision2->DevSingle Yes Racemization Check In Vivo Racemization (e.g. Thalidomide) DevSingle->Racemization Critical Safety Check

Caption: Decision matrix for chiral drug development. Key "Go/No-Go" gates include stereoselective activity, distomer toxicity, and in vivo stability (resistance to racemization).

Regulatory & Safety Considerations

The FDA Policy Statement on Stereoisomeric Drugs (1992) remains the gold standard for development.

  • Requirement: Manufacturers must characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of individual enantiomers, even if developing a racemate.[6]

  • Justification for Racemates: A racemate can only be developed if the sponsor proves that the distomer is non-toxic and does not negatively impact the efficacy of the eutomer.

  • Interconversion: If in vivo chiral inversion occurs (e.g., Ibuprofen R

    
     S, or Thalidomide R 
    
    
    
    S), the clinical relevance of administering a single isomer must be challenged.

References

  • FDA Policy Statement. (1992).[6][7][8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][6][8][9]

  • Sanchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression.[10] Psychopharmacology.

  • Mendelson, J., et al. (2006). The clinical pharmacology of the enantiomers of methamphetamine. Clinical Pharmacology & Therapeutics.

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science.

  • Tokunaga, E., et al. (2018). Thalidomide and its analogues: A review of the ongoing controversy regarding the mechanism of teratogenicity. Chemical and Pharmaceutical Bulletin.

Sources

Validating Peptide Stability Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Peptide therapeutics occupy a complex middle ground between small molecules and biologics.[1][2] Their greatest liability is rapid enzymatic degradation by proteases and peptidases in biological fluids. Validating stability is not merely about determining a half-life (


); it is about identifying the weakest link in the sequence to engineer resistance.

This guide moves beyond basic "incubation and measurement" to provide a rigorous, self-validating framework for stability testing. We compare the industry-standard methodologies and provide actionable protocols that minimize experimental artifacts.

Strategic Decision Matrix

Before selecting a protocol, define the biological context of your peptide.

PeptideStabilityStrategy Start Target Profile Route Administration Route? Start->Route Mech Mechanism of Action? Start->Mech Systemic IV / SC / IM Route->Systemic Oral Oral Delivery Route->Oral Plasma Plasma/Serum Assay (Protocol A) Systemic->Plasma Circulatory Stability Microsome Liver Microsomes (Metabolic Stability) Systemic->Microsome Clearance SGF Simulated Gastric Fluid (Protocol B) Oral->SGF Stomach (Low pH) SIF Simulated Intestinal Fluid (Protocol B) Oral->SIF Intestine (High Protease) Purified Purified Enzyme Kinetics (Trypsin/Chymotrypsin) Mech->Purified Mapping Cleavage Sites

Figure 1: Strategic decision tree for selecting the appropriate stability assay based on the drug's intended administration route and development stage.

Comparative Analysis of Analytical Methods

The choice of detection method dictates the quality of your data. While fluorescence is high-throughput, it is prone to artifacts. LC-MS/MS remains the gold standard for its specificity and ability to map cleavage sites.

FeatureLC-MS/MS (Gold Standard) RP-HPLC (UV Detection) Fluorescence Assay
Specificity High. Distinguishes intact peptide from metabolites with similar hydrophobicity.Moderate. Metabolites may co-elute with the parent peptide, leading to false stability data.Low. Measures signal loss or gain; cannot identify where cleavage occurs.
Sensitivity Picomolar range. Ideal for low-concentration physiological studies.Micromolar range.[3] Requires higher peptide concentrations.Variable. Dependent on the fluorophore quantum yield.
Throughput Moderate (requires column equilibration).Moderate to Low.High (plate-reader compatible).
Artifact Risk Low.[4][5] Internal standards correct for matrix effects.Moderate. Matrix components (plasma proteins) can interfere with UV absorption.High. Bulky fluorophores can sterically hinder proteases, artificially increasing stability [1].
Best Use IND-enabling studies; Cleavage site mapping.Routine QC; High-concentration screening.High-throughput primary screening libraries.

Detailed Experimental Protocols

Protocol A: Plasma Stability Assay (Systemic Circulation)

Objective: Determine


 in a biologically relevant matrix.
Critical Note:  Plasma contains anticoagulants (EDTA, Heparin) which can inhibit specific metalloproteases.[6] Serum is preferred if coagulation-related proteases are of interest, but plasma is standard for pharmacokinetic (PK) predictions.
Materials
  • Matrix: Pooled Human Plasma (lithium heparin or K2-EDTA).

  • Test Peptide: 10 mM stock in DMSO or water.

  • Internal Standard (IS): Stable isotope-labeled peptide or structural analog (e.g., Warfarin for small molecules, but a distinct peptide is better here).

  • Quenching Solution: 3:1 Acetonitrile:Methanol + 1% Formic Acid. (Avoid TCA if using LC-MS as it causes ion suppression [2]).

Workflow
  • Pre-warming: Thaw plasma and incubate at 37°C for 15 minutes to reactivate enzymes.

  • Spiking: Add Test Peptide to plasma to a final concentration of 1–10 µM. Keep organic solvent (DMSO) < 1% to avoid enzyme denaturation.

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching (Critical): Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex vigorously for 30s.

  • Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet plasma proteins.

  • Analysis: Inject the supernatant onto LC-MS/MS.

Protocol B: Simulated Gastric & Intestinal Fluid (Oral Delivery)

Objective: Mimic the harsh GI environment (pH and proteases). Grounding: Based on USP specifications [3].

Reagents Preparation
  • SGF (Simulated Gastric Fluid): 2.0 g NaCl, 3.2 g Pepsin (from porcine gastric mucosa), 7.0 mL HCl per 1 L water. Adjust pH to 1.2.

  • SIF (Simulated Intestinal Fluid): 6.8 g Monobasic Potassium Phosphate, 10 g Pancreatin (porcine), 77 mL 0.2 N NaOH per 1 L water. Adjust pH to 6.8.

Workflow
  • Preparation: Prepare SGF and SIF fresh. Enzymes degrade upon storage in solution.

  • Reaction: Mix Test Peptide (final 10-50 µM) with pre-warmed SGF or SIF at 37°C.

  • Sampling: Due to rapid degradation in the GI tract, use tighter time points:

    
     min.
    
  • Quenching:

    • For SGF (Acidic): Quench with high pH buffer (e.g., Ammonium Bicarbonate) or immediate organic precipitation if analyzing by LC-MS.

    • For SIF (Neutral): Quench with 1% Formic Acid in Acetonitrile (acid stops serine proteases in pancreatin).

  • Analysis: Analyze supernatant via RP-HPLC or LC-MS.

Data Analysis & Interpretation

Calculating Half-Life ( )

Do not rely on simple linear regression. Enzymatic degradation typically follows first-order kinetics .

  • Normalize: Calculate the ratio of Peptide Area / Internal Standard Area . Normalize

    
     to 100%.
    
  • Plot: Plot

    
     vs. Time (
    
    
    
    ).
  • Fit: The slope of the line is

    
     (degradation rate constant).[7]
    
  • Calculate:

    
    
    
Mapping Cleavage Sites (Metabolite ID)

Understanding where the peptide breaks is more valuable than knowing how fast it breaks.

  • LC-MS/MS Analysis: Look for new peaks appearing over time.

  • Mass Shift Calculation: Compare the molecular weight of new peaks to theoretical fragments.

    • Example: Loss of 147 Da from C-terminus = Cleavage of Phenylalanine.

  • Action: Modify the sequence at the cleavage site (e.g., D-amino acid substitution, N-methylation, or backbone cyclization) to improve stability [4].

Visualizing the Analytical Workflow

StabilityWorkflow Sample Biological Sample (Plasma/SGF/SIF) Incubate Incubation (37°C, Time Course) Sample->Incubate Aliquot Aliquot Removal (t = 0, 5, 15... min) Incubate->Aliquot At intervals Quench Quenching & IS Addition (Acetonitrile + Formic Acid) Aliquot->Quench Stop Reaction Centrifuge Protein Precipitation (14,000 x g, 10 min) Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Parent & Metabolites) Supernatant->LCMS

Figure 2: Step-by-step workflow for a rigorous LC-MS/MS based peptide stability assay.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. HPLC.eu. [Link]

  • Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. [Link]

  • Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (MDPI). [Link]

Sources

Comparative Guide: Chiral Purity Analysis of Boc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-4-Carbamoylphe (Boc-D-4-Carbamoylphenylalanine) is a critical non-canonical amino acid often employed in the synthesis of protease-resistant therapeutic peptides (e.g., GLP-1 analogs). The presence of the L-enantiomer impurity can lead to diastereomeric peptide impurities that are difficult to purge downstream.

This guide objectively compares the three primary analytical workflows for determining the chiral purity of this compound. Unlike standard amino acid analysis, the presence of the Boc (tert-butyloxycarbonyl) protecting group and the Carbamoyl side chain dictates specific chromatographic requirements.

The Verdict Upfront:

  • Gold Standard: Direct Normal Phase HPLC on Amylose-based CSPs (e.g., Chiralpak AD-H) .

  • Modern Alternative: Immobilized CSPs (e.g., Chiralpak IC) in Polar Organic Mode (for solubility issues).

  • Not Recommended for Routine QC: Marfey’s Reagent (requires deprotection, introducing racemization risks).

Part 1: The Analytical Challenge

The structural complexity of this compound presents two specific challenges for chiral analysis:

  • The Labile Boc Group: Methods requiring high temperatures or strong acids (like standard Marfey’s protocols) risk removing the Boc group, altering the analyte before detection.

  • Side Chain Interaction: The 4-Carbamoyl group (

    
    ) is a strong hydrogen bond donor/acceptor. On standard C18 columns, this leads to peak tailing. On Chiral Stationary Phases (CSPs), however, this moiety can be leveraged to enhance selectivity via hydrogen bonding with the polysaccharide backbone.
    
Decision Matrix: Method Selection

MethodSelection Start Start: this compound Sample Q1 Is MS detection required? Start->Q1 MethodC Method C: Indirect Derivatization (Marfey's Reagent) *Only for trace confirmation* Start->MethodC If Boc-deprotected reference needed Q2 Is solubility in Hexane poor? Q1->Q2 No (UV only) MethodB Method B: Polar Organic/RP CSP (Chiralpak IC/IG) *Robust/Green* Q1->MethodB Yes (LC-MS) MethodA Method A: Normal Phase CSP (Chiralpak AD-H) *Gold Standard* Q2->MethodA No (Soluble) Q2->MethodB Yes (Insoluble)

Figure 1: Decision matrix for selecting the appropriate chiral analysis method based on detection needs and solubility.

Part 2: Primary Method – Direct Normal Phase HPLC (CSP)

This is the industry-standard approach. It analyzes the molecule in its intact, protected form, eliminating the risk of chemically induced racemization during sample prep.

Mechanism of Action

The separation utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H).[1] The carbamate groups on the amylose backbone form hydrogen bonds with the carbamoyl side chain and the carbamate of the Boc group in the analyte. The helical structure of the amylose creates a chiral cavity that fits the D-isomer differently than the L-isomer.

Protocol A: The Standard AD-H Method
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

    • Note: DEA is essential to suppress the ionization of the carbamoyl nitrogen and prevent peak tailing.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (aromatic ring) or 210 nm (amide bonds)

  • Sample Diluent: Mobile phase (or 100% IPA if solubility is low).

Performance Metrics:

Parameter Typical Value Note

| Resolution (


)  | > 2.5 | Baseline separation is easily achieved. |
| Selectivity (

)
| 1.2 – 1.5 | High selectivity due to dual carbamate interactions. | | Run Time | 15 – 20 mins | Isocratic elution. |

Expert Insight: If the L-isomer elutes first (common on AD-H for D-amino acids), ensure the L-isomer peak does not ride on the tail of the solvent front. If it does, lower the IPA content to 10% to increase retention.

Part 3: Alternative Method – Immobilized CSP (Polar Organic/RP)

For labs restricting the use of normal phase solvents (Hexane) or requiring Mass Spectrometry (MS) compatibility, immobilized columns are superior.

Protocol B: The Immobilized Method (Chiralpak IC/IG)

Immobilized phases allow the use of "forbidden" solvents like DCM or THF, but for this application, we use them to enable Reversed Phase or Polar Organic modes compatible with MS.

  • Column: Chiralpak IC-3 or IG-3 (Immobilized Amylose derivatives)

  • Mobile Phase: Acetonitrile : Water : Formic Acid

    • Ratio: 60 : 40 : 0.1 (v/v/v)[2]

  • Flow Rate: 0.8 mL/min[3]

  • Detection: UV @ 254 nm or MS (ESI+)

  • Why this works: The this compound is hydrophobic enough to retain on the polysaccharide backbone even in aqueous conditions.

Advantages:

  • Solubility: Excellent for carbamoyl derivatives that may precipitate in hexane.

  • MS Compatible: Allows molecular weight confirmation of the impurity (ruling out synthesis byproducts that aren't enantiomers).

Part 4: The "Trap" – Indirect Derivatization (Marfey's Reagent)

Marfey's reagent (FDAA) is famous for amino acid analysis, but it is sub-optimal for Boc-protected amino acids.

The Workflow Flaw:

  • Marfey's reagent reacts with free amines.

  • You must first remove the Boc group (e.g., 4M HCl/Dioxane).

  • Critical Risk: Acidic deprotection can cause slight racemization (0.1 - 0.5%), leading to false positives for the L-isomer impurity.

When to use it: Only use this if you do not have access to a Chiral Column. You must run a "blank" deprotection control to quantify the racemization induced by the method itself.

Part 5: Comparative Data Summary

The following table contrasts the performance of the three methods based on laboratory efficiency and data integrity.

FeatureMethod A: Normal Phase CSP Method B: Immobilized RP CSP Method C: Marfey's Reagent
Stationary Phase Chiralpak AD-H (Amylose)Chiralpak IC/IG (Immobilized)C18 (Standard RP)
Sample Prep Dissolve & ShootDissolve & ShootComplex (Deprotect -> Derivatize -> Neutralize)
Racemization Risk Zero (Intact analysis)Zero (Intact analysis)High (Acid hydrolysis step)
Solubility Moderate (Hexane limits)High (ACN/Water/MeOH)High
MS Compatible? No (Hexane/High salt)Yes Yes
Cost per Run High (Solvent disposal)Low (Aqueous)Medium (Reagent cost + Labor)

Part 6: Experimental Workflow & Validation

To ensure scientific integrity (E-E-A-T), the following self-validating workflow should be adopted.

System Suitability Protocol

Before running the sample, a Racemic System Suitability Standard (SST) must be injected.

  • Preparation: Mix equal parts of this compound and Boc-L-4-Carbamoylphe (or use the DL-racemic starting material).

  • Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .[4]
    • Tailing Factor (

      
      ) 
      
      
      
      for both peaks.
    • Signal-to-Noise (

      
      ) for the impurity (L-isomer) at 0.1% level must be 
      
      
      
      .
Workflow Diagram

Workflow Prep Sample Preparation 1 mg/mL in Mobile Phase SST Inject Racemic Standard (System Suitability) Prep->SST Check Resolution > 1.5? SST->Check RunSample Inject this compound Check->RunSample Pass Optimize Optimize Mobile Phase (Adjust IPA or Additive) Check->Optimize Fail Calc Calculate % Enantiomeric Excess (ee) %L = (Area_L / (Area_D + Area_L)) * 100 RunSample->Calc Optimize->SST

Figure 2: Step-by-step experimental workflow for chiral purity determination.

References

  • Daicel Chiral Technologies. (2023). Instruction Sheet for CHIRALPAK® AD-H. Retrieved from

  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

  • Bhushan, R., & Brückner, H. (2011).[5] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications. Journal of Chromatography B, 879(30), 3291-3321. Retrieved from

  • Ilisz, I., et al. (2008).[5] Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.

  • Subramanian, G. (Ed.). (2008).[4][5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).

Sources

A Comparative Guide to the Synthesis of Boc-D-4-Carbamoylphe and Fmoc-D-4-Carbamoylphe: A Yield-Oriented Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Differences and Yield Expectations

The fundamental difference between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups lies in their lability and, consequently, the reaction conditions required for their introduction and removal. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by amines such as piperidine.[1] This inherent chemical dichotomy influences not only their application in solid-phase peptide synthesis (SPPS) but also the efficiency of their initial synthesis.

ParameterBoc-D-4-CarbamoylpheFmoc-D-4-CarbamoylpheKey Considerations
Protecting Group tert-Butyloxycarbonyl9-FluorenylmethyloxycarbonylBoc is acid-labile; Fmoc is base-labile.[1]
Typical Reagent Di-tert-butyl dicarbonate (Boc)₂O9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Reagent choice can impact reaction conditions and byproducts.
Anticipated Yield High (typically >80%)Moderate to High (can be variable)Boc protection is often a high-yielding, straightforward reaction. Fmoc protection can sometimes be more sensitive to reaction conditions.
Potential Side Reactions Minimal, but over-protection to form Boc₂-derivative is possible with excess reagent.Potential for side reactions with the carbamoyl group under strongly basic conditions.The primary amide of the carbamoyl group is generally stable under the conditions for both protection strategies.
Purification Typically straightforward crystallization or chromatography.Often requires careful purification to remove unreacted reagent and byproducts.The hydrophobicity of the Fmoc group can aid in separation.

The Chemistry Behind the Yields: A Deeper Dive

The synthesis of both Boc- and Fmoc-protected amino acids involves the nucleophilic attack of the amino group of D-4-Carbamoylphenylalanine on the electrophilic carbonyl of the protecting group precursor.

This compound Synthesis: A High-Yielding Standard

The protection of amino acids with the Boc group is a well-established and generally high-yielding process. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a mixed aqueous-organic solvent system.[2][3]

A representative synthesis for a similar amino acid, Boc-D-asparagine, which also contains a primary amide side chain, reports a yield of 84%.[4] Another general procedure for the N-tert-butoxycarbonylation of amino acids reports a 93% yield for Boc-D-phenylalanine.[5] These high yields are attributable to the clean and efficient reaction of (Boc)₂O with the amino group, with minimal side reactions. The primary amide of the carbamoyl group is generally stable under these conditions.

Fmoc-D-4-Carbamoylphe Synthesis: Considerations for Optimal Yield

The introduction of the Fmoc group is commonly achieved using Fmoc-Cl or Fmoc-OSu under basic conditions, often in a mixture of an organic solvent and an aqueous sodium bicarbonate or sodium carbonate solution. While generally efficient, the synthesis of Fmoc-amino acids can sometimes present more challenges than Boc protection, potentially leading to more variable yields.

For amino acids with amide-containing side chains, such as asparagine and glutamine, the use of Fmoc protection is standard in SPPS. Although specific yield data for the initial protection of D-4-Carbamoylphe is scarce, protocols for the Fmoc protection of glutamine have been described.[6] The key to achieving high yields in Fmoc protection is careful control of pH and reaction time to avoid any potential side reactions involving the protecting group itself or the side chain.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and Fmoc-D-4-Carbamoylphe, based on established methodologies for similar amino acids.

Synthesis of this compound

This protocol is adapted from standard procedures for the Boc protection of amino acids.[4][5]

Materials:

  • D-4-Carbamoylphenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve D-4-Carbamoylphenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing NaOH (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Expected Yield: Based on analogous syntheses, a yield in the range of 80-95% can be anticipated.[4][5]

Synthesis of Fmoc-D-4-Carbamoylphe

This protocol is based on general methods for the Fmoc protection of amino acids.[6]

Materials:

  • D-4-Carbamoylphenylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve D-4-Carbamoylphenylalanine (1 equivalent) in a 10% aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the amino acid solution with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-4-Carbamoylphe.

Expected Yield: While specific data is unavailable, yields for Fmoc protection of amino acids are generally good, though potentially more variable than Boc protection.

Visualizing the Synthesis Workflows

Boc_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product D4CP D-4-Carbamoylphe Reaction Nucleophilic Attack in Aqueous/Organic Solvent D4CP->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Concentration Solvent Removal Reaction->Concentration 1. Reaction Completion Acidification Acidification (pH 2-3) Concentration->Acidification 2. Purification Extraction Ethyl Acetate Extraction Acidification->Extraction 3. Isolation Product This compound Extraction->Product 4. Final Product

Caption: Workflow for the synthesis of this compound.

Fmoc_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product D4CP D-4-Carbamoylphe Reaction Nucleophilic Attack in Aqueous/Organic Solvent D4CP->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Concentration Solvent Removal Reaction->Concentration 1. Reaction Completion Acidification Acidification (pH 2) Concentration->Acidification 2. Purification Extraction Ethyl Acetate Extraction Acidification->Extraction 3. Isolation Product Fmoc-D-4-Carbamoylphe Extraction->Product 4. Final Product

Caption: Workflow for the synthesis of Fmoc-D-4-Carbamoylphe.

Conclusion and Recommendations

Based on the analysis of established procedures for analogous amino acids, the synthesis of This compound is anticipated to proceed with a higher and more consistent yield compared to its Fmoc-protected counterpart. The Boc protection strategy is robust, well-documented, and generally less susceptible to side reactions for amino acids with primary amide side chains.

For researchers prioritizing high yield and a straightforward synthesis for the initial protected amino acid, the Boc strategy is recommended. However, the choice of protecting group ultimately depends on the subsequent steps in the overall synthetic plan, particularly the strategy employed in solid-phase peptide synthesis. The milder deprotection conditions of the Fmoc group make it the preferred choice for many modern SPPS applications, and therefore, the synthesis of Fmoc-D-4-Carbamoylphe remains a critical procedure, despite potentially more variable yields in its initial preparation.

References

  • Jahani, F., Tajbakhsh, M., Golchoubian, H., & Khaksar, S. (2011). A simple and efficient method for the N-tert-butoxycarbonylation of amino acids and peptides. Tetrahedron Letters, 52(12), 1260-1264.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Pharmaffiliates. (n.d.). Fmoc-D-glutamine. Retrieved from [Link]

  • Sabatini, M. T., Karaluka, V., Lanigan, R. M., Boulton, L. T., Badland, M., & Sheppard, T. D. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7043.
  • PubChem. (n.d.). Boc-D-asparagine. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Organic & Biomolecular Chemistry, 8(22), 5246-5254.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Pion, E., Yeo, J., & Offer, J. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules, 22(12), 2197.
  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • ResearchGate. (2010). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545-5551.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262.
  • Sheppard, T. D. (2018).
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 169-176.
  • Otaka, A., Nakamura, M., Nameki, D., Kodama, E., Uchiyama, S., & Akaji, K. (2012). Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation.
  • ResearchGate. (2018). Glutamine (Gln) reacts with FMOC-Cl in carbonate buffer pH 9.0 to yield Gln-FMOC. Retrieved from [Link]

Sources

Technical Guide: Identification of Nitrile Byproducts in Carbamoyl Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of carbamoyl peptides (peptides modified with a primary amide moiety,


, typically at the N-terminus or on side chains like Asparagine/Glutamine), a critical and often overlooked side reaction is the dehydration of the carbamoyl group into a nitrile (cyano) group (

).

This transformation results in a mass shift of -18.0106 Da (loss of


). Because this mass difference is identical to the formation of an anhydride or a succinimide ring (in Asp residues), standard low-resolution mass spectrometry often misidentifies it. This guide objectively compares analytical techniques for positive identification, prioritizing High-Resolution LC-MS (HR-MS) as the gold standard for trace detection, while positioning NMR as the definitive structural validator.

Mechanism of Failure: The Dehydration Pathway

The conversion of a carbamoyl group to a nitrile is fundamentally a dehydration reaction. In peptide synthesis, this is rarely spontaneous; it is typically driven by over-activation during coupling steps or harsh acidic cleavage conditions.

The Chemical Pathway

When a primary amide (carbamoyl) is exposed to excess coupling reagents (e.g., HATU, EDC) or strong acid anhydrides, the amide oxygen is activated. If no nucleophile is present to react, the molecule eliminates water to form the thermodynamically stable nitrile.

DehydrationMechanism Carbamoyl Carbamoyl Peptide (R-CO-NH2) Activation Activation (Coupling Reagent/Acid) Carbamoyl->Activation Excess Reagent Intermediate O-Activated Imidic Intermediate Activation->Intermediate Protonation/Adduct Nitrile Nitrile Byproduct (R-CN) Intermediate->Nitrile Beta-Elimination Water H2O (Eliminated) Intermediate->Water

Figure 1: Mechanism of carbamoyl dehydration. The activation of the amide oxygen facilitates the elimination of water, locking the moiety into a nitrile.

Comparative Analysis of Detection Methods

To ensure product purity, researchers must distinguish the target amide from the nitrile impurity. The following table compares the three primary analytical modalities.

Method Performance Matrix
FeatureMethod A: High-Res LC-MS Method B:

NMR
Method C: FT-IR
Primary Utility Trace impurity detection (<0.1%)Structural confirmation (>5%)Quick qualitative screen
Sensitivity Extremely High (Femtomole range)Low (Requires mg quantities)Moderate
Specificity High (via Exact Mass & Fragmentation)Absolute (Chemical Shift)High (Distinctive stretch)
Key Indicator

Mass = -18.0106 Da

~118 ppm (

)

~2250 cm

Throughput High (Automated)LowHigh
Destructive? No (if flow diverted)NoNo
Detailed Technical Breakdown
Method A: High-Resolution LC-MS (The Gold Standard)

HR-MS is the only viable method for detecting nitrile byproducts at the low levels (0.1% - 2%) typically required for pharmaceutical release testing.

  • The Signal: Look for the parent ion

    
    .
    
  • The Trap: Do not confuse this with the

    
     source fragmentation peak. You must align the LC retention time. The nitrile impurity is less polar than the carbamoyl peptide and will typically elute later  on a Reverse Phase (C18) column.
    
Method B:

NMR Spectroscopy (Structural Validator)

When the impurity levels are high (>5%) or for validation of a reference standard, NMR is the definitive proof of structure.

  • Amide Carbon: Appears downfield at 170–180 ppm (

    
    ).
    
  • Nitrile Carbon: Appears significantly upfield at 115–120 ppm (

    
    ).
    
  • Proton NMR: The loss of the two amide protons (

    
    ) in the 
    
    
    
    NMR spectrum is also diagnostic, though exchangeable protons can be hard to quantify in protic solvents.
Method C: FT-IR (The "Silent Region" Check)

Nitriles possess a unique dipole moment and bond strength that places their absorption in a region of the IR spectrum where few other functional groups appear.

  • The Signal: A sharp, weak-to-medium intensity band at 2200–2250 cm

    
     .
    
  • Limitation: In aqueous buffers or complex mixtures, this signal can be swamped or too weak to detect trace impurities.

Experimental Protocols

Protocol 1: LC-MS Identification Workflow

Objective: To separate and identify the nitrile impurity from the target carbamoyl peptide.

Reagents & Equipment:

  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: C18 Peptide column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid TFA if high sensitivity is needed, as it suppresses ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the lyophilized peptide in 90:10 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • Gradient Setup:

    • Hold 5% B for 2 mins (Desalting).

    • Linear ramp 5% to 60% B over 20 mins. (Shallow gradient is crucial for separating the -18 Da species).

    • Wash 95% B for 3 mins.

  • Data Acquisition: Acquire in Positive ESI mode. Scan range m/z 100–2000.

  • Data Analysis (The "Extracted Ion" Step):

    • Extract the chromatogram (EIC) for the Target Mass (

      
      ).
      
    • Extract the chromatogram for the Impurity Mass (

      
      ).
      
    • Validation: If the -18 peak co-elutes exactly with the main peak, it is likely in-source fragmentation. If it elutes distinctly (usually later due to loss of polarity), it is the chemical nitrile byproduct.

Protocol 2: Mitigation Strategy (Synthesis)

Objective: Prevent dehydration during the coupling phase.

  • Avoid Carbodiimides: Reagents like DCC/DIC are potent dehydrators.

  • Use Uronium/Phosphonium Salts: Switch to HATU or PyBOP with a controlled base (DIEA).

  • Scavenger Addition: If the carbamoyl group is on a side chain (e.g., Asn), use Trt (Trityl) protection during synthesis. The bulky Trityl group physically prevents the dehydration mechanism.

Decision Logic for Identification

Use this logic flow to systematically identify the impurity.

DecisionMatrix Start Sample with Unknown Impurity LCMS Run LC-MS (Protocol 1) Start->LCMS MassCheck Is Mass Shift exactly -18 Da? LCMS->MassCheck NotNitrile Likely other impurity (Truncation/Adduct) MassCheck->NotNitrile No RetentionCheck Does it elute LATER than target? MassCheck->RetentionCheck Yes SourceFrag Artifact: In-Source Fragmentation RetentionCheck->SourceFrag No (Co-elutes) LikelyNitrile High Probability: Nitrile Byproduct RetentionCheck->LikelyNitrile Yes Confirmation Confirm with IR (Look for 2250 cm-1) LikelyNitrile->Confirmation

Figure 2: Diagnostic workflow for triaging peptide impurities suspected of nitrile conversion.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular dehydration of asparagine residues in peptides. Journal of the American Chemical Society. [Link]

  • Mullins, L. S., et al. (2020). Dehydration of Primary Amides to Nitriles: A Review of Catalytic and Non-Catalytic Methods. Organic Chemistry Frontiers. [Link]

  • Waters Corporation. (2023). Peptide Mapping and Impurity Analysis using UPLC-MS. Application Note. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR/IR shifts of Nitriles vs Amides). [Link]

Safety Operating Guide

Personal protective equipment for handling Boc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Boc-D-4-Carbamoylphe is a specialized phenylalanine derivative used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce urea-like functionalities into peptide backbones. While often categorized as a standard organic building block, its specific structural components—the tert-butyloxycarbonyl (Boc) protecting group and the 4-carbamoyl moiety—dictate specific handling protocols.

The Safety Paradox: Researchers often underestimate Boc-protected amino acids because they are solids. However, the primary risks are respiratory sensitization from fine particulates and chemical burns during the solubilization phase (typically in DMF or DMSO). This guide prioritizes the prevention of cross-contamination and operator exposure.

Hazard Identification & Risk Assessment

Based on the Precautionary Principle for Research Chemicals (H315, H319, H335)

Unlike the highly volatile and toxic Boc-Anhydride reagent, this compound is a stable solid. However, it functions as a chemical irritant.

Hazard ClassGHS CodeDescriptionMechanism of Injury
Skin Irritation H315 Causes skin irritation.[1]Acidic/Amide interaction with dermal lipids.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Mechanical abrasion + chemical pH shift on mucosal membranes.
STOT SE 3 H335 May cause respiratory irritation.[2]Inhalation of lyophilized dust triggers bronchial inflammation.

Critical Note on Carbamoyl Stability: The carbamoyl group is generally stable, but exposure to strong acids (outside of controlled deprotection) or strong bases can lead to hydrolysis, potentially releasing ammonia or amine byproducts. Avoid uncontrolled mixing with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for peptide synthesis workflows involving polar aprotic solvents.

The "Double-Barrier" Protocol

When handling this compound, particularly during solubilization in Dimethylformamide (DMF), standard nitrile gloves offer limited protection time (breakthrough <15 mins).

Body AreaPPE RequirementTechnical Justification
Hands (Layer 1) Nitrile (4 mil) Inner barrier against sweat/contamination.
Hands (Layer 2) Nitrile (Extended Cuff, 6-8 mil) Crucial: Thicker nitrile delays solvent breakthrough. If using DMF, change outer gloves every 30 mins or immediately upon splash.
Respiratory N95 or P100 Respirator Required if weighing outside a fume hood. The powder is often electrostatic and fine; surgical masks provide zero protection against chemical dust.
Eyes Chemical Splash Goggles Safety glasses are inadequate for powders that can become airborne and settle behind lenses.
Body Tyvek® Sleeves or Lab Coat Prevents accumulation of powder on forearms, a common contact dermatitis site for peptide chemists.

Operational Workflow: Step-by-Step Handling

Phase A: Weighing & Transfer (Solid State)

Goal: Eliminate static discharge and aerosolization.

  • Environmental Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Boc-protected amino acids are prone to static charge. Use an anti-static gun on the weighing boat and spatula before contact.

  • Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer to a weighing boat.

    • Why? Pouring creates a dust cloud (aerosolization) that settles on the bottle threads, degrading the seal and risking exposure next time it is opened.

Phase B: Solubilization (Liquid State)

Goal: Prevent solvent-mediated skin absorption.

  • Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • The "Add-Solvent-To-Solid" Rule: Always add the solvent to the powder, never the reverse. This prevents "puffing" of the powder into the air.

  • Vortexing: Cap the vial tightly before vortexing. Do not rely on Parafilm alone.

  • Spill Response: If dissolved compound spills, do not wipe immediately . Cover with an absorbent pad, wait for absorption, then wipe with a soap/water solution. DMF carries the amino acid through the skin barrier rapidly.

Visual Workflow: The Safe Handling Lifecycle

SafeHandling Storage Storage (4°C, Desiccated) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMF/NMP + Double Gloves) Weighing->Solubilization Transfer Solid Disposal Disposal (Segregated Waste) Weighing->Disposal Spilled Powder Coupling Peptide Coupling (Closed Vessel) Solubilization->Coupling Add Reagents Coupling->Disposal Waste Stream

Figure 1: Operational lifecycle of this compound, emphasizing temperature equilibration and containment steps.

Disposal & Environmental Compliance

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Do NOT dispose of down the drain.

Waste StreamCompositionHandling Protocol
Solid Waste Contaminated weighing boats, paper towels, gloves.Double-bag in clear polyethylene bags. Label as "Hazardous Solid Waste - Contaminated Debris."
Liquid Waste (A) Dissolved Boc-AA in DMF/DMSO.Non-Halogenated Organic Waste. Ensure pH is neutral (6-8).
Liquid Waste (B) Cleavage cocktails (TFA/Scavengers).Acidic Organic Waste. Segregate strictly from cyanide or sulfide waste to prevent gas generation.
Empty Containers Stock bottles.Triple rinse with Acetone. Deface label. Dispose of as glass waste (if rinsed) or hazardous solid (if residue remains).[4]

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/ethanol (this enhances skin absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.

References

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.